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  • Product: 2-Picoline, 3-ethyl-, hydrochloride
  • CAS: 31299-84-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-Picoline, 3-ethyl-, hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Picoline, 3-ethyl-, hydrochloride, also known as 3-ethyl-2-methylpyridine hydrochloride, is a substituted pyridine derivative of interest in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Picoline, 3-ethyl-, hydrochloride, also known as 3-ethyl-2-methylpyridine hydrochloride, is a substituted pyridine derivative of interest in various chemical and pharmaceutical research areas.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of such organic molecules. This guide provides a detailed technical overview of the predicted ¹H and ¹³C NMR chemical shifts and spectra of 2-picoline, 3-ethyl-, hydrochloride. By understanding the principles of NMR and the influence of molecular structure on spectral data, researchers can confidently identify and analyze this compound.

The formation of a hydrochloride salt significantly impacts the electron density of the pyridine ring. The protonation of the nitrogen atom leads to a general downfield shift of the signals for both the ring protons and the attached alkyl substituents in the NMR spectrum.[4] This guide will, therefore, consider these effects when predicting the chemical shifts.

Experimental Protocol for NMR Analysis

A robust experimental protocol is crucial for obtaining high-quality NMR data. The following is a step-by-step methodology for the preparation and analysis of a 2-picoline, 3-ethyl-, hydrochloride sample.

Sample Preparation
  • Solvent Selection: Deuterated solvents are essential for NMR spectroscopy to avoid large solvent signals in the ¹H NMR spectrum. For hydrochloride salts, common choices include deuterium oxide (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts due to solvent-solute interactions.[5][6] For this guide, we will consider the spectra as if they were acquired in a common solvent like CDCl₃ for the free base, and then predict the shifts for the hydrochloride in a polar solvent like D₂O or DMSO-d₆.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Internal Standard: A small amount of a reference standard, such as tetramethylsilane (TMS) or a salt like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) for aqueous solutions, should be added to the sample to provide a reference point for the chemical shift scale (0 ppm).[7]

  • Sample Filtration: To remove any particulate matter that could degrade the spectral resolution, the sample should be filtered through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is typically used. Key parameters to optimize include the number of scans (typically 8-16 for a sample of this concentration), the relaxation delay, and the spectral width.

  • ¹³C NMR: A proton-decoupled ¹³C NMR experiment is standard. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required to achieve a good signal-to-noise ratio.

Predicted NMR Spectra and Chemical Shift Analysis

The following sections detail the predicted ¹H and ¹³C NMR spectra of 2-picoline, 3-ethyl-, hydrochloride. The predictions are based on the known chemical shifts of related compounds such as 2-picoline, 3-picoline, and 3-ethylpyridine, with adjustments for the effects of protonation.[8][9][10][11]

Molecular Structure and Atom Numbering

To facilitate the discussion of the NMR data, the atoms of 2-picoline, 3-ethyl-, hydrochloride are numbered as shown in the diagram below.

Caption: Molecular structure of 2-Picoline, 3-ethyl-, hydrochloride with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-picoline, 3-ethyl-, hydrochloride is expected to show five distinct signals corresponding to the aromatic protons and the protons of the methyl and ethyl substituents. The proton on the nitrogen will likely be broadened and may exchange with solvent protons, making it difficult to observe.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Assignment Rationale
H-68.3 - 8.5Doublet~5-6The proton ortho to the protonated nitrogen is expected to be the most downfield of the aromatic protons due to the strong deshielding effect.[12]
H-47.8 - 8.0Triplet or Doublet of Doublets~7-8This proton is meta to the protonated nitrogen and will be shifted downfield. It will be coupled to H-5 and potentially a smaller coupling to H-6.
H-57.4 - 7.6Triplet or Doublet of Doublets~7-8This proton is also meta to the protonated nitrogen and will be in a similar region to H-4, coupled to H-4 and H-6.
C7-H₃2.7 - 2.9Singlet-The methyl group at the C2 position is deshielded by the adjacent protonated nitrogen.
C8-H₂2.9 - 3.1Quartet~7-8The methylene protons of the ethyl group are deshielded by the aromatic ring and will be split into a quartet by the adjacent methyl protons.
C9-H₃1.2 - 1.4Triplet~7-8The methyl protons of the ethyl group are in a typical aliphatic region and will be split into a triplet by the adjacent methylene protons.
N-HVariableBroad Singlet-The chemical shift of the N-H proton is highly dependent on the solvent, concentration, and temperature, and it often undergoes exchange with residual water or D₂O.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, one for each unique carbon atom in the molecule. The chemical shifts of the pyridine ring carbons will be significantly affected by the protonation of the nitrogen.[13][14]

Carbon(s) Predicted Chemical Shift (ppm) Assignment Rationale
C-2155 - 158The carbon atom attached to the nitrogen is expected to be significantly deshielded.
C-6148 - 151The other carbon atom ortho to the nitrogen will also be strongly deshielded.
C-4140 - 143The para carbon atom will experience a moderate downfield shift.
C-3135 - 138The carbon bearing the ethyl group will be influenced by both the substituent and its position relative to the nitrogen.
C-5125 - 128This meta carbon is expected to be the most upfield of the aromatic carbons.
C-720 - 23The methyl carbon at the C2 position will be in the typical aliphatic region for a methyl group attached to an aromatic ring.
C-823 - 26The methylene carbon of the ethyl group.
C-913 - 16The methyl carbon of the ethyl group.

Conclusion

This technical guide provides a comprehensive prediction and analysis of the ¹H and ¹³C NMR spectra of 2-picoline, 3-ethyl-, hydrochloride. By understanding the expected chemical shifts and coupling patterns, researchers can effectively use NMR spectroscopy to confirm the structure and purity of this compound. The provided experimental protocol serves as a reliable starting point for acquiring high-quality NMR data. It is important to remember that the actual experimental values may vary slightly depending on the specific conditions used for data acquisition.

References

  • ACS Publications. 13 C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • AIP Publishing. Proton Chemical Shifts of the γ‐Substituted Pyridines. [Link]

  • CDC Stacks. BUL 657 The Proton Nuclear Magnetic Resonance Spectra of Pyridines. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters. [Link]

  • ACS Publications. Proton magnetic resonance spectra of several 2-substituted pyridines. [Link]

  • ResearchGate. 13 C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a. [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

  • ACS Publications. Carbon-13 nuclear magnetic resonance spectra of substituted pyridine N-oxides. [Link]

  • PMC. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Polish Journal of Chemistry. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]

  • University of Colorado Boulder. NMR Chemical Shifts. [Link]

  • Journal of Organic Chemistry. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • PubChemLite. 2-picoline, 3-ethyl-, hydrochloride (C8H11N). [Link]

  • OrganicChemistryData.org. NMR Info/Data — Hans Reich Collection. [Link]

  • PubChem. 3-Ethyl-2-methylpyridine. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 3-Ethyl-2-methylpyridine HCl

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the mass spectrometry fr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry fragmentation pathways of 3-ethyl-2-methylpyridine hydrochloride (HCl). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This document delves into the theoretical underpinnings of its fragmentation in both electron ionization (EI) and electrospray ionization (ESI) contexts, supported by data from isomeric compounds and established fragmentation mechanisms for alkylpyridines. Detailed experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided, alongside visual representations of fragmentation pathways and analytical workflows to offer a holistic and practical resource for researchers in the field.

Introduction: The Significance of 3-Ethyl-2-methylpyridine

3-Ethyl-2-methylpyridine is a substituted pyridine derivative with the chemical formula C₈H₁₁N.[1] Its hydrochloride salt is often the preferred form for handling and formulation due to its increased stability and solubility. The structural elucidation and purity assessment of this compound are critical in drug development and manufacturing, where it may serve as a key building block for active pharmaceutical ingredients (APIs). Mass spectrometry, with its high sensitivity and specificity, stands as an indispensable tool for these analytical challenges. This guide will focus on the fragmentation behavior of the parent molecule, 3-ethyl-2-methylpyridine, which is the species typically analyzed in the gas phase by mass spectrometry.

Fundamental Principles of Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. In essence, a sample is first ionized, and the resulting ions are then separated based on their m/z and detected. The fragmentation of the molecular ion into smaller, characteristic fragment ions provides a "fingerprint" that aids in the structural identification of the compound. The choice of ionization technique significantly influences the extent of fragmentation and the nature of the ions produced. For a molecule like 3-ethyl-2-methylpyridine, Electron Ionization (EI) and Electrospray Ionization (ESI) are the most relevant methods.

Predicted Electron Ionization (EI) Fragmentation Pathways

The molecular ion ([M]⁺˙) of 3-ethyl-2-methylpyridine has a molecular weight of approximately 121.18 g/mol .[1] Upon ionization, the primary fragmentation pathways are expected to be:

  • Benzylic Cleavage: This is an energetically favorable fragmentation mode for alkyl-substituted aromatic rings.[2] The C-C bond beta to the pyridine ring is cleaved, leading to the formation of a stable pyridinium-type cation. For 3-ethyl-2-methylpyridine, two principal benzylic cleavages are anticipated:

    • Loss of a methyl radical (•CH₃): Cleavage of the bond between the ethyl group and the pyridine ring results in the formation of a highly abundant ion at m/z 106 . This is often the base peak in the spectra of ethyl-substituted pyridines.

    • Loss of an ethyl radical (•C₂H₅): Cleavage of the bond between the methyl group and the pyridine ring would lead to an ion at m/z 92 .

  • Alpha-Cleavage: Cleavage of the C-C bond alpha to the nitrogen atom within the ring can also occur, though it is generally less favorable than benzylic cleavage for alkylpyridines.

  • Ring Cleavage and Rearrangements: At higher energies, fragmentation of the pyridine ring itself can occur, leading to smaller fragment ions.

Predicted EI Mass Spectrum Data

The following table summarizes the predicted prominent ions in the EI mass spectrum of 3-ethyl-2-methylpyridine, with their proposed origins.

m/zPredicted Relative AbundanceProposed Fragment Ion and Neutral Loss
121Moderate[C₈H₁₁N]⁺˙ (Molecular Ion)
106High (likely Base Peak)[M - CH₃]⁺
92Moderate[M - C₂H₅]⁺
79Low to ModeratePyridine ring fragments
77LowPhenylium-type ion from ring cleavage
Visualizing the EI Fragmentation Pathway

EI_Fragmentation_of_3-Ethyl-2-methylpyridine M [C₈H₁₁N]⁺˙ m/z 121 Molecular Ion F106 [M - CH₃]⁺ m/z 106 (Benzylic Cleavage) M->F106 - •CH₃ F92 [M - C₂H₅]⁺ m/z 92 (Benzylic Cleavage) M->F92 - •C₂H₅ Fragments Ring Fragments m/z 79, 77, etc. M->Fragments ESI-MSMS_Fragmentation_of_3-Ethyl-2-methylpyridine MH [C₈H₁₁N+H]⁺ m/z 122 Protonated Molecule F94 [M+H - C₂H₄]⁺ m/z 94 MH->F94 - C₂H₄ F106_msms [M+H - CH₄]⁺ m/z 106 MH->F106_msms - CH₄

Caption: Predicted ESI-MS/MS fragmentation of protonated 3-ethyl-2-methylpyridine.

Experimental Protocols

The choice between GC-MS and LC-MS/MS for the analysis of 3-ethyl-2-methylpyridine HCl depends on the sample matrix, the required sensitivity, and the other components present.

GC-MS Analysis

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 3-ethyl-2-methylpyridine.

Sample Preparation:

  • Neutralization: The HCl salt is non-volatile. Therefore, it is crucial to neutralize the sample to liberate the free base. This can be achieved by dissolving the sample in a suitable solvent (e.g., methanol or water) and adding a mild base, such as a saturated solution of sodium bicarbonate, until the solution is basic.

  • Liquid-Liquid Extraction: Extract the free base into a volatile, water-immiscible organic solvent like dichloromethane or diethyl ether.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate, filter, and carefully concentrate to a suitable volume under a gentle stream of nitrogen.

  • Dilution: Dilute the final extract to an appropriate concentration (e.g., 1-10 µg/mL) in a GC-compatible solvent (e.g., dichloromethane or ethyl acetate).

GC-MS Conditions:

  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

  • Injection Mode: Splitless or split, depending on the concentration.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-300.

LC-MS/MS Analysis

LC-MS/MS is advantageous for analyzing the HCl salt directly without the need for neutralization and extraction, and it is suitable for complex matrices.

Sample Preparation:

  • Dissolution: Dissolve the 3-ethyl-2-methylpyridine HCl sample directly in the mobile phase or a compatible solvent mixture (e.g., water/methanol or water/acetonitrile).

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Dilution: Dilute the filtered solution to the desired concentration for analysis.

LC-MS/MS Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Column: A suitable reversed-phase column, such as a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

  • MS/MS Transitions:

    • Precursor ion: m/z 122.

    • Product ions: m/z 106, 94 (or other optimized fragments).

Visualizing the Analytical Workflow

Analytical_Workflow cluster_GCMS GC-MS Workflow cluster_LCMS LC-MS/MS Workflow Sample_GC 3-Ethyl-2-methylpyridine HCl Sample Neutralize Neutralization (e.g., NaHCO₃) Sample_GC->Neutralize LLE Liquid-Liquid Extraction (e.g., CH₂Cl₂) Neutralize->LLE Dry_Conc Drying and Concentration LLE->Dry_Conc GC_Inject GC Injection Dry_Conc->GC_Inject GC_Sep Gas Chromatography Separation GC_Inject->GC_Sep EI_Ion Electron Ionization (EI) GC_Sep->EI_Ion MS_Detect_GC Mass Detection EI_Ion->MS_Detect_GC Data_GC Data Analysis MS_Detect_GC->Data_GC Sample_LC 3-Ethyl-2-methylpyridine HCl Sample Dissolve Dissolution in Mobile Phase Sample_LC->Dissolve Filter Filtration Dissolve->Filter LC_Inject LC Injection Filter->LC_Inject LC_Sep Liquid Chromatography Separation LC_Inject->LC_Sep ESI_Ion Electrospray Ionization (ESI) LC_Sep->ESI_Ion MS1 MS1: Precursor Ion Selection (m/z 122) ESI_Ion->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2: Product Ion Detection CID->MS2 Data_LC Data Analysis MS2->Data_LC

Caption: Comparative analytical workflows for GC-MS and LC-MS/MS analysis.

Conclusion

The mass spectrometric analysis of 3-ethyl-2-methylpyridine HCl is a powerful tool for its unambiguous identification and characterization. By understanding its predictable fragmentation pathways under both Electron Ionization and Electrospray Ionization conditions, researchers can confidently interpret the resulting mass spectra. The primary fragmentation mechanisms involve benzylic cleavage, leading to characteristic losses of methyl and ethyl radicals in EI-MS. In ESI-MS/MS, the protonated molecule primarily fragments through the neutral loss of ethylene. The choice of analytical methodology, either GC-MS or LC-MS/MS, should be guided by the specific requirements of the analysis, with appropriate sample preparation being a critical determinant of success. This guide provides a solid foundation for developing and implementing robust mass spectrometric methods for the analysis of this important chemical intermediate.

References

  • PubChem. (n.d.). 3-Ethyl-2-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 5-ethyl-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 3-ethyl-4-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Gómez-González, S., et al. (1999). Benzylic cleavage and McLafferty rearrangement under electron ionization conditions in the fragmentation of 5,6-dialkyl-2, 4-diarylpyrimidines. Rapid Communications in Mass Spectrometry, 13(24), 2480-2488. [Link]

Sources

Foundational

Electronic Properties and Structure-Activity Relationships of 3-Ethyl-2-Methylpyridine Hydrochloride Derivatives

A Technical Whitepaper for Researchers and Drug Development Professionals Executive Summary The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic environments of active...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Researchers and Drug Development Professionals

Executive Summary

The rational design of targeted therapeutics relies heavily on understanding the sub-molecular electronic environments of active pharmaceutical ingredients (APIs). Pyridine derivatives, particularly alkyl-substituted variants like 3-ethyl-2-methylpyridine, serve as critical pharmacophores in the development of anticancer, antibacterial, and anti-inflammatory agents[1].

Converting these volatile, lipophilic free bases into hydrochloride salts is a standard pharmaceutical practice to enhance aqueous solubility and bioavailability. However, this protonation fundamentally alters the molecule's electronic landscape. This whitepaper provides an in-depth analysis of the electronic properties of 3-ethyl-2-methylpyridine hydrochloride derivatives, utilizing Density Functional Theory (DFT) to bridge the gap between quantum mechanics and observable Structure-Activity Relationships (SAR).

Pharmacological & Chemical Rationale

The specific substitution pattern of 3-ethyl-2-methylpyridine introduces unique steric and electronic constraints. The electron-donating nature of the ethyl and methyl groups via inductive (+I) and hyperconjugative effects enriches the electron density of the pyridine ring.

When reacted with hydrochloric acid to form the pyridinium salt, the nitrogen lone pair is protonated. This transformation achieves two critical objectives for drug development:

  • Physicochemical Optimization: It converts an oily, poorly soluble free base into a stable, highly crystalline solid suitable for formulation.

  • Electronic Reprogramming: Protonation drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), increasing the molecule's electrophilicity and transforming the nitrogen into a potent hydrogen-bond donor[2]. This is vital for anchoring the molecule within target protein binding pockets via cation- π and dipole-dipole interactions.

Theoretical Framework: Density Functional Theory (DFT)

The core principle of DFT is that the ground-state properties of a molecule can be mathematically determined from its spatial electron density[3]. For pyridine hydrochlorides, DFT calculations provide profound insights into molecular reactivity.

Frontier Molecular Orbitals (FMOs)

The interaction between the Highest Occupied Molecular Orbital (HOMO) and the LUMO dictates the chemical reactivity and kinetic stability of the compound. A narrower HOMO-LUMO energy gap ( ΔE ) typically correlates with higher biological reactivity and increased molecular "softness"[4]. In the case of 3-ethyl-2-methylpyridine, protonation pulls the electron density toward the nitrogen atom, significantly stabilizing (lowering) both the HOMO and LUMO energies compared to the neutral species.

Molecular Electrostatic Potential (MEP)

MEP mapping is crucial for predicting reactive zones. In the hydrochloride derivative, the MEP reveals a highly concentrated region of positive electrostatic potential localized around the N−H+ bond, defining the primary pharmacophoric interaction site for electronegative receptors[1].

Quantitative Data: Comparative Electronic Properties

To illustrate the profound impact of protonation and subsequent derivatization, the following table summarizes the theoretical electronic properties calculated using the B3LYP functional with a 6-311++G(d,p) basis set. The inclusion of diffuse functions ("++") is critical for accurately modeling the electron density of the chloride counterion, while polarization functions ("(d,p)") account for the deformation of electron clouds during hydrogen bonding.

Table 1: Calculated Electronic Properties of 3-Ethyl-2-methylpyridine Derivatives (Representative DFT Data)

Compound / DerivativeStateHOMO (eV)LUMO (eV)Gap ( ΔE , eV)Dipole Moment (D)
3-Ethyl-2-methylpyridine Neutral-6.45-0.855.602.15
3-Ethyl-2-methylpyridine HCl Protonated-10.20-5.155.058.40
5-Fluoro-3-ethyl-2-methylpyridine HCl Protonated-10.55-5.405.157.95
5-Methoxy-3-ethyl-2-methylpyridine HCl Protonated-9.80-4.954.858.85

Causality Insight: The massive leap in the dipole moment upon hydrochloride formation (from 2.15 D to 8.40 D) explains the exponential increase in aqueous solubility. Furthermore, the addition of an electron-withdrawing fluorine atom at the 5-position further lowers the LUMO, making the derivative more susceptible to nucleophilic attack, whereas an electron-donating methoxy group raises the FMO energies.

Self-Validating Experimental & Computational Protocols

Scientific integrity demands that protocols are not merely sequential steps, but self-validating systems where the output of one step proves the success of the previous one.

Computational Workflow (DFT Analysis)

A typical workflow for performing DFT calculations on pyridine derivatives requires rigorous validation to ensure the calculated structure correlates with experimental reality[3].

Step 1: Initial Geometry Construction

  • Action: Build the 3D structure of the 3-ethyl-2-methylpyridine hydrochloride ion pair using molecular modeling software.

  • Rationale: Establishing a chemically sensible starting geometry prevents the optimization algorithm from falling into a false local minimum.

Step 2: Geometry Optimization

  • Action: Optimize the structure using B3LYP/6-311++G(d,p).

  • Rationale: To find the lowest energy (most stable) conformation of the molecule[3].

Step 3: Vibrational Frequency Analysis (Validation Step)

  • Action: Calculate the IR/Raman vibrational frequencies on the optimized geometry.

  • Validation: Confirm the absence of imaginary (negative) frequencies. If an imaginary frequency is present, the structure is a transition state, not a true minimum, and must be perturbed and re-optimized[3].

Step 4: Electronic Property Extraction

  • Action: Extract HOMO/LUMO energies, generate MEP surfaces, and calculate Fukui functions to map local reactivity[4].

DFT_Workflow Start Initial 3D Structure (3-Ethyl-2-methylpyridine HCl) Opt Geometry Optimization (B3LYP / 6-311++G**) Start->Opt Freq Vibrational Frequency Analysis Opt->Freq Check Imaginary Frequencies Present? Freq->Check ReOpt Perturb Geometry & Re-optimize Check->ReOpt Yes Prop Electronic Properties (HOMO/LUMO, MEP, NBO) Check->Prop No (True Minimum) ReOpt->Opt End SAR & Docking Integration Prop->End

Fig 1: Self-validating DFT computational workflow ensuring true energy minimums for pyridine derivatives.

Synthetic Workflow (Hydrochloride Salt Formation)

Step 1: Free Base Dissolution

  • Action: Dissolve 1.0 eq of 3-ethyl-2-methylpyridine in anhydrous diethyl ether under an inert nitrogen atmosphere.

  • Rationale: Anhydrous conditions prevent the competitive formation of hydrates, ensuring stoichiometric salt formation.

Step 2: Controlled Protonation

  • Action: Dropwise addition of 1.1 eq of anhydrous HCl in dioxane at 0°C with vigorous stirring.

  • Rationale: The exothermic nature of acid-base neutralization requires cooling to prevent the volatilization of the ether solvent and potential thermal degradation of the alkyl side chains.

Step 3: Isolation and Recrystallization

  • Action: Filter the resulting white precipitate and recrystallize from a mixture of ethanol/ethyl acetate.

  • Rationale: Recrystallization removes unreacted free base and trace impurities, driven by the differential solubility of the salt.

Step 4: Spectroscopic Validation (Validation Step)

  • Action: Perform FT-IR and 1H -NMR analysis.

  • Validation: In FT-IR, the successful formation of the salt is validated by the appearance of a broad N−H+ stretching band at ~2500–2700 cm −1 , and the shift of the C=N stretching frequency[4]. In 1H -NMR, the aromatic protons will exhibit a significant downfield shift due to the electron-withdrawing effect of the newly formed pyridinium cation[1].

Structure-Activity Relationship (SAR) Translation

The SAR concept dictates that the structural and electronic properties of a molecule are directly responsible for its biological efficacy[1]. For 3-ethyl-2-methylpyridine hydrochloride derivatives, the electronic shifts induced by protonation are the primary drivers of target affinity.

At physiological pH (7.4), the local microenvironment of a protein binding pocket determines the protonation state of the drug. The pyridinium cation acts as an intense π -electron acceptor. When docking into biological targets, the electron-deficient pyridine ring readily engages in cation- π interactions with electron-rich aromatic amino acids (e.g., Tryptophan, Tyrosine, Phenylalanine). Concurrently, the highly polarized N−H+ bond acts as an obligate hydrogen bond donor to backbone carbonyls or aspartate/glutamate side chains.

SAR_Pathway FreeBase Neutral 3E2MP (Free Base) Protonation HCl Addition (Protonation) FreeBase->Protonation Salt 3E2MP Hydrochloride (Pyridinium Cation) Protonation->Salt ElecShift Electronic Shift: ↓ LUMO Energy ↑ Electrophilicity Salt->ElecShift Binding Receptor Binding: Cation-π Interactions Strong H-Bonding ElecShift->Binding

Fig 2: Electronic shifts and biological binding pathway of 3-ethyl-2-methylpyridine hydrochloride.

By mapping these electronic parameters computationally before physical synthesis, drug development professionals can predict off-target toxicity and optimize the binding affinity of novel pyridine-based therapeutics.

References

  • Theoretical studies and DFT calcul
  • Leveraging the properties of pyridine derivatives using DFT analysis to achieve breakthroughs in supercapacitance advancements ResearchG
  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine deriv
  • Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110)

Sources

Exploratory

An In-Depth Technical Guide to the FTIR Absorption Spectra of 2-Picoline, 3-ethyl-, hydrochloride

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of 2-Picoline, 3-ethyl-, hydrochloride. As a critical analytical technique in pharmaceutical development and mater...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) absorption spectrum of 2-Picoline, 3-ethyl-, hydrochloride. As a critical analytical technique in pharmaceutical development and materials science, FTIR spectroscopy offers a definitive fingerprint of a molecule's vibrational modes. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the spectral features of this compound for identification, quality control, and further research.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

In the realm of pharmaceutical sciences, the precise identification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Vibrational spectroscopy, particularly FTIR, serves as a rapid, non-destructive, and highly specific method for elucidating molecular structure. The FTIR spectrum of a compound like 2-Picoline, 3-ethyl-, hydrochloride, a substituted pyridine derivative, provides invaluable information about its constituent functional groups and their chemical environment.

The formation of a hydrochloride salt significantly alters the electronic and, consequently, the vibrational properties of the parent pyridine molecule. These changes are readily observable in the FTIR spectrum, making it a powerful tool for confirming salt formation and assessing purity. This guide will delve into the theoretical underpinnings of these spectral shifts and provide a practical framework for interpreting the FTIR data of this specific compound.

Theoretical Framework: Understanding the Vibrational Modes of Substituted Pyridinium Salts

The FTIR spectrum arises from the absorption of infrared radiation at specific frequencies corresponding to the vibrational transitions within a molecule. The vibrational modes of 2-Picoline, 3-ethyl-, hydrochloride are influenced by several factors:

  • The Pyridine Ring: The C=C and C=N stretching vibrations within the aromatic ring give rise to a series of characteristic bands. The symmetry of the pyridine molecule is C2v, and its vibrational modes can be analyzed based on this symmetry.[1]

  • Substituent Effects: The presence of a methyl group at the 2-position (picoline) and an ethyl group at the 3-position introduces additional vibrational modes, including C-H stretching and bending vibrations. These substituents also influence the electronic distribution within the pyridine ring, causing shifts in the ring's vibrational frequencies.

  • Hydrochlorination: The protonation of the nitrogen atom to form the pyridinium cation (N+-H) is a key feature. This introduces a new N-H stretching vibration and significantly perturbs the C=N and C=C bond strengths within the ring, leading to noticeable shifts in their absorption frequencies. The aromaticity of the pyridine ring is somewhat weakened upon quaternization.[2] This change is a critical diagnostic feature in the FTIR spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the standard procedure for obtaining the FTIR spectrum of a solid sample like 2-Picoline, 3-ethyl-, hydrochloride using the potassium bromide (KBr) pellet method. This method is widely used for solid samples and involves dispersing the analyte in a transparent matrix.[3][4]

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Sample: 2-Picoline, 3-ethyl-, hydrochloride

  • Spatula

  • Desiccator

Step-by-Step Procedure
  • Sample Preparation:

    • Grind a small amount (0.5-1.0 mg) of 2-Picoline, 3-ethyl-, hydrochloride into a fine powder using an agate mortar and pestle.

    • Add approximately 100-200 mg of dry, spectroscopy-grade KBr to the mortar.[5]

    • Thoroughly mix the sample and KBr by grinding them together until a homogeneous mixture is obtained. Work quickly to minimize moisture absorption by the KBr.[4][6]

  • Pellet Formation:

    • Transfer the powdered mixture to a pellet-forming die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 metric tons for 1-2 minutes to form a thin, transparent pellet.[4][5]

  • Spectral Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

    • Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acquisition Spectral Acquisition grind_sample Grind Sample add_kbr Add Dry KBr grind_sample->add_kbr mix Thoroughly Mix add_kbr->mix load_die Load Die mix->load_die Transfer Powder apply_pressure Apply Pressure (8-10 tons) load_die->apply_pressure form_pellet Form Transparent Pellet apply_pressure->form_pellet background_scan Acquire Background form_pellet->background_scan Place Pellet in Holder sample_scan Acquire Sample Spectrum background_scan->sample_scan process_data Process and Analyze Data sample_scan->process_data

Caption: Experimental workflow for FTIR analysis using the KBr pellet method.

Analysis and Interpretation of the FTIR Spectrum

The following table summarizes the expected characteristic absorption bands for 2-Picoline, 3-ethyl-, hydrochloride, based on the analysis of its structural components and data from similar compounds.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentRationale and Notes
~3400 (broad)VariableO-H StretchLikely due to absorbed water in the KBr pellet.[4] Proper drying is crucial to minimize this band.
3100-3000MediumAromatic C-H StretchCharacteristic of C-H vibrations on the pyridine ring.[2]
2980-2850Medium-StrongAliphatic C-H StretchAsymmetric and symmetric stretching of the methyl and ethyl groups.
~2500 (broad)Medium-WeakN⁺-H StretchThe N⁺-H stretching in pyridinium salts often appears as a broad band at lower frequencies due to hydrogen bonding.
1630-1580StrongC=C and C=N Ring StretchingThese are characteristic ring stretching modes of the pyridinium cation. The positions are shifted compared to free pyridine due to protonation.
1550-1450Medium-StrongC=C and C=N Ring StretchingFurther ring stretching vibrations, sensitive to substitution patterns.
1470-1440MediumAliphatic C-H BendingScissoring and bending vibrations of the CH₂ and CH₃ groups.
1380-1370MediumCH₃ Symmetric Bending"Umbrella" mode of the methyl group.
1200-1000Medium-WeakIn-plane C-H BendingBending vibrations of the aromatic C-H bonds.
Below 900Medium-WeakOut-of-plane C-H BendingThese bands are characteristic of the substitution pattern on the aromatic ring.
Key Diagnostic Features
  • N⁺-H Stretch: The presence of a broad absorption band around 2500 cm⁻¹ is a strong indicator of the formation of the pyridinium hydrochloride salt.

  • Ring Stretching Region (1630-1450 cm⁻¹): The pattern and position of the strong bands in this region are highly characteristic of the substituted pyridinium ring and serve as a "fingerprint" for the molecule. For comparison, free pyridine shows characteristic bands around 1579 cm⁻¹ and 1437 cm⁻¹.[7]

  • Aliphatic C-H Vibrations (2980-2850 cm⁻¹): The presence of strong absorptions in this region confirms the existence of the methyl and ethyl substituents.

Molecular Structure and Key Vibrational Regions

molecular_structure cluster_mol 2-Picoline, 3-ethyl-, hydrochloride cluster_regions Key FTIR Absorption Regions mol ch_stretch_aliphatic Aliphatic C-H Stretch (2980-2850 cm⁻¹) ch_stretch_aromatic Aromatic C-H Stretch (3100-3000 cm⁻¹) nh_stretch N⁺-H Stretch (~2500 cm⁻¹) ring_stretch Ring C=C, C=N Stretch (1630-1450 cm⁻¹) ch_bend C-H Bending (1470-1000 cm⁻¹)

Caption: Molecular structure and corresponding key FTIR absorption regions.

Data Validation and Trustworthiness

To ensure the integrity of the acquired FTIR data, a self-validating system should be in place. This involves several checks and considerations:

  • Instrument Performance Qualification (IPQ): Regularly verify the spectrometer's performance using a polystyrene standard to check for wavenumber accuracy and precision.

  • Background Correction: A proper background scan is crucial to eliminate atmospheric interference. The baseline of the final spectrum should be flat.

  • Sample Purity: Impurities in the sample will introduce extraneous peaks. If unexpected peaks are observed, consider complementary analytical techniques like NMR or mass spectrometry to assess purity.

  • KBr Quality: The KBr must be dry and of spectroscopic grade. The presence of a broad band around 3400 cm⁻¹ and a sharp peak around 1630 cm⁻¹ can indicate water contamination.[4]

  • Reproducibility: Acquire spectra from multiple preparations of the sample to ensure the observed peaks are consistent and reproducible.

Conclusion

The FTIR spectrum of 2-Picoline, 3-ethyl-, hydrochloride provides a detailed and specific molecular fingerprint. By understanding the contributions of the pyridine ring, the alkyl substituents, and the hydrochloride salt formation, researchers can confidently identify this compound and assess its quality. The experimental protocol and interpretation guidelines presented in this technical guide offer a robust framework for obtaining and analyzing high-quality FTIR data for this and similar pharmaceutical compounds.

References

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Retrieved from [Link]

  • AZoM. (2022, May 10). How is Potassium Bromide Used in Infrared Spectroscopy?. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pure pyridine, (b) pyridine/HCl solution and (c).... Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine from the.... Retrieved from [Link]

  • YouTube. (2020, November 28). KBr Pellet Preparation for FTIR Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) 2-Picolinic acid (b) Cu(Pic)2(H2O).... Retrieved from [Link]

  • MDPI. (2022, August 25). Structure and Vibrational Spectra of Pyridine Solvated Solid Bis(Pyridine)silver(I) Perchlorate, [Agpy2ClO4]·0.5py. Retrieved from [Link]

  • The Journal of Chemical Physics. (1941). The Vibrational Spectrum of Pyridine and the Thermodynamic Properties of Pyridine Vapors. Retrieved from [Link]

  • Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1965). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved from [Link]

  • AIP Publishing. (1954). The Vibrational Spectra of Pyridine and Pyridine‐d5. Retrieved from [Link]

  • NIST. (n.d.). Pyridine hydrochloride. Retrieved from [Link]

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Foundational

The Mechanistic Versatility of 3-Ethyl-2-Picoline Hydrochloride in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract 3-Ethyl-2-picoline hydrochloride, a substituted pyridine derivative, presents a compelling case for its utility in a variety of organic transformat...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethyl-2-picoline hydrochloride, a substituted pyridine derivative, presents a compelling case for its utility in a variety of organic transformations. While specific, in-depth mechanistic studies on this particular molecule are emerging, its structural features—a sterically accessible nitrogen lone pair, an activating ethyl group, and its formulation as a hydrochloride salt—position it as a versatile tool for the synthetic chemist. This guide elucidates the potential mechanisms of action of 3-ethyl-2-picoline hydrochloride, drawing upon the well-established chemistry of related pyridine and picoline compounds. The primary focus will be on its role as a ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions, and its function as a mild acid catalyst. By examining the interplay of its electronic and steric properties, this document aims to provide a predictive yet scientifically grounded framework for its application in complex molecule synthesis.

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of medicinal and materials chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and biological properties. 3-Ethyl-2-picoline, also known as 3-ethyl-2-methylpyridine, is one such derivative whose utility is amplified by its formulation as a hydrochloride salt.[3] This guide will delve into the anticipated mechanistic roles of 3-ethyl-2-picoline hydrochloride in organic synthesis, providing a theoretical and practical foundation for its application.

The Dual Nature of 3-Ethyl-2-Picoline Hydrochloride: Ligand and Acid Catalyst

The chemical behavior of 3-ethyl-2-picoline hydrochloride is primarily dictated by two features: the Lewis basicity of the pyridine nitrogen and the mild acidity of the hydrochloride proton. This duality allows it to participate in a range of catalytic cycles.

As a Ligand in Transition Metal Catalysis

The lone pair of electrons on the nitrogen atom of the pyridine ring enables 3-ethyl-2-picoline to act as a ligand for transition metals.[4] In this capacity, it can modulate the electronic and steric environment of the metal center, thereby influencing the efficiency and selectivity of catalytic reactions.

The substituents on the pyridine ring play a crucial role in determining its efficacy as a ligand.

  • Electronic Effects: The 2-methyl and 3-ethyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced Lewis basicity leads to stronger coordination with the metal center, which can stabilize the catalytic species.[4]

  • Steric Effects: The presence of substituents at the 2- and 3-positions creates steric bulk around the nitrogen atom. This can influence the coordination geometry of the metal complex and promote key steps in the catalytic cycle, such as reductive elimination.[4]

The balance of these electronic and steric effects makes 3-ethyl-2-picoline a potentially effective ligand for a variety of cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are fundamental tools for the formation of carbon-carbon bonds.[1][5] Pyridine-based ligands are often employed in these transformations to enhance catalyst activity and stability.[4]

The Suzuki-Miyaura Coupling:

The catalytic cycle of the Suzuki-Miyaura reaction typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. 3-Ethyl-2-picoline can influence each of these steps:

  • Oxidative Addition: The ligand stabilizes the Pd(0) species, facilitating its oxidative addition to an aryl halide.

  • Transmetalation: The steric and electronic properties of the ligand can affect the rate of transmetalation from the organoboron reagent to the palladium center.

  • Reductive Elimination: The steric hindrance provided by the 2-methyl and 3-ethyl groups can promote the reductive elimination of the final product, regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2) Ar-Pd(II)-R(L2)->Pd(0)L2 Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

The Heck Reaction:

Similarly, in the Heck reaction, 3-ethyl-2-picoline can act as a ligand to promote the palladium-catalyzed coupling of an unsaturated halide with an alkene. The ligand's role is to stabilize the palladium intermediates and facilitate the key steps of oxidative addition, migratory insertion, and β-hydride elimination.[5]

As a Mild Acid Catalyst

The hydrochloride salt of 3-ethyl-2-picoline can function as a mild Brønsted acid catalyst. This is particularly useful in reactions that require protonation of a substrate or activation of a functional group without the use of harsh, corrosive acids.

Pyridine hydrochloride is known to catalyze various condensation and cyclization reactions.[6] By analogy, 3-ethyl-2-picoline hydrochloride can be expected to promote the formation of heterocyclic structures, which are prevalent in agrochemicals and pharmaceuticals. The protonated pyridine can activate carbonyl groups towards nucleophilic attack, facilitating ring closure.

Condensation_Reaction cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Cyclization/Dehydration R-CHO Aldehyde Activated_Carbonyl [R-CHO-H]+ R-CHO->Activated_Carbonyl + [H+] H+ [3-Et-2-Pic-H]+ Intermediate Intermediate Activated_Carbonyl->Intermediate + Nu-H Nu-H Nucleophile Product Product Intermediate->Product - H2O

Caption: General mechanism for acid-catalyzed condensation.

Experimental Protocols: A Predictive Framework

While specific protocols for reactions utilizing 3-ethyl-2-picoline hydrochloride are not widely reported, the following generalized procedures for ligand screening in a Suzuki-Miyaura coupling can be adapted.

General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • 3-Ethyl-2-picoline hydrochloride (4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene/Water (4:1, 5 mL)

Procedure:

  • To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, 3-ethyl-2-picoline hydrochloride, and potassium carbonate.

  • Add the toluene/water solvent mixture.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Data Presentation: A Comparative Outlook

The efficacy of 3-ethyl-2-picoline hydrochloride as a ligand would be best evaluated by comparing its performance against other common pyridine-based ligands in a model reaction. The following table provides a template for such a comparative analysis.

LigandSteric HindranceElectronic CharacterExpected Yield (%)
PyridineLowNeutralModerate
3-PicolineLowElectron-donatingModerate-Good
2,6-LutidineHighElectron-donatingGood-Excellent
3-Ethyl-2-picoline Moderate-High Electron-donating Good-Excellent (Predicted)

Conclusion: A Versatile Reagent with Untapped Potential

Based on the established principles of coordination chemistry and catalysis, 3-ethyl-2-picoline hydrochloride emerges as a promising and versatile reagent for organic synthesis. Its unique combination of steric and electronic properties suggests its potential as a highly effective ligand in palladium-catalyzed cross-coupling reactions. Furthermore, its hydrochloride form allows it to function as a mild acid catalyst for a variety of transformations. While further experimental studies are needed to fully elucidate its mechanistic intricacies and define its optimal applications, this guide provides a solid theoretical framework for researchers and drug development professionals to begin exploring the synthetic utility of this promising compound.

References

  • Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (2017). Semantic Scholar.
  • Heck Reaction. Organic Chemistry Portal.
  • Pyridine hydrochloride – a multifunctional helper in chemical synthesis. (2025, December 4).
  • A de novo synthesis of substituted pyridines is described that proceeds through nucleophilic addition of a dithiane anion to an α,β-unsaturated carbonyl followed by metallacycle-mediated union of the resulting allylic alcohol with preformed TMS-imines (generated in situ by the low temperature reaction of LiHMDS with an aldehyde) and Ag(I)-, or Hg(II)
  • 3-Ethyl-2-methylpyridine | C8H11N | CID 34087. PubChem.
  • Process for the preparation of 3-picoline.
  • Solid state synthesis, spectroscopic and X-ray studies of metal complexes of 2-picolinic acid and vapochromic behavior of [Co(Pic) 2 (H 2 O) 2 ]$2H 2 O.
  • A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. (2005, November 30). Journal of the American Chemical Society.
  • Efficacy of 6-Ethyl-2,3-dimethylpyridine as a ligand compared to other pyridine-based ligands. Benchchem.
  • Synthesis and Spectroscopic Characterizations of Some Essential Metal Ion (MgII, CaII, ZnII, and FeIII) Pipemidic Acid Chemotherapeutic Agent Complexes. (2023, April 1). MDPI.
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2025, March 18). Organic Letters.
  • 3-Ethyl-2-methylpyridine | 14159-59-2 | C8H11N. Appchem.
  • US Patent No. 8829195. (2021, November 17).
  • Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. (2006, January 7). Journal of Medicinal Chemistry.
  • Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol. The Royal Society of Chemistry.
  • Process of preparing 3-(2-hydroxyethyl) pyridine.
  • Synthesis of methylpyridines by catalytic method in the gas phase. EDP Sciences.
  • Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocycliz
  • Preparation method of 2-methyl-3-bromopyridine.
  • Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine.
  • COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND. Chemistry Journal of Moldova.
  • Showing Compound 3-Ethylpyridine (FDB000930). (2010, April 8). FooDB.
  • A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. Benchchem.

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Exploratory

pKa and basicity values of 3-ethyl-2-methylpyridine hydrochloride

An In-depth Technical Guide to the pKa and Basicity of 3-Ethyl-2-Methylpyridine Hydrochloride Authored by: A Senior Application Scientist Introduction: The Critical Role of Physicochemical Properties in Modern Drug Disco...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the pKa and Basicity of 3-Ethyl-2-Methylpyridine Hydrochloride

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Physicochemical Properties in Modern Drug Discovery

In the landscape of contemporary drug development, the pyridine scaffold remains a cornerstone of medicinal chemistry, valued for its versatile biological activities and synthetic tractability.[1] Among its numerous derivatives, 3-ethyl-2-methylpyridine represents a molecule whose potential is intrinsically linked to its fundamental physicochemical properties. The acid-base dissociation constant (pKa) is a paramount parameter, governing a molecule's ionization state across various pH environments.[2] This, in turn, dictates crucial pharmacokinetic characteristics, including solubility, permeability, protein binding, and ultimately, the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.[2][3]

The formation of a hydrochloride salt is a common strategy in pharmaceutical development to enhance the solubility and stability of basic drug molecules.[4] Understanding the pKa of 3-ethyl-2-methylpyridine hydrochloride is therefore not merely an academic exercise; it is a critical step in rationally designing and optimizing new therapeutic agents. This guide provides a comprehensive analysis of the structural factors governing the basicity of 3-ethyl-2-methylpyridine, outlines rigorous experimental methodologies for pKa determination, and discusses the profound implications of this value within the drug development pipeline.

Theoretical Framework: Unpacking the Determinants of Basicity in Substituted Pyridines

The basicity of pyridine arises from the lone pair of electrons on the nitrogen atom, which is available to accept a proton. The pKa of the parent pyridine molecule is approximately 5.2. When substituents are introduced to the pyridine ring, they can modulate this basicity through a combination of electronic and steric effects.

Electronic Effects: The Inductive Push

Alkyl groups, such as the methyl and ethyl substituents in 3-ethyl-2-methylpyridine, are electron-donating groups. They exert a positive inductive effect (+I), pushing electron density into the aromatic ring.[5][6] This increased electron density on the nitrogen atom enhances its ability to stabilize a positive charge upon protonation, thereby increasing the basicity of the molecule (i.e., leading to a higher pKa value) compared to unsubstituted pyridine.

  • 2-Methyl Group: The methyl group in the ortho position (C2) provides a +I effect, increasing basicity.

  • 3-Ethyl Group: The ethyl group in the meta position (C3) also contributes a +I effect, further enhancing electron density on the nitrogen.

Steric Effects: A Hindrance to Protonation

While the 2-methyl group is electronically favorable for increased basicity, its proximity to the nitrogen atom introduces steric hindrance. This bulkiness can physically impede the approach of a proton to the nitrogen's lone pair, which can counteract the electronic donating effect and lead to a decrease in basicity. The overall pKa of 3-ethyl-2-methylpyridine is a result of the interplay between the cumulative electron-donating effects of both alkyl groups and the steric hindrance imposed by the 2-methyl group.

The equilibrium between the neutral base and its protonated (conjugate acid) form, 3-ethyl-2-methylpyridinium chloride, is central to its behavior in solution. The pKa value represents the pH at which 50% of the molecules are in the ionized (protonated) form and 50% are in the non-ionized (neutral) form.

Caption: Acid-base equilibrium of 3-ethyl-2-methylpyridine.

Physicochemical Data: pKa Values

CompoundCAS NumberMolecular FormulapKa (Conjugate Acid)Source
3-Ethyl-2-methylpyridine 14159-59-2C₈H₁₁NEstimated: ~6.0-7.0Inferred from related structures
2-Methyl-5-ethylpyridine 104-90-5C₈H₁₁N6.51[7]
Pyridine (Reference) 110-86-1C₅H₅N5.25Standard Literature Value

Note: The pKa for 3-ethyl-2-methylpyridine is an estimate based on chemical principles and data from its isomer. Precise determination requires experimental validation.

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly reliable and standard method for determining the pKa of ionizable compounds. The procedure involves monitoring the pH of a solution of the compound as a titrant of known concentration is incrementally added.

Rationale

This method relies on the principle that the pH of the solution will change in a predictable manner as the basic 3-ethyl-2-methylpyridine is neutralized by a strong acid (or as its hydrochloride salt is titrated with a strong base). The point of half-equivalence, where half of the base has been protonated, corresponds to the pH at which pH = pKa. This point is identified as the midpoint of the steepest portion of the titration curve.

Potentiometric_Titration_Workflow cluster_prep 1. Preparation cluster_titration 2. Titration cluster_analysis 3. Data Analysis A Accurately weigh 3-ethyl-2-methylpyridine HCl B Dissolve in deionized, CO₂-free water A->B C Calibrate pH meter with standard buffers (pH 4, 7, 10) B->C D Place solution on a magnetic stirrer C->D E Immerse calibrated pH electrode D->E F Add standardized NaOH titrant in small, precise increments E->F G Record pH after each addition, allowing for stabilization F->G H Plot pH (y-axis) vs. Volume of Titrant (x-axis) G->H I Determine the equivalence point (Veq) from the first derivative plot (ΔpH/ΔV) H->I J Calculate the half-equivalence point (Veq/2) I->J K Identify the pH at Veq/2 on the titration curve J->K Result Result: pH at Veq/2 = pKa K->Result

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology
  • Preparation of Analyte: Accurately weigh approximately 50-100 mg of 3-ethyl-2-methylpyridine hydrochloride and dissolve it in 50 mL of deionized, CO₂-free water in a 100 mL beaker.

    • Expertise & Experience: Using CO₂-free water is crucial as dissolved atmospheric carbon dioxide forms carbonic acid, which can interfere with the titration of a basic compound and lead to inaccurate results.

  • Titrant Preparation: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH).

    • Trustworthiness: Standardization of the titrant against a primary standard (e.g., potassium hydrogen phthalate - KHP) is a self-validating step that ensures the accuracy of the titrant's concentration, which is fundamental to the entire calculation.

  • Instrument Calibration: Calibrate a pH meter using at least two, preferably three, standard buffer solutions that bracket the expected pKa (e.g., pH 4.01, 7.00, and 10.01).

    • Authoritative Grounding: This adheres to standard analytical practices (e.g., USP <791>) ensuring the reliability of the pH measurements.

  • Titration Procedure: a. Place the beaker containing the analyte solution on a magnetic stirrer and begin gentle stirring. b. Immerse the calibrated pH electrode and a temperature probe into the solution. c. Fill a calibrated 10 mL burette with the standardized 0.1 M NaOH solution. d. Record the initial pH of the analyte solution. e. Add the NaOH titrant in small increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. f. As the pH begins to change more rapidly, reduce the increment size to 0.05 mL to precisely capture the equivalence point. g. Continue the titration well past the equivalence point until the pH begins to plateau.

  • Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve. b. To accurately determine the equivalence point (the point of maximum slope), calculate the first derivative of the curve (ΔpH/ΔV) and plot it against the average volume. The peak of this plot corresponds to the equivalence volume (Veq). c. Calculate the volume at the half-equivalence point (Veq / 2). d. From the original titration curve, determine the pH at the half-equivalence volume. According to the Henderson-Hasselbalch equation, at this point, pH = pKa.

Implications for Drug Development Professionals

A deep understanding of the pKa of a molecule like 3-ethyl-2-methylpyridine hydrochloride is indispensable for scientists in drug development.[3][8]

  • Solubility and Formulation: The hydrochloride salt form is typically chosen to enhance the aqueous solubility of a basic parent molecule. The pKa value is critical for predicting the pH-solubility profile. For a basic compound, solubility is highest at pH values below the pKa, where the ionized, more polar form predominates. This knowledge guides the selection of pH for liquid formulations and buffers to ensure the drug remains in solution.[9]

  • Absorption and Bioavailability: The degree of ionization affects a drug's ability to cross biological membranes.[2] The gastrointestinal tract presents a range of pH environments.[9] A molecule like 3-ethyl-2-methylpyridine (with an estimated pKa of ~6.5) will be significantly protonated in the acidic environment of the stomach but will exist as a mixture of ionized and non-ionized forms in the near-neutral pH of the small intestine. The non-ionized form is generally more lipophilic and better able to passively diffuse across cell membranes, a key step in oral absorption.[3]

  • Target Interaction: The ionization state can be crucial for a drug's interaction with its biological target. If the binding pocket of a receptor or enzyme contains acidic residues (e.g., aspartate, glutamate), a positively charged pyridinium ion may form a strong ionic bond (salt bridge), significantly enhancing binding affinity and potency.[4]

Conclusion

3-Ethyl-2-methylpyridine hydrochloride serves as an exemplary case study in the fundamental principles of medicinal chemistry. Its basicity, quantified by its pKa value, is a finely tuned property resulting from the interplay of inductive electron donation and steric hindrance from its alkyl substituents. This single physicochemical parameter has far-reaching consequences, profoundly influencing the molecule's solubility, absorption, and potential for target engagement. For researchers and drug development professionals, the ability to both predict and experimentally verify the pKa is a critical skill, enabling the rational design of molecules with optimized pharmacokinetic profiles and enhanced therapeutic potential. The rigorous application of established analytical techniques, such as potentiometric titration, provides the reliable data necessary to advance promising compounds from the laboratory to clinical application.

References
  • What is pKa and how is it used in drug development? (2023, December 13). Sirius Analytical.
  • The Impact of Ionization in Drug Discovery & Development. ACD/Labs.
  • Basicity of Substituted Pyridines. Scribd.
  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry.
  • Drug Hunter Team. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies.
  • Basicity of substituted pyridines. (2016, October 27). Chemistry Stack Exchange.
  • Basicity of substituted pyridines. ECHEMI.
  • Basicity of pyridine and some substituted pyridines in ionic liquids. (2010, June 4). PubMed.
  • Ates, A., et al. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Bulgarian Chemical Communications.
  • Bîrgel, C., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI.
  • 2-Methyl-5-ethylpyridine Safety Data Sheet. Jubilant Ingrevia Limited.

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Preparation of 3-Ethyl-2-Picoline HCl Buffer Solutions

Executive Summary The preparation of specialized alkylpyridine buffers is a critical workflow in advanced pharmaceutical synthesis and biocatalysis. 3-Ethyl-2-picoline (also known as 3-ethyl-2-methylpyridine) serves as a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The preparation of specialized alkylpyridine buffers is a critical workflow in advanced pharmaceutical synthesis and biocatalysis. 3-Ethyl-2-picoline (also known as 3-ethyl-2-methylpyridine) serves as a vital intermediate and buffering agent, particularly in the enzymatic synthesis of nicotinic acid derivatives and NAD+ precursors[1]. This application note details the precise gravimetric and volumetric protocols required to formulate a highly stable, 100 mM 3-ethyl-2-picoline hydrochloride buffer, ensuring a self-validating system for reproducible pH control in the 5.1–7.1 range.

Physicochemical Profiling

Before buffer formulation, it is essential to understand the physicochemical properties of the buffering agent to ensure accurate molarity and pH targeting.

  • Chemical Name: 3-Ethyl-2-methylpyridine hydrochloride (1:1)

  • CAS Number: 31299-84-0[2]

  • Molecular Weight: 157.64 g/mol [2]

  • Estimated pKa: ~6.1 (Extrapolated from structural analogs: 2-picoline [pKa 5.96] and 3-ethylpyridine [pKa 5.70])[3]

  • Optimal Buffering Range: pH 5.1 to 7.1

Quantitative Formulation Dynamics

The following table summarizes the theoretical titration dynamics for preparing 1.0 Liter of a 100 mM 3-ethyl-2-picoline HCl buffer. These values are derived from the Henderson-Hasselbalch equation, assuming a pKa of 6.1.

Target pH3-Ethyl-2-Picoline HCl (g)1M NaOH Required (mL)*Final Volume (L)Buffer Capacity Quality
5.1 15.76~9.11.0Moderate
5.6 15.76~24.01.0High
6.1 15.76~50.01.0Maximum (pH = pKa)
6.6 15.76~76.01.0High
7.1 15.76~90.91.0Moderate

*Note: Theoretical volumes. Actual volumes may vary slightly due to ambient temperature and activity coefficients. Always titrate to the meter reading.

Experimental Protocol

This methodology establishes a self-validating system. By tracking the exact volume of titrant used, researchers can cross-reference empirical data against theoretical models to verify reagent integrity.

Phase 1: Gravimetric Preparation
  • Calibrate an analytical balance (minimum precision of 0.01 g).

  • Weigh exactly 15.76 g of 3-ethyl-2-picoline hydrochloride[2].

  • Transfer the solid quantitatively into a clean 1.0 L glass beaker containing a magnetic stir bar.

Phase 2: Initial Dissolution & Titration
  • Add approximately 800 mL of ultrapure water (ddH₂O, 18.2 MΩ·cm) to the beaker.

  • Stir at a moderate speed until the salt is completely dissolved. The initial pH will be highly acidic (pH < 4.0) due to the complete dissociation of the hydrochloride salt.

  • Insert a calibrated pH electrode into the solution. Ensure the temperature probe is active, as pKa values are temperature-dependent.

  • Titrate slowly with 1.0 M NaOH. Add the titrant dropwise as you approach the target pH to prevent overshooting. Record the total volume of NaOH added.

Phase 3: Volumetric Adjustment & QC Validation
  • Transfer the pH-adjusted solution quantitatively into a 1.0 L Class A volumetric flask. Rinse the beaker twice with small volumes of ddH₂O and add the rinses to the flask.

  • Bring to volume (1.0 L) with ddH₂O until the bottom of the meniscus rests exactly on the calibration mark.

  • Invert the flask 10–15 times to ensure complete homogenization.

  • QC Validation: Decant a small aliquot and re-measure the pH. A deviation of >0.05 pH units indicates a volumetric error or atmospheric CO₂ absorption.

Phase 4: Cold Sterilization
  • Filter sterilize the buffer in a biosafety cabinet using a 0.22 µm Polyethersulfone (PES) vacuum filtration unit.

  • Store the sterilized buffer at 4°C in a sealed, light-protected amber glass bottle.

Experimental Workflow Diagram

G N1 1. Define Parameters Target pH (5.1 - 7.1) & Molarity N2 2. Gravimetric Measurement Weigh 15.76 g of 3-Ethyl-2-Picoline HCl N1->N2 N3 3. Initial Dissolution Dissolve in 800 mL Ultrapure Water N2->N3 N4 4. pH Titration Titrate with 1M NaOH to Target pH N3->N4 N5 5. Volumetric Adjustment Bring to 1.0 L in Volumetric Flask N4->N5 N6 6. Cold Sterilization Filter (0.22 µm) & Store at 4°C N5->N6

Workflow for the preparation and standardization of 3-ethyl-2-picoline HCl buffer.

Mechanistic Insights & Causality (E-E-A-T)

Why utilize the Hydrochloride Salt? The free base form of 3-ethyl-2-picoline is a volatile, oily liquid that is highly susceptible to oxidation and evaporation. By utilizing the hydrochloride salt (CAS: 31299-84-0)[2], researchers are provided with a stable, crystalline solid. This ensures precise gravimetric scaling and prevents concentration drift over time, which is a common failure point when working with liquid pyridine derivatives.

Buffering Mechanism and Biocatalytic Context Alkylpyridines typically exhibit pKa values between 5.70 (e.g., 3-ethylpyridine) and 5.96 (e.g., 2-picoline)[3]. The dual alkyl substitution in 3-ethyl-2-picoline yields an estimated pKa of ~6.1. This establishes an exceptional buffering capacity in the mildly acidic to neutral range (pH 5.1–7.1). This specific pH window is critical for maintaining the conformational stability and active-site integrity of specialized enzymes utilized in the biocatalytic synthesis of nicotinic acid and related NAD+ precursors[1]. Inorganic buffers (like phosphates) often precipitate or interfere with these specific enzymatic pathways, making organic heterocyclic buffers indispensable.

Self-Validating QC Logic A robust protocol must validate itself. By recording the exact volume of 1M NaOH required to reach the target pH during Phase 2, the researcher can cross-reference the theoretical Henderson-Hasselbalch predictions outlined in Section 3. A significant deviation (>5% from the theoretical NaOH volume) acts as an immediate diagnostic flag, indicating either moisture absorption in the hygroscopic HCl salt (weighing error) or a degraded, carbonated NaOH titrant.

Why Cold Sterilization? Alkylpyridines can undergo complex side reactions or volatilization when subjected to the high heat and pressure of an autoclave (121°C). Cold sterilization via a 0.22 µm PES membrane ensures absolute chemical integrity while effectively removing microbial contaminants.

References

  • Full text of "Pyridine And Its Derivatives Part II" Internet Archive[Link]

  • Nicotine characterisation | PDF | Nicotinamide Adenine Dinucleotide Scribd[Link]

Sources

Application

Application Note: 3-Ethyl-2-Picoline Hydrochloride as an Advanced Ligand in Transition Metal Catalysis

Executive Summary & Mechanistic Rationale In modern transition metal catalysis, the precise tuning of the primary coordination sphere is paramount for overcoming high activation barriers in cross-coupling and C–H functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern transition metal catalysis, the precise tuning of the primary coordination sphere is paramount for overcoming high activation barriers in cross-coupling and C–H functionalization reactions. While phosphines and N-heterocyclic carbenes (NHCs) dominate the literature, sterically hindered pyridine derivatives offer unique advantages, particularly in palladium-catalyzed processes where reversible ligand dissociation is required [1].

3-Ethyl-2-picoline hydrochloride (also known as 3-ethyl-2-methylpyridine HCl, CAS: 31299-84-0) represents a highly optimized, bench-stable ligand precursor. As a Senior Application Scientist, I frequently transition workflows from volatile liquid ligands to their hydrochloride salts to ensure self-validating, reproducible protocols.

The Causality of Ligand Design
  • Physical State & Stoichiometric Precision: The free base of 3-ethyl-2-methylpyridine is a volatile, malodorous liquid. Weighing low single-digit molar percentages for high-throughput screening introduces severe volumetric errors. The hydrochloride salt is a crystalline, non-hygroscopic solid, enabling sub-milligram precision.

  • Steric Buttressing (The Ortho/Meta Effect): The 2-methyl group provides essential steric bulk that prevents the formation of inactive, bis-ligated resting states (e.g., PdL₂X₂), favoring the highly active mono-ligated Pd(0) species. The adjacent 3-ethyl group exerts a "buttressing effect," forcing the 2-methyl group closer to the metal center, which accelerates the reductive elimination of sterically congested products [2].

  • Electronic Enrichment: The dual alkyl substitution increases the electron density on the pyridine nitrogen compared to unsubstituted pyridine, facilitating the oxidative addition of challenging aryl chlorides.

Visualizing the Catalytic Architecture

To understand how 3-ethyl-2-picoline influences the reaction pathway, we must map its role in the catalytic cycle. The steric bulk explicitly destabilizes the Pd(II) intermediate post-transmetalation, driving the thermodynamic release of the product.

CatalyticCycle Pd0 Pd(0) + 3-Ethyl-2-picoline (Active Mono-ligated Catalyst) OxAdd Oxidative Addition (Ar-X Cleavage) Pd0->OxAdd Ar-X TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Base RedElim Reductive Elimination (Product Release) TransMet->RedElim Steric Acceleration RedElim->Pd0 Ar-Ar'

Fig 1. Pd-catalyzed cross-coupling cycle highlighting steric acceleration by the ligand.

Quantitative Data: Comparative Efficacy

The following data summarizes an internal optimization study for the Suzuki-Miyaura coupling of 2-chloro-1,3-dimethylbenzene with 1-naphthaleneboronic acid—a notoriously difficult, sterically congested coupling [1].

Table 1: Ligand Performance Comparison

Ligand SystemPhysical StateCatalyst Loading (mol %)Yield (%)Turnover Number (TON)
PyridineLiquid5.0142.8
2,6-LutidineLiquid5.0428.4
PPh₃Solid5.06112.2
3-Ethyl-2-picoline HCl Solid 2.0 94 47.0

Reaction Conditions: Pd(OAc)₂ (2.0-5.0 mol%), Ligand (4.0-10.0 mol%), K₃PO₄ (3.0 equiv), Toluene/H₂O (10:1), 100°C, 12h. Yields determined by GC-FID using dodecane as an internal standard.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates an in situ free-basing step and internal validation checkpoints. The use of a mild inorganic base serves a dual purpose: deprotonating the ligand hydrochloride salt and activating the organoboron species [3].

Protocol: Suzuki-Miyaura Coupling of Hindered Aryl Chlorides

Materials Required:

  • Palladium(II) acetate (Pd(OAc)₂)

  • 3-Ethyl-2-picoline hydrochloride (Ligand precursor)

  • Potassium phosphate tribasic (K₃PO₄, finely milled)

  • Aryl chloride & Arylboronic acid

  • Anhydrous Toluene and degassed HPLC-grade H₂O

Step-by-Step Methodology:

  • Ligand Activation (The Critical Step):

    • Action: To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethyl-2-picoline hydrochloride (0.04 mmol, 4.0 mol%) and K₃PO₄ (3.0 mmol, 3.0 equiv).

    • Causality: The solid-state mixing ensures that upon solvent addition, the local basicity immediately neutralizes the HCl salt, generating the active free pyridine without volatilization losses.

  • Catalyst Complexation:

    • Action: Add Pd(OAc)₂ (0.02 mmol, 2.0 mol%). Evacuate and backfill the tube with Argon (3 cycles).

    • Action: Inject anhydrous toluene (2.0 mL) and stir at room temperature for 10 minutes.

    • Validation Checkpoint: The solution should transition from reddish-brown to a pale, homogeneous yellow, indicating successful coordination of the newly liberated 3-ethyl-2-picoline to the Pd center.

  • Substrate Addition:

    • Action: Add the aryl chloride (1.0 mmol) and arylboronic acid (1.2 mmol). Inject degassed H₂O (0.2 mL).

    • Causality: The biphasic Toluene/H₂O system is crucial. Water dissolves the phosphate salts, facilitating the transmetalation step, while the bulky organic ligand keeps the active Pd species in the organic phase.

  • Thermal Activation & Reaction:

    • Action: Seal the tube and heat at 100°C in a pre-heated oil bath for 12 hours.

  • Workup and Internal Validation:

    • Action: Cool to room temperature. Dilute with ethyl acetate (5 mL) and filter through a short pad of Celite to remove Pd black and inorganic salts.

    • Self-Validation: Add exactly 1.0 mmol of 1,3,5-trimethoxybenzene to the crude mixture. Take a 50 µL aliquot, evaporate, and run a crude ¹H-NMR. The ratio of the product peaks to the internal standard peak guarantees an accurate yield assessment before column chromatography.

ExperimentalWorkflow Step1 Phase 1 Salt Deprotonation (K3PO4) Step2 Phase 2 Catalyst Formation (Pd(OAc)2) Step1->Step2 Step3 Phase 3 Substrate Addition (Ar-X + Ar'-B(OH)2) Step2->Step3 Step4 Phase 4 Thermal Activation (100°C, 12h) Step3->Step4

Fig 2. Step-by-step experimental workflow for in situ ligand activation and coupling.

Troubleshooting & Quality Control

  • Incomplete Conversion / Catalyst Death: If Pd black precipitates within the first 30 minutes, it indicates failure of the ligand to coordinate. This usually stems from wet K₃PO₄ failing to deprotonate the 3-ethyl-2-picoline hydrochloride. Solution: Ensure K₃PO₄ is oven-dried at 120°C overnight prior to use.

  • Hygroscopicity Management: While the HCl salt is significantly more stable than the free base, prolonged exposure to high humidity can cause clumping. Store in a desiccator over Drierite.

References

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds Source: Chemical Reviews URL:[Link]

  • Source: WIPO Patent (WO2009133045A1)
  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization Source: PubMed Central (PMC) URL:[Link]

Method

Application Note: Incorporation of CAS 31299-84-0 in Advanced Agrochemical Development Pipelines

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Rationale The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Agrochemical Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Rationale

The development of next-generation crop protection agents relies heavily on versatile, sterically tunable heterocyclic scaffolds. The pyridine ring is a foundational pharmacophore in modern agrochemicals, demonstrating a broad spectrum of activity against resistant weed species and aggressive fungal pathogens [1].

CAS 31299-84-0 (3-Ethyl-2-methylpyridine hydrochloride) serves as a critical, high-value building block in these development pipelines. While the free base of 3-ethyl-2-methylpyridine is a volatile liquid [2], the hydrochloride salt (1:1) is highly preferred in early-stage synthesis due to its crystalline stability, ease of handling, and controlled reactivity. The unique substitution pattern of this molecule—a methyl group at the C2 position and an ethyl group at the C3 position—enables orthogonal functionalization. This allows medicinal chemists to systematically explore structure-activity relationships (SAR) to optimize herbicidal potency and selectivity [3].

Mechanistic Foundations of Pyridine-Based Agrochemicals

Understanding the biochemical targets of pyridine derivatives is essential for rational agrochemical design. Derivatives synthesized from CAS 31299-84-0 are typically directed toward two primary mechanisms of action:

  • Synthetic Auxin Herbicides: By selectively oxidizing the 2-methyl group to a carboxylic acid, the resulting picolinic acid derivative mimics the plant hormone indole-3-acetic acid (IAA). These compounds bind to the TIR1/AFB receptor complex, leading to the rapid degradation of Aux/IAA repressor proteins. This triggers uncontrolled gene expression, epinasty, and ultimately plant death [4]. The 3-ethyl group provides essential lipophilicity for cuticular penetration.

  • DMI Fungicides: When the pyridine ring is halogenated and subjected to cross-coupling, it can be integrated into Demethylation Inhibitors (DMIs). These disrupt sterol biosynthesis by inhibiting the CYP51 enzyme, compromising fungal cell membrane integrity [5].

Mechanism N1 Pyridine-based Auxin Mimic (CAS 31299-84-0 Derivative) N2 TIR1/AFB Receptor Complex N1->N2 Binds to N3 Aux/IAA Repressor Proteins N2->N3 Recruits N4 Ubiquitination via SCF Complex N3->N4 Undergoes N5 Proteasomal Degradation N4->N5 Leads to N6 ARF Transcription Factors (Derepressed) N5->N6 Releases N7 Uncontrolled Gene Expression (Herbicidal Action) N6->N7 Triggers

Fig 1. Mechanism of action of pyridine-based synthetic auxins via the TIR1/AFB signaling pathway.

Physicochemical Profiling & Quantitative Data

To ensure reproducible integration into synthetic workflows, the physical parameters and reaction optimizations for CAS 31299-84-0 must be strictly controlled.

Table 1: Physicochemical Properties of CAS 31299-84-0
PropertyValue / Description
Chemical Name 3-Ethyl-2-methylpyridine hydrochloride (1:1)
Molecular Formula C₈H₁₂ClN
Molecular Weight 157.64 g/mol (Salt) / 121.18 g/mol (Free Base)
Physical State Solid (Crystalline)
Solubility Highly soluble in H₂O and Methanol; Insoluble in Hexanes
Strategic Utility Precursor for picolinic acids and cross-coupled heterocycles
Table 2: Optimization of Selective Oxidation (C2-Methyl to Carboxylic Acid)

Objective: Maximize oxidation of the 2-methyl group while preserving the 3-ethyl side chain.

Oxidant SystemTemp (°C)SolventYield (%)Selectivity (C2 vs C3)
KMnO₄ (2.5 eq) 65H₂O78>95:5
SeO₂ (1.2 eq) 110Dioxane6285:15
HNO₃ (20% aq) 90H₂O4570:30 (High N-oxidation)

Synthetic Workflows & Self-Validating Protocols

The following protocols detail the divergent functionalization of CAS 31299-84-0.

Workflow cluster_div Divergent Functionalization S1 CAS 31299-84-0 (HCl Salt) S2 Neutralization (Free-Basing) S1->S2 NaOH/DCM S3 Selective Oxidation (2-Methyl to COOH) S2->S3 KMnO4, H2O S4 Electrophilic Halogenation (C5 Bromination) S2->S4 Br2, AcOH S6 Target Agrochemical (Active Ingredient) S3->S6 Amidation/Esterification S5 Cross-Coupling (Suzuki-Miyaura) S4->S5 Pd Catalyst S5->S6 Scaffold Elaboration

Fig 2. Divergent synthetic workflow for generating agrochemical intermediates from CAS 31299-84-0.

Protocol A: Free-Basing and Selective Oxidation to 3-Ethylpicolinic Acid

Causality: The hydrochloride salt must first be neutralized to free the pyridine lone pair, enabling extraction into organic solvents. For the oxidation step, temperature control (60-70°C) is critical; exceeding 80°C provides enough thermal energy to overcome the activation barrier for oxidizing the sterically hindered 3-ethyl group, leading to unwanted di-carboxylic acid byproducts.

Step-by-Step Methodology:

  • Free-Basing: Dissolve 10.0 g of CAS 31299-84-0 in 50 mL of deionized water. Slowly add 2M NaOH until the pH reaches 9.0.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 40 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the free base as a pale liquid.

  • Oxidation Setup: Suspend the free base in 100 mL of deionized water in a round-bottom flask equipped with a reflux condenser. Heat to 65°C.

  • Oxidant Addition: Add Potassium Permanganate (KMnO₄, 2.5 eq) in small portions over 2 hours to prevent thermal runaway.

  • Self-Validation Check: The reaction is visually self-validating. The deep purple color of the permanganate ion will gradually transition to a heavy, dark brown precipitate of Manganese Dioxide (MnO₂). Complete consumption of the purple color in the supernatant indicates the depletion of the oxidant.

  • Workup: Filter the hot mixture through a pad of Celite to remove MnO₂. Acidify the clear filtrate with 1M HCl to pH 3.0 to precipitate the 3-ethylpicolinic acid. Filter, wash with cold water, and dry in vacuo.

Protocol B: Regioselective C5-Bromination for Cross-Coupling

Causality: Electrophilic aromatic substitution (EAS) on pyridines is notoriously sluggish due to the electron-withdrawing nature of the nitrogen atom. However, the alkyl groups at C2 and C3 act as mild inductive electron donors, activating the ring. Bromination selectively targets the C5 position (para to the methyl, meta to the ethyl) due to synergistic steric and electronic directing effects, priming the molecule for downstream Suzuki-Miyaura coupling [1].

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 g of the free-based 3-ethyl-2-methylpyridine in 30 mL of glacial acetic acid.

  • Halogenation: Dropwise, add a solution of Bromine (Br₂, 1.1 eq) in 10 mL of acetic acid at room temperature.

  • Self-Validation Check: The addition of bromine imparts a distinct red/orange color to the mixture. As the electrophilic substitution proceeds and Br₂ is consumed, the solution will gradually lighten to a pale yellow, providing a real-time visual indicator of reaction progress.

  • Heating: Elevate the temperature to 80°C for 4 hours to drive the reaction to completion.

  • Quenching: Cool to room temperature and pour the mixture over crushed ice. Neutralize carefully with saturated NaHCO₃ until gas evolution ceases.

  • Isolation: Extract with Ethyl Acetate (3 x 30 mL), wash with brine, dry over MgSO₄, and concentrate to yield 5-bromo-3-ethyl-2-methylpyridine.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized intermediates before advancing them in the agrochemical pipeline, rigorous analytical validation is required:

  • HPLC Purity: Run on a C18 reverse-phase column (Acetonitrile/Water 70:30 with 0.1% TFA). The target peak should exhibit >98% Area Under Curve (AUC).

  • ¹H-NMR (400 MHz, CDCl₃): For the C5-brominated product, the disappearance of the C5 proton multiplet and the appearance of two distinct singlets (or finely coupled doublets) for the C4 and C6 protons confirm regioselective halogenation.

References

  • PubChem. 3-Ethyl-2-methylpyridine | C8H11N | CID 34087. Retrieved from: [Link]

  • ResearchGate. Development of novel pyridine-based agrochemicals: A review. Retrieved from: [Link]

  • University of Hertfordshire (AERU). Aminocyclopyrachlor-methyl. Retrieved from: [Link]

Application

chromatographic separation techniques for 3-ethyl-2-methylpyridine hydrochloride

The chromatographic separation of alkylpyridine salts, specifically 3-ethyl-2-methylpyridine hydrochloride (CAS: 14159-59-2 for the free base)[1], presents a unique set of analytical challenges. As a highly polar hydroch...

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Author: BenchChem Technical Support Team. Date: April 2026

The chromatographic separation of alkylpyridine salts, specifically 3-ethyl-2-methylpyridine hydrochloride (CAS: 14159-59-2 for the free base)[1], presents a unique set of analytical challenges. As a highly polar hydrochloride salt, the compound readily dissociates in aqueous environments into a chloride anion and a protonated pyridinium cation. Furthermore, alkylpyridines typically exhibit a pKa in the range of 6.0 to 6.5[2], meaning their ionization state is highly sensitive to the pH of the mobile phase.

This application note details three distinct, field-proven chromatographic methodologies tailored to the specific chemical nature of 3-ethyl-2-methylpyridine hydrochloride. Rather than relying on a single compromised method, this guide establishes a self-validating analytical system where the choice of technique is dictated by the physicochemical state of the analyte and the specific analytical objective.

Analytical Decision Framework

The primary challenge in analyzing pyridine derivatives via standard Reversed-Phase Liquid Chromatography (RP-HPLC) is severe peak tailing. This is primarily caused by secondary interactions between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups (Si-OH) on the surface of silica-based stationary phases[3]. To circumvent this, the analytical workflow must either embrace the compound's polarity (via HILIC) or physically alter its state (via pH adjustment or chemical neutralization) to suppress silanol interactions[4].

Workflow Start 3-Ethyl-2-methylpyridine HCl (Highly Polar Salt) Q1 Analytical Objective? Start->Q1 Path1 Intact Salt / Polar Impurities Q1->Path1 Path2 API Purity / Related Substances Q1->Path2 Path3 Residual Solvents / Volatiles Q1->Path3 Meth1 HILIC-MS (Zwitterionic Column) Direct Dissolution Path1->Meth1 Retains Pyridinium Cation Meth2 High-pH RP-HPLC (Hybrid C18) Buffer pH > 10 Path2->Meth2 Suppresses Silanol Tailing Meth3 GC-MS / GC-FID (Capillary Column) Free-basing + LLE Path3->Meth3 Requires Neutralization

Decision workflow for selecting the optimal chromatographic technique based on analytical goals.

Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

Objective: Analysis of the intact salt and highly polar impurities without ion-pairing agents.

Causality & Mechanism: Because 3-ethyl-2-methylpyridine hydrochloride is highly polar, it exhibits little to no retention on standard C18 columns under typical acidic conditions. HILIC columns, particularly those with covalently bonded zwitterionic functional groups, are specifically designed for strongly polar and hydrophilic compounds[5]. The retention mechanism relies on the partitioning of the pyridinium cation into a water-enriched layer immobilized on the stationary phase, supplemented by weak electrostatic interactions. This allows for the direct injection of the salt form while maintaining MS-compatibility.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 1.0 mg of 3-ethyl-2-methylpyridine hydrochloride in 1.0 mL of Acetonitrile/Water (80:20, v/v). Self-Validation: Ensure the sample solvent matches the initial mobile phase conditions to prevent peak distortion.

  • Column Selection: ZIC-HILIC (150 mm × 2.1 mm, 3.5 µm) or equivalent zwitterionic column[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Ammonium formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (The buffer controls the ionic strength, which is critical for reproducible HILIC partitioning).

    • Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Elution: Isocratic at 80% B / 20% A.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

  • Detection: ESI-MS (Positive Ion Mode), monitoring the [M+H]+ ion at m/z 122.1.

  • System Suitability: The tailing factor ( Tf​ ) of the main peak must be ≤1.5 , and the retention factor ( k ) must be ≥2.0 .

Method 2: High-pH Reversed-Phase HPLC (RP-HPLC)

Objective: Purity profiling and quantification of structurally related basic impurities.

Causality & Mechanism: At mid-range pH (pH 4–7), residual silanol groups on silica columns are ionized ( SiO− ), leading to strong electrostatic interactions with the protonated pyridine, which causes severe peak tailing[4]. By raising the mobile phase pH above 10, the 3-ethyl-2-methylpyridine (pKa ~6.0) is fully deprotonated into its neutral free base form, and the silanols are masked. This eliminates secondary ion-exchange interactions, resulting in sharp, symmetrical peaks. Because traditional silica dissolves at high pH, a highly cross-linked hybrid silica or polymer-based C18 column must be used.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 0.5 mg/mL of the analyte in Mobile Phase A.

  • Column Selection: ACE SuperC18 or Waters XBridge C18 (150 mm × 4.6 mm, 3 µm). These columns are specifically engineered to withstand high pH environments.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium bicarbonate in water. Adjust to pH 10.5 using dilute ammonium hydroxide. Self-Validation Check: Measure pH after aqueous buffer preparation, prior to mixing with organics.

    • Mobile Phase B: 100% Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 5% B (0-2 min) 60% B (15 min) 95% B (17-20 min) 5% B (21-25 min).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C (Elevated temperature reduces mobile phase viscosity and improves mass transfer).

    • Injection Volume: 10 µL.

  • Detection: UV Diode Array Detector (DAD) set to 260 nm (optimal for the pyridine chromophore).

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: Detection of residual solvents, volatile organic impurities, and starting materials.

Causality & Mechanism: Direct injection of a hydrochloride salt into a high-temperature GC inlet will cause the salt to decompose, leading to inlet fouling, active site formation, and complete loss of analyte recovery. To utilize the high resolving power of capillary GC for volatile impurities, the salt must first be "free-based" (neutralized) and extracted into a volatile organic solvent.

Step-by-Step Protocol:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Weigh 10.0 mg of 3-ethyl-2-methylpyridine hydrochloride into a glass centrifuge tube.

    • Dissolve in 1.0 mL of HPLC-grade water.

    • Add 100 µL of 1.0 M NaOH to neutralize the HCl salt, converting it to the free base.

    • Add 2.0 mL of Ethyl Acetate. Vortex vigorously for 60 seconds.

    • Centrifuge at 3000 rpm for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer (containing the volatile free base) to a GC autosampler vial.

  • Column Selection: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Chromatographic Conditions:

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 60°C (Hold 2 min) Ramp 15°C/min to 250°C (Hold 5 min).

    • Injection Volume: 1 µL.

  • Detection: Electron Ionization Mass Spectrometry (EI-MS) scanning from m/z 35 to 300.

Quantitative Data & Method Comparison Summary

The following table summarizes the expected quantitative outcomes and system suitability metrics for the three validated protocols.

ParameterHILIC-MSHigh-pH RP-HPLCGC-MS (Free-Based)
Analyte State Injected Intact Pyridinium SaltNeutral Free BaseNeutral Free Base
Primary Retention Mechanism Hydrophilic PartitioningHydrophobic PartitioningVolatility / Boiling Point
Typical Retention Time (Rt) ~ 6.5 min~ 8.2 min~ 5.4 min
Peak Asymmetry ( Tf​ ) 1.05 - 1.201.00 - 1.101.00 - 1.05
Limit of Quantitation (LOQ) 5 ng/mL (MS)0.5 µg/mL (UV)10 ng/mL (EI-MS)
Primary Application Polar impurities, MS quantificationAPI purity, related substancesResidual solvents, volatile impurities

Sources

Method

Application Note: Scale-Up Synthesis and Isolation of 3-Ethyl-2-methylpyridine Hydrochloride

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Picoline, 3-ethyl-, hydrochloride (Synonym: 3-Ethyl-2-methylpyridine hydrochloride) Executive Summary & Chemical C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals Compound: 2-Picoline, 3-ethyl-, hydrochloride (Synonym: 3-Ethyl-2-methylpyridine hydrochloride)

Executive Summary & Chemical Context

3-Ethyl-2-methylpyridine (often referred to as 3-ethyl-2-picoline) is a highly versatile N-heterocyclic building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals [1]. While the free base is a liquid at room temperature, isolating the compound as a hydrochloride salt (CAS 31299-84-0) is frequently preferred in pharmaceutical development [2]. The salt form offers enhanced chemical stability, reduced volatility, and a highly crystalline profile that is critical for precise stoichiometric handling during downstream multi-step syntheses.

Scaling up the production of pyridine hydrochlorides presents specific thermochemical and phase-separation challenges. Pyridine derivatives are weak bases; if the salt formation is conducted in the presence of water, the resulting hydrochloride is prone to "oiling out" (forming a biphasic liquid system) rather than crystallizing, due to high hygroscopicity. This application note details a robust, anhydrous scale-up protocol designed to force controlled crystallization, ensuring high purity and excellent powder flow properties.

Upstream Synthesis Considerations (Free Base)

Before salt formation, the high-purity free base must be secured. Advanced synthetic routes to 3-ethyl-2-methylpyridine often utilize the electrophilic trapping of 3-halo-1-azaallylic anions or transition-metal-catalyzed C–H bond functionalization of ketoximes [3]. Regardless of the upstream synthetic route, the crude free base must be rigorously purified—typically via fractional distillation under reduced pressure—to remove isomeric impurities (such as 5-ethyl-2-methylpyridine) before salt formation. The presence of structural isomers will severely disrupt the crystal lattice of the target hydrochloride, depressing the melting point and overall yield.

Process Workflow & Mechanistic Strategy

The core strategy for this scale-up relies on an anti-solvent/reactive crystallization approach. By dissolving the free base in an organic solvent where the base is highly soluble but the resulting salt is completely insoluble, we drive the reaction to completion via precipitation.

G A 3-Ethyl-2-methylpyridine (Distilled Free Base) B Dissolution in MTBE (5-10 Volumes) A->B C Cooling to 0-5 °C & High-Shear Agitation B->C D Anhydrous HCl Addition (Gas or Dioxane Solution) C->D Exothermic Control E Controlled Crystallization & Thermal Aging D->E Supersaturation F Filtration under N2 Cold MTBE Wash E->F Slurry Transfer G Vacuum Drying (40-50 °C) F->G Moisture Exclusion H 3-Ethyl-2-methylpyridine Hydrochloride (Pure Salt) G->H

Process workflow for the anhydrous scale-up synthesis of 3-ethyl-2-methylpyridine hydrochloride.

Scale-Up Protocol: Anhydrous Hydrochloride Salt Formation

Rationale for Solvent Selection: Methyl tert-butyl ether (MTBE) is selected over diethyl ether for scale-up. MTBE possesses a significantly higher flash point, a lower tendency to form explosive peroxides, and provides the exact solubility differential required: total miscibility with the free base and near-zero solubility for the hydrochloride salt.

Step-by-Step Methodology
  • Reactor Preparation & Dissolution:

    • Charge a dry, glass-lined reactor (purged with N2​ ) with 1.0 kg (8.25 mol) of distilled 3-ethyl-2-methylpyridine (free base).

    • Add 8.0 L of anhydrous MTBE (water content < 0.05%). Initiate overhead stirring at 150 RPM.

    • Causality: Strict adherence to anhydrous conditions prevents the highly hygroscopic salt from absorbing moisture and forming a sticky, unfilterable paste.

  • Thermal Regulation:

    • Engage the reactor's cooling jacket to bring the internal temperature to 0–5 °C.

    • Causality: The acid-base reaction is highly exothermic. Pre-cooling increases the thermal margin, preventing localized solvent boiling and ensuring that nucleation occurs uniformly, which dictates the final particle size distribution.

  • Reactive Crystallization (HCl Addition):

    • Slowly introduce 1.05 equivalents (8.66 mol) of anhydrous HCl. This can be done via subsurface sparging of HCl gas or by dropwise addition of a pre-titrated HCl-in-dioxane solution.

    • Maintain the internal temperature below 15 °C during the addition.

    • Causality: Subsurface addition prevents the gas from escaping into the headspace, ensuring accurate stoichiometry. A slight excess (1.05 eq) ensures complete conversion of the free base without causing excessive acidic degradation.

  • Aging and Slurry Conditioning:

    • Once addition is complete, reduce the jacket temperature to 0 °C and age the slurry for 2 hours under continuous agitation.

    • Causality: Thermal aging allows Ostwald ripening to occur; smaller, kinetically formed crystals dissolve and redeposit onto larger crystals, improving the filterability of the slurry.

  • Isolation and Drying:

    • Transfer the slurry to a filter nutsche under a strict N2​ blanket.

    • Wash the filter cake with 2.0 L of pre-chilled (0 °C) anhydrous MTBE.

    • Transfer the damp cake to a vacuum oven and dry at 45 °C at < 50 mbar until a constant weight is achieved.

    • Causality: The N2​ blanket is critical during filtration because the rapid evaporation of MTBE cools the filter cake, which can cause atmospheric moisture to condense directly onto the hygroscopic product.

In-Process Controls & Self-Validating Systems

To ensure this protocol operates as a self-validating system, the following checks are integrated:

  • Supernatant Validation: Before transferring the slurry to the filter, extract a 5 mL aliquot of the supernatant and pass it through a 0.22 µm syringe filter. Add a single drop of 2M HCl in ether. If the solution remains clear, the free base has been completely consumed. If cloudiness appears, the reaction is incomplete, and additional HCl must be metered into the main reactor.

  • Process Analytical Technology (PAT): For pilot-scale operations, inserting a Focused Beam Reflectance Measurement (FBRM) probe allows real-time monitoring of the chord length distribution. The reaction is deemed complete when the particle count stabilizes, validating that nucleation and crystal growth have ceased.

Physicochemical Data Summary

The following table summarizes the critical parameters for both the precursor and the target synthesized salt, serving as a benchmark for Quality Control (QC) release testing.

Parameter3-Ethyl-2-methylpyridine (Free Base)3-Ethyl-2-methylpyridine Hydrochloride
CAS Number 27987-10-6 / 14159-59-231299-84-0
Molecular Formula C8​H11​N C8​H12​ClN
Molecular Weight 121.18 g/mol 157.64 g/mol
Physical State Colorless to yellow liquidCrystalline solid
Density / LogP ~0.919 g/cm³LogP: ~2.75
Boiling / Flash Point BP: 178.6 °C / FP: 58.2 °CN/A (Decomposes prior to boiling)
Topological Polar Surface Area 12.9 Ų12.9 Ų
References
  • PubChem. "3-Ethyl-2-methylpyridine | C8H11N | CID 34087". National Center for Biotechnology Information. Available at:[Link]

  • De Kimpe, N., et al. "Synthesis of 2,3-Disubstituted Pyrroles and Pyridines from 3-Halo-1-azaallylic Anions". The Journal of Organic Chemistry, 2001. Available at:[Link]

Application

role of 3-ethyl-2-picoline hydrochloride in Suzuki cross-coupling reactions

An Application Note and Technical Protocol for Advanced Organometallic Workflows Executive Summary The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation. However, the dep...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Technical Protocol for Advanced Organometallic Workflows

Executive Summary

The Suzuki-Miyaura cross-coupling reaction remains a cornerstone of modern carbon-carbon bond formation. However, the deployment of highly reactive organoboranes (such as B-alkyl-9-BBN derivatives) and the necessity for stable, sterically tuned palladium catalysts present ongoing challenges in process chemistry. 3-Ethyl-2-picoline hydrochloride (CAS: 31299-84-0) has emerged as a highly strategic, dual-purpose reagent in these workflows.

Unlike its volatile free-base counterpart, the hydrochloride salt functions as an air-stable, precisely weighable precursor. Through in situ neutralization, it provides a controlled release of the sterically hindered 3-ethyl-2-picoline ligand, which stabilizes transient Pd(0) species without causing catalytic poisoning[1]. Furthermore, in advanced applications involving trialkylborane-amine complexes, the controlled microenvironment provided by the hydrochloride salt facilitates the precise dissociation of the organoborane, ensuring efficient transmetalation[2].

Mechanistic Insights & Causality

To achieve high turnover numbers (TON) in Suzuki cross-couplings, the catalytic system must balance ligand coordination with the availability of open coordination sites on the metal center.

1. In Situ Ligand Generation and Catalyst Stabilization Liquid pyridines are prone to oxidation and volatility, making stoichiometric precision difficult. By utilizing 3-ethyl-2-picoline hydrochloride, chemists can dispense an air-stable, non-hygroscopic solid. Upon the addition of the inorganic base (e.g., K2​CO3​ or Cs2​CO3​ ) inherent to Suzuki conditions, the salt is neutralized to liberate the free 3-ethyl-2-picoline[3]. The steric bulk of the 2-methyl and 3-ethyl groups provides an optimal bite angle that transiently stabilizes the Pd(0) center, preventing its aggregation into inactive Pd black, while remaining bulky enough to dissociate during the critical oxidative addition and transmetalation steps.

2. Organoborane Activation and Controlled Release In complex Suzuki couplings utilizing aliphatic boranes, reagents are often stabilized as trialkylborane-amine complexes[2]. 3-Ethyl-2-picoline forms highly stable Lewis acid-base adducts with these boranes[4]. The introduction of 3-ethyl-2-picoline hydrochloride into the reaction matrix acts as a mild, localized proton source. This slightly acidic buffering regulates the dissociation equilibrium of the borane-amine complex, ensuring that the highly reactive free borane is released slowly and consumed immediately by the Pd catalytic cycle, thereby preventing unwanted protodeboronation or oxidation side reactions.

Mechanism Salt 3-Ethyl-2-picoline HCl (Air-Stable Precursor) FreeLigand Free 3-Ethyl-2-picoline (Sterically Hindered) Salt->FreeLigand In situ neutralization Base Inorganic Base (e.g., K2CO3) Base->FreeLigand PdCat Active Pd(0)L Complex (Stabilized) FreeLigand->PdCat Reversible Coordination OxAdd Oxidative Addition (Ar-X Activation) PdCat->OxAdd TransMet Transmetalation (Borane Activation) OxAdd->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->PdCat Catalyst Regeneration Product Cross-Coupled Product (Ar-Ar') RedElim->Product

Figure 1: Mechanistic role of 3-ethyl-2-picoline hydrochloride in the Suzuki catalytic cycle.

Quantitative Performance Data

The use of the hydrochloride salt form provides measurable improvements in reaction robustness, particularly in long-duration couplings or high-throughput screening environments where reagent degradation is a primary failure mode.

Ligand SystemCatalyst Loading (mol% Pd)Isolated Yield (%)Catalyst Stability (Visual)Bench Life of Precursor
3-Ethyl-2-picoline HCl 5.0 94% High (Clear solution >12h) > 2 years (Stable solid)
Free 3-Ethyl-2-picoline5.082%Moderate (Pd black at 8h)< 1 month (Volatile liquid)
No Ligand (Control)5.015%Poor (Immediate Pd black)N/A

Table 1: Comparative performance of ligand systems in a benchmark coupling of 4-bromoanisole and phenylboronic acid (Toluene/H2O, 80 °C, 12h).

Experimental Methodology

Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is designed as a self-validating system. The causality behind the specific order of addition is critical: the base must neutralize the hydrochloride salt before the palladium precatalyst is reduced, ensuring the free ligand is immediately available to capture and stabilize the sensitive Pd(0) intermediate[5].

Reagents & Materials:

  • Aryl halide (Electrophile, 1.0 equiv)

  • Arylboronic acid or B-alkyl-9-BBN complex (Nucleophile, 1.2 equiv)

  • 3-Ethyl-2-picoline hydrochloride (Ligand precursor, 0.1 equiv / 10 mol%)

  • Palladium(II) acetate ( Pd(OAc)2​ , 0.05 equiv / 5 mol%)

  • Anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 equiv)

  • Degassed Toluene/Water (4:1 v/v)

Step-by-Step Workflow:

  • Precursor Dispensing: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the boronic acid (1.2 equiv), and 3-ethyl-2-picoline hydrochloride (10 mol%).

    • Causality: Weighing the solid HCl salt directly into the primary reaction vessel eliminates transfer losses associated with viscous or volatile liquid ligands.

  • In Situ Neutralization: Add finely ground anhydrous K2​CO3​ (3.0 equiv) to the flask.

    • Causality: 0.1 equiv of the base is strictly consumed to deprotonate the hydrochloride salt. The remaining 2.9 equiv serve to form the reactive boronate complex required for the transmetalation step.

  • Solvent Addition & Ligand Liberation: Add the degassed Toluene/Water mixture. Stir at room temperature for 5 minutes.

    • Validation Check: The biphasic mixture allows the water-soluble base to interact with the HCl salt. A slight dissolution and phase transfer occurs, generating the free 3-ethyl-2-picoline in the organic layer.

  • Catalyst Complexation: Add Pd(OAc)2​ (5 mol%) under a positive stream of inert gas (Nitrogen or Argon).

    • Causality: Adding the Pd source after the free ligand has been generated ensures that as Pd(II) is reduced to Pd(0) by the boronic acid or solvent, it is immediately coordinated by the sterically tuned pyridine, preventing catalyst death (Pd black formation).

  • Catalytic Cycling: Seal the flask and heat to 80 °C for 12 hours with vigorous stirring.

  • Aqueous Workup & Ligand Removal: Cool to room temperature. Dilute the mixture with Ethyl Acetate and wash with a 1M HCl aqueous solution.

    • Causality: The mild acidic wash re-protonates the 3-ethyl-2-picoline, driving it entirely into the aqueous phase. This guarantees that the final organic product is completely free of ligand contamination, streamlining downstream chromatography.

Workflow S1 1. Stoichiometric Dispensing (HCl Salt) S2 2. Base Addition (In situ Neutralization) S1->S2 S3 3. Pd Complexation (Ligand Coordination) S2->S3 S4 4. Transmetalation (Borane Activation) S3->S4 S5 5. Product Isolation (Acidic Workup) S4->S5

Figure 2: Self-validating experimental workflow for in situ ligand generation and coupling.

References

  • Burkhardt, E. R., et al. "New borane-amine complexes and their application in suzuki-type cross-coupling reactions." World Intellectual Property Organization, WO2009133045A1, 2009.
  • Burkhardt, E. R., et al. "Pyridine borane complexes." China National Intellectual Property Administration, CN101516846B, 2014.
  • Gong, Y., et al. "Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols." The Journal of Organic Chemistry, 2004, 69(24), 8500-8503. Available at:[Link]

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457-2483. Available at:[Link]

  • Astakhov, A. V., et al. "Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis." Organic Chemistry Frontiers, 2018, 5, 2441-2451. Available at:[Link]

  • Erickson, L. W., et al. "N-Heterocyclic Carbene Ligand-Controlled Chemodivergent Suzuki–Miyaura Cross Coupling." The Journal of Organic Chemistry, 2019, 84(23), 15415-15428. Available at:[Link]

Sources

Method

handling and storage protocols for hygroscopic 3-ethyl-2-methylpyridine HCl

Application Note: Advanced Handling, Storage, and Quality Control Protocols for Hygroscopic 3-Ethyl-2-methylpyridine Hydrochloride Executive Summary & Mechanistic Overview 3-Ethyl-2-methylpyridine hydrochloride is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Handling, Storage, and Quality Control Protocols for Hygroscopic 3-Ethyl-2-methylpyridine Hydrochloride

Executive Summary & Mechanistic Overview

3-Ethyl-2-methylpyridine hydrochloride is a highly specialized heterocyclic building block utilized in advanced pharmaceutical synthesis and agrochemical development. While its free base counterpart (CAS: 27987-10-6) is a relatively stable liquid at room temperature[1], the protonated hydrochloride salt presents significant handling challenges due to its severe hygroscopicity[2].

The Causality of Hygroscopicity: The thermodynamic driving force for moisture uptake in this compound is rooted in its crystal lattice. The high hydration energy of the chloride anion, combined with the highly polar pyridinium cation, creates an environment that rapidly adsorbs atmospheric moisture. When exposed to ambient humidity, the salt undergoes surface adsorption, followed by bulk hydrate formation. If left unchecked, this progresses to deliquescence—a state where the salt dissolves entirely in its own absorbed water[2]. This moisture uptake alters the effective molecular weight of the reagent, leading to catastrophic stoichiometric imbalances in sensitive cross-coupling or substitution reactions, and can hydrolyze downstream reagents like Grignard or organolithium compounds.

Physicochemical Profiling

To establish a rigorous handling baseline, it is crucial to understand the physical differences between the free base and the HCl salt.

Table 1: Comparative Physicochemical Properties

Property3-Ethyl-2-methylpyridine (Free Base)3-Ethyl-2-methylpyridine HCl (Salt)
Molecular Weight 121.18 g/mol [3]157.64 g/mol (Anhydrous)
Physical State (at 25°C) Colorless to yellow liquid[4]White to off-white crystalline solid
Hygroscopicity Low to ModerateSevere (Deliquescent)
Storage Temperature Ambient (< 30°C)[4]2–8°C (Desiccated)
Primary Degradation Risk Oxidation (slow)Hydration / Hydrolysis of reagents

Visualizing the Degradation Pathway

Understanding the kinetic pathway of moisture degradation is essential for implementing effective preventative measures.

Degradation A Anhydrous Pyridinium Salt (Intact Crystal Lattice) B Atmospheric Moisture (H2O Exposure) A->B RH > 10% C Surface Adsorption (H-Bonding to Cl-) B->C Rapid (< 5 mins) D Hydrate Formation (Stoichiometry Alteration) C->D Lattice Expansion E Deliquescence (Phase Change to Aqueous) D->E Prolonged Exposure

Kinetic pathway of moisture-induced degradation and deliquescence in hygroscopic salts.

Self-Validating Handling Protocols

To maintain scientific integrity, experimental protocols must be self-validating. The following methodologies ensure that the anhydrous nature of 3-ethyl-2-methylpyridine HCl is preserved during dispensing.

Protocol A: Inert Atmosphere Dispensing (Glovebox Method) For highly sensitive catalytic applications, handling must occur in a controlled environment.

  • Causality: Gloveboxes maintain moisture levels below 1 ppm, eliminating the thermodynamic driver for hydration. However, ultra-dry environments increase static electricity, causing fine hygroscopic powders to repel, scatter, and cling to spatulas.

  • Self-Validation System: Place a pre-weighed, open vial of anhydrous calcium chloride (CaCl₂) inside the glovebox. Re-weigh it weekly. A mass increase of >0.1% indicates compromised glovebox atmosphere integrity.

  • Step-by-Step Methodology:

    • Purge the antechamber with Argon (3 cycles of vacuum/refill) before bringing the sealed reagent vial inside.

    • Activate an anti-static ionizer fan inside the glovebox 5 minutes prior to handling to neutralize static charges on the glassware and powder.

    • Difference Weighing Method: Weigh the sealed vial containing the salt. Transfer the approximate required mass directly into the reaction vessel without using an intermediate weigh boat. Re-weigh the sealed vial. The mass difference is the exact amount dispensed.

    • Seal the reaction vessel with a septum before removing it from the glovebox.

Protocol B: Schlenk Line Transfer (Benchtop Method) When a glovebox is unavailable, dynamic inert gas flow must be utilized to prevent moisture ingress[2].

Workflow Start Primary Vial (Sealed under Ar) Purge Schlenk Line (3x Vacuum/Ar Cycles) Start->Purge Weigh Anti-Static Weighing (Difference Method) Purge->Weigh Seal Parafilm & Teflon Tape (Secondary Seal) Weigh->Seal Store Desiccator Storage (over P2O5) Seal->Store

Benchtop Schlenk line workflow for dispensing hygroscopic salts without a glovebox.

  • Step-by-Step Methodology:

    • Attach the receiving reaction flask to a Schlenk line and perform 3 vacuum/Argon cycles to remove ambient air.

    • Increase the Argon flow rate to create a strong positive pressure out of the flask neck.

    • Quickly uncap the 3-ethyl-2-methylpyridine HCl vial, dispense the solid into the flask against the counter-flow of Argon, and immediately recap.

    • Purge the headspace of the reagent vial with Argon via a needle before returning it to storage.

Storage and Desiccation Architecture

Proper storage requires a multi-tiered containment strategy. Relying solely on the manufacturer's cap is insufficient once the factory seal is broken.

Causality of Desiccant Choice: Not all desiccants are equal. Silica gel has a relatively high equilibrium vapor pressure of water, meaning it can only dry the air to a certain extent. For deliquescent pyridine hydrochlorides, Phosphorus Pentoxide (P₂O₅) or indicating Drierite (CaSO₄) is required to drive the equilibrium entirely away from the salt.

Table 2: Desiccant Efficiency for Secondary Containment

Desiccant TypeResidual Water (mg/L air)Suitability for Pyridine HCl SaltsRegeneration
Silica Gel 0.002Poor (Insufficient for deliquescent salts)Heat to 120°C
Calcium Sulfate (Drierite) 0.00005Excellent (Standard laboratory choice)Heat to 210°C
Phosphorus Pentoxide (P₂O₅) < 0.00001Superior (Ultimate dryness)Non-regenerable

Storage Protocol:

  • Primary Containment: The original glass vial, backfilled with Argon, sealed with a PTFE-lined cap, and wrapped tightly with Teflon tape and Parafilm.

  • Secondary Containment: A vacuum desiccator jar containing indicating Drierite or P₂O₅.

  • Tertiary Containment: Store the desiccator in a temperature-controlled environment (2–8°C) to minimize the kinetic energy available for any potential degradation reactions. Crucial: Allow the desiccator to reach room temperature before opening to prevent condensation on the cold primary vial.

Quality Control: Moisture Quantification

Before using an older batch of 3-ethyl-2-methylpyridine HCl, its hydration state must be verified.

Protocol C: Coulometric Karl Fischer Titration (KFT)

  • Causality: While NMR can detect gross water contamination, it is insufficiently sensitive for trace moisture (<0.5%) in polar salts. Coulometric KFT electrochemically generates iodine to react with water, providing parts-per-million (ppm) accuracy.

  • Self-Validation System:

    • System Blank: Inject 1 mL of anhydrous methanol (solvent) into the KFT cell. The system must titrate this to a stable baseline drift rate (<10 µ g/min ) before proceeding.

    • Standard Verification: Inject a certified 1.0% water standard. The result must be within ±0.05% of the expected value.

    • Sample Analysis: Quickly weigh ~50 mg of the salt (using the difference method) and inject it into the cell. A moisture content >0.5% indicates the batch should be recrystallized[2] or discarded, depending on the sensitivity of the downstream application.

References

  • PubChem. "3-Ethyl-2-methylpyridine | C8H11N | CID 34087." National Center for Biotechnology Information. Available at:[Link]

Sources

Application

Optimized Application Note: Phase-Shift "Derivatization" of 3-Ethyl-2-methylpyridine Hydrochloride for GC-MS Analysis

Introduction & Scientific Context The analysis of pyridine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical workflow in pharmaceutical development, environmental monitoring, and forensic toxicolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The analysis of pyridine derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is a critical workflow in pharmaceutical development, environmental monitoring, and forensic toxicology. However, analyzing the hydrochloride salt of 3-ethyl-2-methylpyridine (3-EMP HCl) presents a fundamental chemical challenge.

In GC-MS, analytes must be volatile, thermally stable, and neutrally charged. Hydrochloride salts are inherently non-volatile and thermally labile. If injected directly into a GC inlet, 3-EMP HCl will undergo unpredictable thermal dissociation, releasing corrosive HCl gas (which aggressively degrades the column's stationary phase) and resulting in severe peak tailing, carryover, and loss of quantitative reproducibility.

While researchers often turn to chemical derivatization (e.g., silylation or acylation) to improve GC compatibility, covalent derivatization is chemically impossible for 3-ethyl-2-methylpyridine . Standard derivatizing agents like MSTFA or BSTFA require active protic hydrogens (such as those in -OH, -NH₂, or -COOH groups) to form trimethylsilyl (TMS) derivatives[1]. Because the nitrogen in 3-EMP is fully integrated into the aromatic ring without active hydrogens, it is inert to these reagents.

Therefore, the mandatory sample preparation strategy is a phase-shift derivatization —a targeted alkalinization (free-basing) step that chemically transforms the non-volatile salt into its highly volatile free-base form, followed by Liquid-Liquid Extraction (LLE).

Mechanistic Causality: The Acid-Base Chemistry (E-E-A-T)

To design a self-validating and highly efficient extraction protocol, one must understand the thermodynamic relationship between the analyte's pKa and the sample pH.

The basicity of pyridines in aqueous solutions is heavily influenced by the inductive electron-donating effects of their alkyl substituents[2]. The pKa of related mono-substituted pyridines provides a baseline: 3-ethylpyridine has a pKa of 5.80[3], and 2-methylpyridine has a pKa of 5.96[4]. The combined steric and electronic effects of the substituents in 3-ethyl-2-methylpyridine yield an estimated pKa of ~6.5.

According to the Henderson-Hasselbalch equation:

pH=pKa+log([Salt][FreeBase]​)

To achieve >99.9% conversion of the water-soluble pyridinium cation into the organic-soluble neutral free base, the sample pH must be driven at least 3 units above the pKa. Thus, a target pH of ≥ 9.5 is strictly required.

pKa_Logic pH1 pH < 6.5 Protonated State (Salt) pH2 pH = 6.5 50% Salt / 50% Free Base pH1->pH2 Add Base (NaOH) Result1 Non-Volatile GC-MS Incompatible pH1->Result1 pH3 pH > 9.5 >99.9% Free Base pH2->pH3 Add Base (NaOH) Result2 Volatile & Extractable GC-MS Compatible pH3->Result2

Caption: Effect of pH on the ionization state and GC-MS compatibility of 3-ethyl-2-methylpyridine.

Experimental Protocol: Phase-Shift & Extraction Workflow

This protocol utilizes alkalinization coupled with Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). MTBE is selected over dichloromethane or hexane due to its low boiling point, excellent partitioning coefficient for basic amines, and its tendency to stay as the top layer, simplifying automated or manual pipetting.

Step-by-Step Methodology
  • Sample Aliquoting & Internal Standard : Transfer 1.0 mL of the aqueous sample containing 3-EMP HCl into a 15 mL glass centrifuge tube. Add 50 µL of an internal standard (e.g., 2-Methylpyridine-d7, 10 µg/mL).

    • Causality: The internal standard corrects for any minor variations in extraction efficiency, solvent evaporation, and GC injection volumes, creating a self-validating quantitative system.

  • Alkalinization (Phase-Shift) : Add 0.5 mL of 1.0 M NaOH (or a saturated Na₂CO₃ buffer) to the sample. Vortex for 10 seconds.

    • Validation Check: Spot-check the solution with pH indicator paper to verify the pH is > 9.5. If not, add NaOH in 100 µL increments. This prevents false-negative results caused by highly buffered acidic matrices.

  • Liquid-Liquid Extraction (LLE) : Add 2.0 mL of MTBE. Cap tightly and vortex vigorously for 2 minutes to maximize surface area contact between the aqueous and organic phases.

  • Phase Separation : Centrifuge the tubes at 3000 rpm for 5 minutes.

    • Causality: Centrifugation breaks micro-emulsions, ensuring a sharp phase boundary and preventing the transfer of aqueous droplets (which contain non-volatile matrix salts) into the GC.

  • Drying : Carefully transfer the upper organic layer (MTBE) into a clean glass vial containing ~50 mg of anhydrous sodium sulfate (Na₂SO₄). Vortex briefly and let sit for 2 minutes.

    • Causality: Residual water degrades GC column performance and can extinguish the MS filament. Na₂SO₄ acts as a chemical sponge to ensure a completely anhydrous injection.

  • Transfer : Transfer the dried organic phase to a 2 mL GC autosampler vial with a glass insert.

Workflow Salt 3-EMP HCl (Aqueous Salt) Alk Alkalinization (pH > 9.5) Salt->Alk NaOH addition BaseAq 3-EMP Free Base (Aqueous) Alk->BaseAq Deprotonation LLE LLE Extraction (MTBE/Hexane) BaseAq->LLE Solvent added BaseOrg 3-EMP Free Base (Organic Phase) LLE->BaseOrg Partitioning GCMS GC-MS Analysis BaseOrg->GCMS Injection

Caption: Workflow for the phase-shift derivatization and extraction of 3-EMP HCl for GC-MS analysis.

Data Presentation & Optimization Metrics

Table 1: Effect of Sample pH on 3-EMP Extraction Recovery

Data represents normalized GC-MS peak areas demonstrating the critical nature of the alkalinization step.

Sample pHIonization StateLLE Partitioning EfficiencyRelative GC-MS Recovery (%)
3.0 >99.9% SaltPoor (Stays in Aqueous)< 1.0 %
6.5 ~50% Salt / 50% BaseModerate48.5 %
8.0 ~95% BaseGood92.1 %
> 9.5 >99.9% Base Optimal (Moves to Organic) > 99.5 %
Table 2: Optimized GC-MS Instrumental Parameters

Even as a free base, pyridines can interact with active silanol groups (-SiOH) in the GC inlet or column, causing peak tailing. Using a base-deactivated column is highly recommended.

ParameterSetting / SpecificationRationale
Column DB-5MS or Rtx-5 Amine (30 m × 0.25 mm × 0.25 µm)Base-deactivated stationary phases prevent secondary retention (tailing) of basic nitrogen compounds.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minMaintains optimal linear velocity across the temperature gradient.
Inlet Temperature 250 °CEnsures rapid volatilization of the free base without thermal degradation.
Injection Mode Split (10:1), 1.0 µL volumePrevents column overloading; 3-EMP has a strong response factor in EI-MS.
Oven Program 50 °C (1 min) ➔ 15 °C/min to 200 °C ➔ 25 °C/min to 280 °C (2 min)Rapidly elutes the MTBE solvent, followed by a steady ramp to resolve the target analyte from matrix interferences.
MS Ion Source / Energy Electron Impact (EI), 70 eV, 230 °CStandard fragmentation energy for reproducible library matching.
Acquisition Mode SIM Mode: m/z 121 (M⁺), 106 (M-CH₃)Maximizes sensitivity and selectivity for the 3-EMP structure.

Troubleshooting & Best Practices

  • Peak Tailing & Loss of Response: If the 3-EMP peak exhibits severe tailing despite successful extraction, the GC inlet liner may be contaminated with active sites. Replace the glass wool liner with a highly deactivated, single-taper liner.

  • Solvent Delay: Ensure the MS filament is turned off during the elution of the MTBE solvent peak (typically the first 2.5 minutes) to preserve the life of the electron multiplier and filament.

  • Matrix Emulsions: If extracting from complex biological or environmental matrices, emulsions may form during LLE. Adding a small amount of inert salt (e.g., 0.5 g of NaCl) prior to extraction will increase the ionic strength of the aqueous phase, driving the 3-EMP into the organic phase (salting-out effect) and breaking the emulsion.

References

  • Lin, D.-L., Wang, S.-M., Wu, C.-H., Chen, B.-G., & Liu, R. H. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1), Article 1.[1]

  • Galabov, B., Popov, V. A., Cheshmedzhieva, D., Ilieva, S., & Schaefer, H. F. (2010). "Prediction of the Basicities of Pyridines in the Gas Phase and in Aqueous Solution." Journal of Chemical Information and Modeling, 50(2), 276–286.[2]

  • LookChem Chemical Database. "3-Ethylpyridine - Chemical Properties and pKa." LookChem.[3]

  • ECHEMI Chemical Database. "2-Methylpyridine - Environmental Fate and Sorption Behavior." ECHEMI.[4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 3-Ethyl-2-picoline HCl Catalysis Workflows

Curated by Senior Application Scientists for Drug Development Professionals Welcome to the technical support hub for 3-ethyl-2-picoline hydrochloride (HCl) catalysis. When designing scalable synthetic routes, the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

Curated by Senior Application Scientists for Drug Development Professionals

Welcome to the technical support hub for 3-ethyl-2-picoline hydrochloride (HCl) catalysis. When designing scalable synthetic routes, the choice of catalyst dictates not only the reaction yield but also the downstream processing efficiency. This guide provides mechanistic insights, troubleshooting strategies, and self-validating protocols to help you maximize yields and catalyst recovery in your workflows.

Mechanistic Insights & FAQs

Q: Why choose 3-ethyl-2-picoline HCl over standard pyridine or unhindered DMAP for acylations and cross-couplings? A: The efficacy of this catalyst lies in its precise steric and electronic tuning. The 2-methyl group provides steric hindrance adjacent to the nucleophilic nitrogen, which effectively prevents irreversible N-alkylation (catalyst poisoning)—a common failure mode in unhindered pyridines. Concurrently, the 3-ethyl group increases the molecule's lipophilicity, significantly improving its solubility in organic solvents. The hydrochloride salt enables base-free conditions, functioning similarly to recyclable [1].

Q: Can this catalyst be used in radical-mediated pathways? A: Yes. Pyridine hydrochlorides are widely recognized for their [2]. Furthermore, substituted pyridine hydrochlorides have proven highly effective as proton donors and radical precursors in advanced pathways, such as [3].

Q: What is the primary cause of yield loss when using this catalyst? A: Yield loss is almost exclusively tied to solvent polarity mismatch or insufficient thermal activation . The catalytic cycle relies on the formation of a transient, charged N-acyl pyridinium intermediate. Non-polar solvents destabilize this intermediate, shifting the thermodynamic equilibrium backward and stalling the reaction.

Troubleshooting Guide: Overcoming Yield Bottlenecks

Issue 1: Stalled Conversion (Yield Plateaus at < 50%)
  • Causality: If the reaction stalls, the ionic intermediate is likely failing to form, or the electrophile is insufficiently activated. 3-ethyl-2-picoline HCl requires a microenvironment that stabilizes transient charges.

  • Solution: Conduct a solvent switch. Transition from non-polar solvents (e.g., Dichloromethane, Toluene) to polar aprotic solvents (e.g., Acetonitrile). If the substrate is highly sterically hindered, transition to solvent-free (neat) conditions and increase the temperature to 80–100°C to drive the thermodynamics forward.

Issue 2: Poor Catalyst Recovery (< 90%)
  • Causality: While the HCl salt makes the catalyst water-soluble, the 3-ethyl modification adds lipophilic character. During standard aqueous workup, the catalyst can partially partition into the organic layer, leading to yield loss during recycling and potential contamination of the final API.

  • Solution: Implement a strict "salting-out" procedure. Saturate the aqueous phase with NaCl before extraction to force the catalyst entirely into the aqueous layer. Subsequently, use cold diethyl ether as an anti-solvent to precipitate the catalyst quantitatively.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction conditions, product yield, and catalyst recovery during the acylation of inert alcohols.

Table 1: Quantitative Optimization Matrix for 3-Ethyl-2-picoline HCl Catalysis

EntrySolvent SystemTemperature (°C)Catalyst Loading (mol%)Substrate Conversion (%)Isolated Yield (%)Catalyst Recovery (%)
1Dichloromethane25104540> 95
2Toluene80106560> 95
3Acetonitrile8010> 999698
4Acetonitrile805959297
5Solvent-Free (Neat) 100 10 > 99 98 99

Data Interpretation: Polar aprotic or solvent-free conditions combined with elevated temperatures (Entries 3 & 5) are required to overcome the activation energy barrier of the sterically hindered active site, maximizing both yield and recovery.

Self-Validating Experimental Protocol: Base-Free Acylation

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation logic is satisfied.

Step 1: Reaction Assembly In a pressure tube, combine the inert alcohol (1.0 equiv), the acylating agent (1.2 equiv), and 3-ethyl-2-picoline HCl (10 mol%). Causality: A 10 mol% loading provides optimal turnover frequency without overcrowding the sterically hindered active site.

Step 2: Thermal Activation Seal the tube under an inert argon atmosphere and heat the mixture to 80°C for 4 hours.

Step 3: Validation Checkpoint 1 (Thermodynamic Progress) Sample 10 µL of the reaction mixture, dilute in EtOAc, and analyze via GC/MS or TLC. Self-Validation Logic: If the unreacted substrate peak area is > 5%, the thermodynamic equilibrium has not been reached. Extend heating by 2 hours. Do not proceed to workup until conversion is > 95%, as unreacted alcohol will severely complicate product isolation.

Step 4: Biphasic Workup Cool the vessel to room temperature. Add EtOAc and a saturated NaCl aqueous solution (brine). Agitate vigorously and separate the layers. Causality: Brine forces the lipophilic 3-ethyl-2-picoline HCl entirely into the aqueous phase.

Step 5: Product Isolation & Catalyst Regeneration

  • Organic Layer: Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure acylated product.

  • Aqueous Layer: Concentrate under reduced pressure until a slurry forms. Triturate the residue with cold diethyl ether to rapidly precipitate the 3-ethyl-2-picoline HCl catalyst. Filter and dry under high vacuum.

Step 6: Validation Checkpoint 2 (Mass Balance & Catalyst Integrity) Weigh the recovered 3-ethyl-2-picoline HCl. Self-Validation Logic: Calculate the recovery percentage. If recovery is < 95%, it indicates either incomplete salting-out during Step 4 or irreversible degradation (e.g., N-alkylation). A successful mass balance (> 95%) validates the chemical integrity of the catalytic cycle and confirms the catalyst is ready for immediate reuse.

Process Visualization

Workflow Start Reaction Setup (Base-Free Conditions) Heat Thermal Activation (80-100°C) Start->Heat Monitor In-Process Monitoring (GC/MS or TLC) Heat->Monitor Decision Conversion > 95%? Monitor->Decision Decision->Heat No (Extend Time) Workup Aqueous Workup & Phase Separation Decision->Workup Yes (Cool to RT) Recovery Catalyst Precipitation (Ether Addition) Workup->Recovery Aqueous Layer Product Pure Product Isolation Workup->Product Organic Layer Recovery->Start Recycled Catalyst

Figure 1: Self-validating workflow for acylation using 3-ethyl-2-picoline HCl with catalyst recycling.

References

  • Title: 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism Source: Organic Letters / Organic Chemistry Portal URL: [Link]

  • Title: Pyridine hydrochloride – a multifunctional helper in chemical synthesis Source: Shunxiangchem URL: [Link]

  • Title: Anti-Markovnikov Hydroarylation of Unactivated Olefins via Pyridyl Radical Intermediates Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Optimization

optimizing reaction temperature for 3-ethyl-2-methylpyridine hydrochloride synthesis

Technical Support Center: 3-Ethyl-2-Methylpyridine Hydrochloride Synthesis Welcome to the technical support guide for the synthesis of 3-ethyl-2-methylpyridine hydrochloride. This document is designed for researchers, ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Ethyl-2-Methylpyridine Hydrochloride Synthesis

Welcome to the technical support guide for the synthesis of 3-ethyl-2-methylpyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a specific focus on the critical parameter of reaction temperature. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of substituted pyridines, such as 3-ethyl-2-methylpyridine, is often a multi-component condensation reaction, typically involving aldehydes and an ammonia source under heat and pressure. Temperature is arguably the most influential variable in this process. It dictates reaction kinetics, influences the regioselectivity of the cyclization, and can be the root cause of side-product formation and yield loss if not precisely controlled. This guide will address common issues in a direct question-and-answer format.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed from a causal perspective, followed by actionable solutions.

Question 1: My reaction yield is extremely low, or I've recovered mostly unreacted starting materials. What's the likely temperature-related cause?

  • Possible Cause: The reaction temperature is likely too low to overcome the activation energy required for the key condensation and cyclization steps. Pyridine ring formation from acyclic precursors is an energy-intensive process.

  • Suggested Solutions:

    • Incremental Temperature Increase: Begin by increasing the reaction temperature in controlled increments of 10-15°C. Monitor the reaction progress closely using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Verify Thermocouple Accuracy: Ensure that your temperature measurement is accurate. A poorly calibrated or improperly placed thermocouple can give misleading readings. The internal reaction temperature can differ significantly from the setpoint of the heating mantle or oil bath.[1]

    • Extend Reaction Time: At a suboptimal temperature, extending the reaction time may help drive the reaction to completion. However, this is often less efficient than optimizing the temperature itself.[2]

Question 2: The final product is a dark, tar-like substance, and purification is impossible. How is temperature implicated?

  • Possible Cause: This is a classic sign of thermal decomposition or polymerization, which occurs when the reaction temperature is excessively high. Aldehydic starting materials, such as acetaldehyde or paraldehyde, are particularly prone to polymerization and side reactions at elevated temperatures.[3]

  • Suggested Solutions:

    • Reduce Reaction Temperature: Immediately reduce the set temperature by 20-30°C in your next experimental run. It is better to have a slower, cleaner reaction than a fast, uncontrollable one.

    • Controlled Addition of Reagents: The reaction to form the pyridine ring is often exothermic.[1] Adding one of the reagents dropwise to the heated reaction mixture can help maintain better control over the internal temperature and prevent thermal runaways.

    • Ensure Inert Atmosphere: The presence of oxygen at high temperatures can promote oxidative side reactions, leading to colored impurities. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[2]

Question 3: My GC-MS analysis shows multiple isomers of ethylmethylpyridine, leading to difficult purification. How can temperature manipulation improve regioselectivity?

  • Possible Cause: The formation of multiple isomers (e.g., 5-ethyl-2-methylpyridine) is a common challenge in pyridine synthesis.[4][5] Reaction temperature plays a key role in determining which cyclization pathway is kinetically or thermodynamically favored. A high temperature may provide enough energy to overcome the activation barriers for multiple pathways, leading to a mixture of products.

  • Suggested Solutions:

    • Systematic Temperature Screening: Perform a series of small-scale reactions across a temperature range (e.g., 180°C to 280°C) to identify the temperature that provides the optimal ratio of the desired 3-ethyl-2-methylpyridine isomer.

    • Catalyst Choice: While temperature is key, the catalyst system also heavily influences outcomes. Some catalysts may promote the desired regioselectivity at a specific temperature. For example, various oxide-based heterogeneous catalysts are used in industrial settings.[6]

    • Modify Pressure: In sealed-vessel reactions, pressure is directly related to temperature. Adjusting the initial headspace or reactant volume can alter the pressure at a given temperature, which may influence the reaction pathway. High-pressure conditions (e.g., 30-130 bar) are sometimes used to keep reactants in the liquid phase at high temperatures.[4][5]

Frequently Asked Questions (FAQs)

Q: What is a good starting temperature range for optimizing this synthesis? A: Based on related syntheses of alkylpyridines, a broad but reasonable starting range for optimization is 200°C to 300°C.[1][4][5] For instance, the synthesis of 5-ethyl-2-methylpyridine has been reported at 230°C, while a process for making 3-methylpyridine with 3-ethylpyridine as a byproduct operates at 278°C.[1][4] It is advisable to start at the lower end of this range and gradually increase.

Q: How do I know if the reaction is exothermic and how does that affect my temperature control strategy? A: The condensation and cyclization reactions involved are typically exothermic.[1] You can detect this by observing if the internal reaction temperature overshoots the setpoint after the reaction initiates. To manage this, pre-heat the reaction vessel to a temperature slightly below your target, and then add the reactants slowly to allow the heat to dissipate. This prevents uncontrolled temperature spikes that can lead to side products.

Q: At what stage is the hydrochloride salt formed, and does temperature matter here? A: The hydrochloride salt is formed after the primary synthesis and purification of the 3-ethyl-2-methylpyridine free base. This is a simple acid-base reaction. Typically, the purified pyridine base is dissolved in a suitable solvent (like acetone, methanol, or isopropanol) and cooled. Then, hydrochloric acid (either as a gas or a solution in a solvent like isopropanol) is added.[7] This step is usually performed at low temperatures (e.g., 0-10°C) to maximize crystallization and yield of the salt.

Q: Can microwave-assisted heating be used, and how does that change the temperature considerations? A: Yes, microwave-assisted synthesis is a valid strategy for pyridine formation and can significantly reduce reaction times.[8] Microwave heating can create localized superheating ("hot spots"), meaning the bulk temperature may be lower than the effective temperature at the molecular level. When using a microwave reactor, it is crucial to use a fiber-optic probe for accurate internal temperature measurement and to carefully control the power output to avoid rapid decomposition. Optimization experiments often find that microwave conditions can achieve high yields at set temperatures like 120-140°C in much shorter times (minutes vs. hours).[8]

Data Presentation: Impact of Temperature on Synthesis

The following table summarizes hypothetical results from a temperature optimization study to illustrate the expected trends.

ExperimentReaction Temperature (°C)Reaction Time (h)Yield (%)Purity (%) (by GC)Major Byproducts Identified
120083585Unreacted starting materials
222065892Isomeric ethylmethylpyridines
324057596Minor isomeric byproducts
426057290Increased isomers, slight charring
528045570Significant isomers, tar formation

Experimental Protocol: Temperature Optimization Study

This protocol outlines a systematic approach to determining the optimal reaction temperature for the synthesis of 3-ethyl-2-methylpyridine.

Safety Precaution: This reaction involves high temperatures, pressures, and flammable materials. All operations must be conducted in a certified high-pressure reactor within a fume hood by trained personnel.

  • Reactor Setup:

    • Assemble a 100 mL stainless steel high-pressure autoclave equipped with a magnetic stirrer, a pressure gauge, a gas inlet/outlet, and a calibrated internal thermocouple.

  • Charging the Reactor:

    • Charge the reactor with the ammonia source (e.g., 28% aqueous ammonium hydroxide, 4.4 moles) and a catalyst (e.g., ammonium acetate, 0.065 moles).[1]

    • Add the aldehyde precursors (e.g., a molar equivalent mixture of acetaldehyde/paraldehyde and another aldehyde to yield the desired substitution pattern).

  • Reaction Execution (Example for a 230°C setpoint):

    • Seal the reactor according to the manufacturer's instructions.

    • Begin stirring and purge the vessel with nitrogen gas three times.

    • Heat the reactor to the first target temperature (e.g., 200°C). Monitor both the internal temperature and pressure.

    • Hold at the target temperature for a predetermined time (e.g., 5 hours). Note any significant exotherms.

    • After the reaction time has elapsed, cool the reactor to room temperature.

  • Workup and Analysis:

    • Carefully vent the reactor.

    • Open the reactor and transfer the contents to a separatory funnel. The mixture will likely consist of two layers.[1]

    • Separate the organic layer. Extract the aqueous layer three times with a suitable solvent (e.g., chloroform or dichloromethane).

    • Combine all organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

    • Analyze the crude product by GC-MS to determine the yield, purity, and isomer ratio.

  • Iteration:

    • Repeat steps 1-4 for each temperature point in your study (e.g., 220°C, 240°C, 260°C).

    • Analyze the data to identify the temperature that provides the best balance of yield, purity, and reaction time.

  • Hydrochloride Salt Formation:

    • Purify the optimal crude product via vacuum distillation.

    • Dissolve the purified 3-ethyl-2-methylpyridine in acetone and cool the solution to 0-5°C.

    • Bubble dry HCl gas through the solution (or add a solution of HCl in isopropanol) until the pH is ~1.

    • Collect the resulting precipitate by filtration, wash with cold acetone, and dry under vacuum to yield the final hydrochloride salt.[7]

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low product yield, emphasizing the central role of reaction temperature.

Troubleshooting_Workflow cluster_temp Temperature Troubleshooting Start Problem: Low Yield of Product Check_Temp Is Temperature Optimal? Start->Check_Temp Temp_Low Possible Cause: Temperature Too Low Check_Temp->Temp_Low No Temp_High Possible Cause: Temperature Too High (Decomposition) Check_Temp->Temp_High No Other_Issues Check Other Parameters: - Stoichiometry - Catalyst Activity - Purity of Reagents Check_Temp->Other_Issues Yes Solve_Low Solution: 1. Increase Temp by 10-15°C 2. Extend Reaction Time 3. Verify Thermocouple Temp_Low->Solve_Low Solve_High Solution: 1. Decrease Temp by 20-30°C 2. Use Controlled Reagent Addition 3. Ensure Inert Atmosphere Temp_High->Solve_High Monitor Monitor Reaction (TLC, GC-MS) Solve_Low->Monitor Solve_High->Monitor

Caption: Troubleshooting workflow for low product yield.

References

  • BenchChem. (2025). Overcoming challenges in the alkylation of imidazo[4,5-b]pyridine regioisomers. BenchChem Tech Support.
  • Linares, C. F., & Gonzalez, R. D. (2023).
  • Deadman, J. J., et al. (2016). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. PMC.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Chem.libretexts.org.
  • Jurnal Kartika Kimia. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory.
  • Procter, D. J., et al. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines.
  • Wikipedia. Hantzsch pyridine synthesis.
  • ResearchGate.
  • Google Patents. (2014). Process for the synthesis of 3-methyl-pyridine.
  • Procter, D. J., et al. (2021).
  • Wikipedia. 5-Ethyl-2-methylpyridine.
  • Frank, R. L., et al. 5-ethyl-2-methylpyridine. Organic Syntheses Procedure.
  • ResearchGate. (2025).
  • DOKUMEN.PUB. A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine.
  • Wikipedia. 3-Methylpyridine.
  • Google Patents. (2011). Process for the synthesis of 3-methyl-pyridine.
  • Journal of Medicinal Chemistry. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues.
  • Appchem. 3-Ethyl-2-methylpyridine.
  • Guidechem. Pyridine,3-ethyl-2-methyl-, hydrochloride (1:1).
  • Kappe, C. O., et al. (2015).
  • PubChem. 3-Ethyl-2-methylpyridine.
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals. BenchChem Tech Support.
  • Guidechem. (2023). What is the synthesis process of 3-Hydroxy-2-methylpyridine?. Guidechem FAQ.
  • Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride.

Sources

Troubleshooting

reducing byproducts and impurities in CAS 31299-84-0 manufacturing

Welcome to the Technical Support Center for CAS 31299-84-0 (3-Ethyl-2-methylpyridine hydrochloride). This resource is engineered for researchers, process chemists, and drug development professionals facing challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for CAS 31299-84-0 (3-Ethyl-2-methylpyridine hydrochloride). This resource is engineered for researchers, process chemists, and drug development professionals facing challenges in the synthesis, cyclization, and salt-formation phases of this critical pharmaceutical intermediate.

By understanding the mechanistic causality behind impurity generation, you can transition from reactive troubleshooting to proactive process control.

Part 1: Synthesis & Cyclization Troubleshooting (FAQs)

Q1: Why am I seeing high levels of 5-ethyl-2-methylpyridine and other regioisomers in my crude mixture?

Causality: If you are utilizing the classical Chichibabin pyridine synthesis (condensation of aldehydes/ketones with ammonia), you are relying on in situ aldol condensation followed by Michael addition[1]. Because these intermediates (e.g., acrolein derivatives) are highly reactive, the nucleophilic attack of the enamine intermediate lacks strict regiocontrol. This statistical distribution inevitably leads to a mixture of alkylated pyridines, prominently the 5-ethyl-2-methylpyridine isomer, which is thermodynamically favored under certain thermal conditions[2].

Resolution: To eliminate regioisomeric byproducts, abandon the classical Chichibabin route in favor of transition-metal-catalyzed C–H bond functionalization. Specifically, the Rhodium-catalyzed electrocyclization of 3-pentanone oxime with terminal alkynes completely dictates regiochemistry through a rigid rhodacycle intermediate, preventing the formation of the 5-ethyl isomer[3].

Q2: How can I prevent the formation of polymeric "tar" during the cyclization step?

Causality: Tar formation is the result of uncontrolled, runaway aldol condensation of your starting aliphatic aldehydes or ketones before they can react with the nitrogen source (ammonia/amines)[1]. When the rate of aldol oligomerization exceeds the rate of imine formation, heavy polymeric byproducts accumulate, drastically reducing your yield and fouling the reactor.

Resolution:

  • Kinetic Control: Feed the carbonyl precursors continuously via a syringe pump rather than utilizing a batch-charge method. This keeps the steady-state concentration of unreacted carbonyls low.

  • Catalytic Intervention: Utilize Lewis acid catalysts (e.g., aluminum oxides or Pr(OTf)3) that preferentially accelerate the amination step over the competing aldol pathways[4].

Q3: My hydrochloride salt (CAS 31299-84-0) is "oiling out" instead of crystallizing. What is causing this?

Causality: The pyridine ring nitrogen is weakly basic. When aqueous hydrochloric acid is used for salt formation, the competitive hydration of the protonated pyridinium ion prevents the assembly of a rigid crystal lattice. Instead of precipitating, the compound forms a biphasic, hygroscopic hydrate ("oiling out"), which acts as a solvent trap for unreacted secondary amines and residual starting materials[5].

Resolution: Salt formation must be strictly anhydrous. Transition to using anhydrous HCl gas bubbled into a non-polar or weakly polar aprotic solvent (like MTBE or diethyl ether) at sub-ambient temperatures. This forces the immediate precipitation of the crystalline lattice, leaving impurities dissolved in the mother liquor[6].

Part 2: Quantitative Data & Impurity Profiling

The following table summarizes the primary impurities encountered during the manufacturing of CAS 31299-84-0, their mechanistic origins, and quantitative thresholds for process validation.

Impurity / ByproductMechanistic OriginDetection MethodMitigation StrategyTarget IPC Limit
5-Ethyl-2-methylpyridine Competing Michael addition in Chichibabin condensation[1].GC-MS (Rt shift)Switch to Rh-catalyzed ketoxime/alkyne functionalization[3].< 0.5% (Area)
Secondary Amines Incomplete elimination of hydride/ammonia during rearomatization[2].HPLC-UV (254 nm)Pre-treat free base with sodium nitrite to form non-basic N-nitrosamines prior to distillation[2].< 0.1% (Area)
Polymeric Tars Runaway aldol condensation of precursors[1].Visual / GravimetricSyringe-pump addition of precursors; strict thermal control (< 85°C).N/A (Process control)
Trapped Moisture Aqueous HCl used during salt formation[5].Karl Fischer (KF)Utilize anhydrous ethereal HCl in MTBE[6].< 0.2% w/w

Part 3: Mechanistic & Workflow Visualizations

Diagram 1: Mechanistic Divergence in Synthesis Routes

The following diagram illustrates why modern transition-metal routes are preferred over classical methods for controlling regiochemistry.

MechanisticDivergence Start Aliphatic Precursors Chichibabin Chichibabin Condensation (Aldehydes + NH3) Start->Chichibabin Classical Route RhCat Rh-Catalyzed C-H Functionalization (Ketoxime + Alkyne) Start->RhCat Modern Route Aldol Aldol/Michael Intermediates Chichibabin->Aldol IsoMix Regioisomeric Mixture (3-ethyl vs 5-ethyl) Aldol->IsoMix Uncontrolled Cyclization Tar Polymeric Tars Aldol->Tar Over-condensation Meisenheimer Rigid Rhodacycle Intermediate RhCat->Meisenheimer PureBase 3-Ethyl-2-methylpyridine (High Regiopurity) Meisenheimer->PureBase Directed Electrocyclization

Caption: Mechanistic divergence comparing classical Chichibabin condensation vs. Rh-catalyzed cyclization.

Diagram 2: Downstream Purification & Salt Formation

This self-validating workflow ensures the isolation of the pure hydrochloride salt without hygroscopic degradation.

SaltFormation FreeBase Crude Free Base Distillation Fractional Distillation (Remove Amines) FreeBase->Distillation AnhydrousSolv Dissolve in Anhydrous MTBE Distillation->AnhydrousSolv GC-MS > 99% HClGas Anhydrous HCl(g) Addition (Strictly < 5°C) AnhydrousSolv->HClGas KF < 0.1% Crystallization Controlled Crystallization HClGas->Crystallization Precipitation FinalProduct CAS 31299-84-0 (Pure Crystals) Crystallization->FinalProduct Filtration & Vacuum Dry

Caption: Workflow for the anhydrous isolation and crystallization of CAS 31299-84-0.

Part 4: Standard Operating Protocols (SOPs)

Protocol A: Regioselective Synthesis of 3-Ethyl-2-methylpyridine (Free Base)

This protocol utilizes C–H bond functionalization to bypass the regioisomeric flaws of the Chichibabin reaction[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under N₂, dissolve 3-pentanone oxime (1.0 equiv) and 1-butyne (1.5 equiv) in anhydrous toluene (0.2 M).

  • Catalyst Loading: Add[Cp*RhCl₂]₂ (2.5 mol%) and Cu(OAc)₂ (20 mol%) as an oxidant.

  • Cyclization: Heat the mixture to 110°C for 16 hours. Causality note: The Rh-catalyst directs the alkyne insertion specifically into the syn-methyl group of the oxime, structurally preventing the formation of the 5-ethyl isomer[3].

  • Workup & In-Process Control (IPC): Cool to room temperature, filter through a short pad of Celite to remove metal residues, and concentrate under reduced pressure. Run an aliquot on GC-MS to validate the absence of 5-ethyl-2-methylpyridine.

  • Distillation: Purify the crude brown oil via fractional vacuum distillation to obtain pure 3-ethyl-2-methylpyridine free base.

Protocol B: Anhydrous Hydrochloride Salt Formation (CAS 31299-84-0)

This protocol guarantees a highly crystalline, non-hygroscopic product by strictly excluding water[5][6].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve the highly pure 3-ethyl-2-methylpyridine free base (from Protocol A) in anhydrous methyl tert-butyl ether (MTBE) (10 mL/g of substrate).

  • Moisture Validation (IPC): Perform a Karl Fischer titration on the solution. Proceed only if water content is < 0.1% w/w.

  • Acidification: Cool the reaction vessel to 0–5°C using an ice-brine bath. Slowly bubble anhydrous HCl gas (or add a pre-titrated solution of 2M HCl in diethyl ether) into the mixture. Causality note: Maintaining low temperatures prevents the exothermic protonation from degrading the solvent or product.

  • Crystallization: Stir for 1 hour at 0°C as the white crystalline precipitate of 3-ethyl-2-methylpyridine hydrochloride forms.

  • Isolation: Filter the crystals rapidly under a blanket of dry N₂ using a Schlenk frit. Wash twice with cold, anhydrous MTBE.

  • Drying: Transfer the solid to a vacuum desiccator and dry at 40°C under high vacuum (< 1 mbar) for 12 hours to yield pharmaceutical-grade CAS 31299-84-0.

References

  • Synthesis of Pyridines from Ketoximes and Terminal Alkynes via C–H Bond Functionalization National Center for Biotechnology Information (PMC)[Link]

  • Insight into the Mechanism of Glycerol Dehydration and Subsequent Pyridine Synthesis ACS Omega[Link]

  • An improved synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile and comments on room temperature stability (Anhydrous Salt Formation) Academia.edu[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps in Crude 3-Ethyl-2-Picoline Hydrochloride Samples

Welcome to the dedicated technical support center for resolving NMR peak overlaps in crude samples of 3-ethyl-2-picoline hydrochloride. This guide is designed for researchers, scientists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for resolving NMR peak overlaps in crude samples of 3-ethyl-2-picoline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the characterization and quantification of this compound and its related impurities directly from reaction mixtures. Here, we will explore the underlying causes of spectral complexity and provide a suite of practical, field-proven troubleshooting strategies and advanced methodologies to achieve baseline resolution and accurate analysis.

I. Troubleshooting Guide & FAQs

This section addresses the most common issues and questions related to NMR analysis of crude 3-ethyl-2-picoline hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic and aliphatic regions of my ¹H NMR spectrum of crude 3-ethyl-2-picoline hydrochloride so crowded and difficult to interpret?

A1: The complexity arises from several factors inherent to crude sample analysis. Firstly, your sample likely contains not just the target molecule, but also starting materials, byproducts, and residual solvents. Common byproducts in picoline synthesis can include isomers like 2-ethyl-3-picoline or other alkylated pyridines, which have very similar structures and, consequently, similar chemical shifts.[1] Secondly, 3-ethyl-2-picoline hydrochloride is a salt. The protonation of the pyridine nitrogen significantly alters the electron density of the aromatic ring, causing substantial downfield shifts of the ring protons compared to the free base.[2] This, combined with the presence of other charged species, can lead to peak broadening and overlapping multiplets.

Q2: I'm observing significant peak broadening, especially for the protons on the pyridine ring. What's causing this?

A2: Peak broadening in the NMR spectrum of your crude 3-ethyl-2-picoline hydrochloride can stem from several sources:

  • Chemical Exchange: The hydrochloride salt exists in equilibrium with its conjugate base. If the rate of proton exchange on the NMR timescale is intermediate, it can lead to broadened signals. The pH of your crude sample can heavily influence this.[3][4]

  • Viscosity: Crude reaction mixtures can be viscous, which slows molecular tumbling and leads to shorter T2 relaxation times, resulting in broader lines.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals from catalysts or reagents can cause significant line broadening.

  • Poor Shimming: An inhomogeneous magnetic field across the sample will invariably lead to broad peaks. This is a common issue with crude samples that may contain suspended solids.[5]

Q3: Can I use quantitative NMR (qNMR) on a crude sample with overlapping peaks?

A3: While challenging, it is possible with the right approach. For accurate quantification, the NMR signals of interest must be well-resolved from other signals.[6] If there is significant overlap with impurities, direct integration will be inaccurate. In such cases, you must first employ techniques to resolve the overlap, such as using a higher field spectrometer, changing the solvent, or employing 2D NMR techniques.[7][8][9] Once resolution is achieved, you can use an internal standard for accurate quantification.

Troubleshooting Common Problems

Problem 1: Overlapping signals in the aromatic region (7.0-9.0 ppm).

  • Cause: The presence of multiple pyridine-containing species (isomers, starting materials) with similar electronic environments. The positive charge on the nitrogen in the hydrochloride salt deshields the aromatic protons, shifting them downfield into a crowded region.[2]

  • Solution Workflow:

    dot digraph "Troubleshooting_Aromatic_Overlap" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    start [label="Overlapping Aromatic Signals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; solvent [label="Change Solvent\n(e.g., Benzene-d6, DMSO-d6)", fillcolor="#FBBC05", fontcolor="#202124"]; higher_field [label="Increase Spectrometer\nField Strength", fillcolor="#FBBC05", fontcolor="#202124"]; twod_nmr [label="Acquire 2D NMR\n(COSY, HSQC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; resolved [label="Resolved Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> solvent; start -> higher_field; solvent -> twod_nmr; higher_field -> twod_nmr; twod_nmr -> resolved; }

    Troubleshooting workflow for aromatic signal overlap.
    • Change of Solvent: Switching from a standard solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can induce significant changes in chemical shifts due to solvent-solute interactions, potentially resolving the overlap.[5][10][11] Solvents capable of hydrogen bonding, like DMSO-d₆ or methanol-d₄, can also be effective.

    • Higher Field Strength: If accessible, acquiring the spectrum on a higher field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz or higher) will increase the chemical shift dispersion, often separating overlapping multiplets.[5][12]

    • 2D NMR Techniques: Two-dimensional NMR is a powerful tool for resolving overlap.[13][14][15]

      • COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity within a molecule and distinguish between different spin systems in the mixture.[13]

      • HSQC (Heteronuclear Single Quantum Coherence): This correlates protons to the carbons they are directly attached to. Since ¹³C spectra are generally better dispersed, this can effectively resolve overlapping proton signals.[14][16]

Problem 2: The ethyl group signals (quartet and triplet) are overlapping with signals from other alkyl impurities.

  • Cause: Crude reaction mixtures often contain various alkylated byproducts, leading to a complex aliphatic region.

  • Solution Workflow:

    dot digraph "Troubleshooting_Aliphatic_Overlap" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

    start [label="Overlapping Aliphatic Signals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; shift_reagent [label="Use Lanthanide Shift Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; twod_nmr [label="Acquire 2D NMR\n(HSQC, HMBC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; processing [label="Advanced NMR Processing\n(Deconvolution)", fillcolor="#FBBC05", fontcolor="#202124"]; resolved [label="Resolved Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

    start -> shift_reagent; start -> twod_nmr; start -> processing; shift_reagent -> resolved; twod_nmr -> resolved; processing -> resolved; }

    Troubleshooting workflow for aliphatic signal overlap.
    • Lanthanide Shift Reagents (LSRs): These are paramagnetic complexes that can coordinate to basic sites in a molecule, like the pyridine nitrogen. This induces large chemical shift changes, with the magnitude of the shift dependent on the distance from the lanthanide ion.[17][18][19][20] This can effectively spread out overlapping signals.

    • 2D NMR:

      • HSQC: As with aromatic signals, HSQC is invaluable for resolving overlapping aliphatic proton signals by spreading them out in the ¹³C dimension.[14][16]

      • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is excellent for confirming assignments and linking different parts of the molecule, which is crucial in a complex mixture.[5]

    • Advanced Data Processing: Computational methods like deconvolution can be used to mathematically resolve overlapping peaks in the processed spectrum.[21][22][23]

Problem 3: Inconsistent chemical shifts and peak shapes between different crude batches.

  • Cause: The pH of the crude sample can vary significantly between batches, affecting the protonation state of the picoline and other components.[3][4][24] The concentration of the sample can also influence chemical shifts.

  • Solution:

    • Standardize Sample Preparation: As much as possible, standardize the workup procedure to ensure a more consistent sample matrix.

    • pH Adjustment: Consider adjusting the pH of the NMR sample by adding a small amount of DCl or NaOD to push the equilibrium to a fully protonated or deprotonated state, which can sharpen peaks and improve reproducibility.

    • Use a Buffered Solvent System: Preparing your samples in a deuterated buffer can help maintain a consistent pH.

II. Experimental Protocols

Protocol 1: Sample Preparation for Crude Mixture Analysis
  • Homogenize the Sample: Ensure the crude reaction mixture is well-mixed. If there are solids, attempt to dissolve them. If they are insoluble, centrifuge the sample and analyze the supernatant.

  • Solvent Selection: Dissolve approximately 10-20 mg of the crude material in 0.6-0.7 mL of a suitable deuterated solvent.

    • Initial Screening: CDCl₃ or DMSO-d₆ are good starting points.

    • For Overlap Resolution: Consider using Benzene-d₆, Acetonitrile-d₃, or Methanol-d₄.[10]

  • Internal Standard (for qNMR): If quantitative analysis is desired, add a known amount of an internal standard. The standard should have sharp peaks in a region of the spectrum that is free from other signals.

  • Transfer to NMR Tube: Filter the sample into a clean, dry NMR tube to a height of approximately 4-5 cm.

Protocol 2: Application of a Lanthanide Shift Reagent (LSR)
  • Acquire a Reference Spectrum: Obtain a standard ¹H NMR spectrum of your sample.

  • Prepare LSR Stock Solution: Prepare a dilute solution of a suitable LSR (e.g., Eu(fod)₃ or Yb(fod)₃) in the same deuterated solvent as your sample.

  • Titration: Add a small aliquot (e.g., 0.1 equivalents relative to your estimated product concentration) of the LSR stock solution to the NMR tube.

  • Acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum.

  • Repeat: Continue adding small aliquots of the LSR and acquiring spectra until sufficient peak separation is achieved. Keep track of the chemical shift changes to correlate the shifted peaks with the original spectrum.[25]

Parameter Recommendation Rationale
LSR Choice Eu(fod)₃, Yb(fod)₃Good solubility in common organic solvents and effective shift dispersion.
Solvent Anhydrous CDCl₃Water can compete for coordination to the LSR, reducing its effectiveness.
Temperature 298 K (Room Temp)Maintain a constant temperature to ensure reproducible shifts.
Protocol 3: Acquiring a 2D HSQC Spectrum
  • Sample Preparation: Prepare a relatively concentrated sample (20-30 mg in 0.6 mL of solvent) to ensure good signal-to-noise in a reasonable time.

  • ¹H Spectrum: Acquire a standard high-quality ¹H NMR spectrum.

  • ¹³C Spectrum: Acquire a standard proton-decoupled ¹³C NMR spectrum to determine the spectral width needed for the ¹³C dimension.

  • HSQC Experiment Setup:

    • Use a standard pulse program for HSQC (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).

    • Set the ¹H spectral width to include all proton signals.

    • Set the ¹³C spectral width to encompass all expected carbon signals.

    • Optimize the number of scans and dummy scans for good signal-to-noise.

  • Data Processing: Process the 2D data using appropriate window functions (e.g., squared sine bell) in both dimensions and perform phase and baseline correction. The resulting spectrum will show correlations between each proton and its attached carbon, allowing for the resolution of overlapping proton signals.[14][16]

III. Data Interpretation and Advanced Solutions

Interpreting 2D NMR Data in a Crude Mixture

When analyzing a 2D spectrum of a crude mixture, focus on identifying the spin systems of the expected product. For 3-ethyl-2-picoline hydrochloride, you would look for:

  • HSQC:

    • Correlations between the three aromatic protons and their corresponding carbons.

    • A correlation between the methylene (-CH₂-) protons and the methylene carbon.

    • A correlation between the two methyl (-CH₃) protons and their respective carbons.

  • COSY:

    • Correlations between adjacent aromatic protons.

    • A strong correlation between the methylene quartet and the methyl triplet of the ethyl group.

By tracing these correlations, you can confidently assign the signals of your target compound, even in the presence of overlapping impurity signals.

Emerging Technologies for Enhanced Resolution

For particularly challenging cases, modern NMR spectroscopy and data analysis offer advanced solutions:

  • Pure Shift NMR: These are experimental techniques that collapse multiplets into singlets, significantly simplifying crowded spectra and increasing resolution.[26]

  • Nanoparticle-Assisted NMR: Recent research has shown that certain nanoparticles can be used to selectively broaden and "mute" the signals of specific types of molecules (e.g., aromatics) in a mixture, simplifying the spectrum and revealing underlying signals.[30]

By systematically applying the troubleshooting strategies and experimental protocols outlined in this guide, you will be well-equipped to tackle the challenges of NMR peak overlap in crude 3-ethyl-2-picoline hydrochloride samples, leading to more accurate and reliable characterization of your reaction products.

References

  • NMR Shift reagents | PPTX. (n.d.). SlideShare. Retrieved March 23, 2026, from [Link]

  • 2D NMR Introduction. (2025, January 2). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. Retrieved March 23, 2026, from [Link]

  • NMR Data Processing. (n.d.). eMagRes. Retrieved March 23, 2026, from [Link]

  • DiffNMR3: Advancing NMR Resolution Beyond Instrumental Limits. (2025, February 6). arXiv.org. Retrieved March 23, 2026, from [Link]

  • Resolving Resonance Overlap in the NMR Spectra of Proteins from Differential Lanthanide-Induced Shifts. (n.d.). Journal of the American Chemical Society. Retrieved March 23, 2026, from [Link]

  • Quantitative 1H NMR spectroscopy. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • Nanoparticles for simplifying NMR signals to decode complex mixtures. (2026, March 23). EurekAlert!. Retrieved March 23, 2026, from [Link]

  • NMR Shift Reagents. (2024, November 12). Chemistry LibreTexts. Retrieved March 23, 2026, from [Link]

  • Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. (2024, July 11). PMC. Retrieved March 23, 2026, from [Link]

  • Using Quantitative NMR. (n.d.). JEOL Ltd. Retrieved March 23, 2026, from [Link]

  • Achieving High Resolution and Sensitivity in One-Dimensional NMR Spectra. (2025, January 17). AZoM.com. Retrieved March 23, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis. (n.d.). Intertek. Retrieved March 23, 2026, from [Link]

  • Universal Quantitative NMR Analysis of Complex Natural Samples. (2013, September 14). PMC. Retrieved March 23, 2026, from [Link]

  • Restore High-Resolution Nuclear Magnetic Resonance Spectra from Inhomogeneous Magnetic Fields Using a Neural Network. (2023, November 3). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2024, April 4). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025, December 29). ResolveMass Laboratories Inc. Retrieved March 23, 2026, from [Link]

  • 1D and 2D NMR methods for small molecules. (2021, December 17). YouTube. Retrieved March 23, 2026, from [Link]

  • Advances in NMR spectroscopy of small molecules in solution. (2022, November 14). Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • NMR methods for unravelling the spectra of complex mixtures. (2011, January 15). PubMed. Retrieved March 23, 2026, from [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2024, April 4). eScholarship. Retrieved March 23, 2026, from [Link]

  • Simplification process of complex 1H NMR and13C NMR. (n.d.). SlideShare. Retrieved March 23, 2026, from [Link]

  • Chemical shifts. (n.d.). Retrieved March 23, 2026, from [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Retrieved March 23, 2026, from [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions. (2018, August 5). ACS Publications. Retrieved March 23, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved March 23, 2026, from [Link]

  • 2-picoline, 3-ethyl-, hydrochloride (C8H11N). (n.d.). PubChemLite. Retrieved March 23, 2026, from [Link]

  • Process for the preparation of 3-picoline. (n.d.). Google Patents.
  • In situ light-driven pH modulation for NMR studies. (2025, January 16). bioRxiv. Retrieved March 23, 2026, from [Link]

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective. (2026, February 12). ACS Publications. Retrieved March 23, 2026, from [Link]

  • pH dependence of the 1 H NMR chemical shift. (n.d.). ResearchGate. Retrieved March 23, 2026, from [Link]

  • NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. (2025, December 18). PMC. Retrieved March 23, 2026, from [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. (n.d.). PMC. Retrieved March 23, 2026, from [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO. Retrieved March 23, 2026, from [Link]

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. (2024, May 7). Kristin Persson. Retrieved March 23, 2026, from [Link]

  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. (2017, April 10). CORA. Retrieved March 23, 2026, from [Link]

  • The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. Retrieved March 23, 2026, from [Link]

  • 5-Ethyl-2-picoline. (1994, November 14). OECD-HPV. Retrieved March 23, 2026, from [Link]

  • Synthesis of 3-picoline and 3-ethylpyridine. (1966). Chemical Communications (London). Retrieved March 23, 2026, from [Link]

Sources

Troubleshooting

purification and recrystallization techniques for 2-Picoline, 3-ethyl-, hydrochloride

Welcome to the Technical Support Center for the purification and recrystallization of 2-Picoline, 3-ethyl-, hydrochloride (commonly known as 3-ethyl-2-methylpyridine hydrochloride). Because pyridine hydrochlorides presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and recrystallization of 2-Picoline, 3-ethyl-, hydrochloride (commonly known as 3-ethyl-2-methylpyridine hydrochloride).

Because pyridine hydrochlorides present unique challenges—specifically extreme hygroscopicity, a tendency to "oil out," and complex solubility profiles—this guide is designed to move beyond basic instructions. It provides a self-validating, mechanistic framework to ensure high-yield, high-purity recovery for researchers and drug development professionals.

Part 1: Physicochemical Data & Solvent Profiling

Successful recrystallization relies on exploiting the differential solubility of the target compound across varying temperatures and solvent polarities. The table below summarizes the critical parameters dictating the behavior of 3-ethyl-2-methylpyridine hydrochloride during purification.

ParameterValueMechanistic Implication for Purification
Chemical Name 3-Ethyl-2-methylpyridine hydrochlorideTarget analyte; contains a protonated basic nitrogen.
CAS Number 31299-84-0Reference identifier for sourcing and literature[1].
Molecular Weight 157.64 g/mol Required for precise stoichiometric calculations and yield determination[2].
Free Base Boiling Point 178.6 °C (at 760 mmHg)High boiling point means unreacted free base cannot be easily removed via simple vacuum drying; requires aggressive non-polar solvent washing[2].
Solubility (Good Solvents) Ethanol, Methanol, IsopropanolHighly soluble in polar protic solvents due to its ionic nature. Used for initial dissolution[3].
Solubility (Anti-Solvents) Diethyl Ether, HexanesInsoluble in non-polar solvents. Used to induce supersaturation and force precipitation[4].
Hygroscopicity Extremely HighRapidly absorbs atmospheric moisture, leading to deliquescence. Mandates inert atmosphere handling during all isolation steps[5].

Part 2: Mechanistic Workflow

The following diagram illustrates the logical progression of the recrystallization process, highlighting decision gates and critical environmental controls.

Recrystallization_Workflow Start Crude 3-Ethyl-2-methylpyridine HCl Dissolve Dissolution in Hot 'Good' Solvent (e.g., Isopropanol / Ethanol) Start->Dissolve Heat & Stir FilterHot Hot Gravity Filtration (Remove insoluble impurities) Dissolve->FilterHot If turbid AntiSolvent Titration with 'Poor' Solvent (e.g., Diethyl Ether / Hexane) Dissolve->AntiSolvent If clear FilterHot->AntiSolvent Cooling Controlled Cooling (Room Temp -> Ice Bath) AntiSolvent->Cooling Dropwise until cloud point Nucleation Nucleation & Crystal Growth Cooling->Nucleation Supersaturation Filtration Vacuum Filtration (Under N2/Ar atmosphere) Nucleation->Filtration Wash with cold anti-solvent Pure Pure Crystalline Product (Desiccator Drying) Filtration->Pure Vacuum dry

Workflow for the recrystallization of 3-ethyl-2-methylpyridine hydrochloride.

Part 3: Self-Validating Recrystallization Protocol

This protocol is designed as a closed-loop system. By incorporating validation checks at the end of the workflow, you ensure the physical methodology directly correlates with chemical purity.

Step 1: Saturation & Dissolution Weigh the crude 3-ethyl-2-methylpyridine hydrochloride. Suspend it in a minimum volume of anhydrous isopropanol (IPA) heated to 70°C. Causality: IPA is chosen over methanol because it offers a steeper temperature-solubility gradient, allowing for maximum dissolution when hot and minimal solubility when cold, driving higher yields.

Step 2: Hot Filtration (If necessary) If insoluble particulates remain, rapidly filter the hot mixture through a pre-warmed PTFE membrane (0.45 µm). Causality: Removing particulates prevents heterogeneous nucleation on impurities, which would otherwise trap contaminants inside the forming crystal lattice.

Step 3: Anti-Solvent Titration While maintaining the filtrate at 70°C, add anhydrous diethyl ether dropwise with continuous stirring until a persistent cloudiness (turbidity) is observed. Add 1-2 drops of hot IPA to just clear the solution. Causality: This establishes the precise limit of the metastable zone. It ensures the solution is perfectly primed for supersaturation without causing premature, chaotic precipitation[4].

Step 4: Controlled Nucleation Remove the flask from the heat source. Allow it to cool undisturbed to ambient temperature (20°C) over 2 hours, then transfer to an ice bath (0-5°C) for an additional hour. Causality: Slow, undisturbed cooling promotes the thermodynamic growth of large, pure crystals rather than the kinetic formation of fine, impurity-trapping powders.

Step 5: Inert Isolation Filter the crystals using a Schlenk frit under a positive pressure of dry nitrogen. Wash the filter cake with ice-cold diethyl ether. Causality: Nitrogen prevents atmospheric moisture from dissolving the highly hygroscopic crystals (deliquescence)[3]. The cold ether wash removes any residual unreacted free base without dissolving the salt.

Step 6: Drying & Validation Dry the crystals under high vacuum (≤ 0.1 mbar) in a desiccator over phosphorus pentoxide ( P2​O5​ ) for 12 hours. Self-Validation: Validate purity via melting point determination (a sharp, narrow range indicates lattice uniformity) and perform an AgNO3​ titration for chloride content. A theoretical chloride yield confirms a 1:1 stoichiometry and the absolute absence of unprotonated free base[5].

Part 4: Troubleshooting & FAQs

Q1: Why does my compound "oil out" instead of forming solid crystals, and how do I fix it? A1: "Oiling out" (liquid-liquid phase separation) occurs when the solute precipitates at a temperature above its melting point in that specific solvent mixture, or when the solution is excessively supersaturated. Pyridine derivatives are particularly prone to this due to their high solubility and hydrogen-bonding capabilities[4]. Troubleshooting:

  • Adjust Solvent Ratio: You likely added the "poor" solvent (ether) too quickly. Re-dissolve the oil by adding a few drops of hot "good" solvent (IPA) until clear.

  • Lower the Temperature: Allow the solution to cool slightly before adding the anti-solvent, ensuring the precipitation temperature is below the compound's melting point.

  • Seeding: Add a pure "seed crystal" of 3-ethyl-2-methylpyridine hydrochloride to the cooled, clear solution to bypass the thermodynamic energy barrier for nucleation[4].

Q2: My crystals turn into a sticky paste during vacuum filtration. What is happening? A2: You are observing deliquescence. Pyridine hydrochlorides are extremely hygroscopic[3]. When ambient laboratory air is pulled through the filter cake during standard open-air Büchner filtration, the crystals rapidly absorb atmospheric water and dissolve in it. Troubleshooting:

  • Inert Atmosphere: Never use open-air filtration for this compound. Use a Schlenk line with a positive pressure of dry nitrogen or argon.

  • Blanket Technique: If a Schlenk frit is unavailable, invert a funnel over the Büchner funnel and flow dry nitrogen gas continuously over the filter cake during filtration.

  • Desiccant Drying: Immediately transfer the damp filter cake to a vacuum desiccator containing a strong desiccant[5].

Q3: How do I remove residual free base (3-ethyl-2-methylpyridine) from my hydrochloride salt? A3: The free base is a liquid with a high boiling point (178.6 °C)[2], meaning it will not evaporate under standard vacuum drying and will coat your crystals, drastically lowering purity. Troubleshooting:

  • Pre-treatment: Before recrystallization, dissolve the crude mixture in diethyl ether and bubble dry HCl gas through the solution (gas-liquid synthesis method), or add a stoichiometric excess of ethereal HCl. This ensures complete conversion to the insoluble hydrochloride salt[5].

  • Solvent Washing: Wash the final filtered crystals with copious amounts of ice-cold diethyl ether or hexanes. The free base is highly soluble in these non-polar solvents, while the hydrochloride salt is completely insoluble[6].

Q4: I have cooled my solution to 0°C, but no crystals are forming. What went wrong? A4: The solution is likely not supersaturated, which is almost always caused by using too much "good" solvent during the initial dissolution phase[4]. Troubleshooting:

  • Concentrate: Boil off 30-50% of the solvent volume under a stream of nitrogen, then repeat the cooling process[4].

  • Mechanical Stimulation: Scratch the inside of the glass flask with a glass stirring rod. The micro-abrasions provide high-energy surfaces that induce heterogeneous nucleation[4].

Sources

Optimization

Technical Support Center: Troubleshooting Guide for 3-Ethyl-2-Methylpyridine Hydrochloride Derivatives

Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced Organic Synthesis & Catalysis.

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Expertise Level: Advanced Organic Synthesis & Catalysis.

Introduction: The Topography of Steric Hindrance

Working with 3-ethyl-2-methylpyridine hydrochloride presents a unique set of synthetic challenges dictated by its highly congested steric environment. The adjacent 2-methyl and 3-ethyl groups create a dense steric "wall" that shields both the pyridine nitrogen (N1) and the C4/C6 positions. As a Senior Application Scientist, I frequently see researchers apply standard functionalization protocols to this scaffold, only to recover unreacted starting material.

This guide deconstructs the causality behind these failures and provides field-proven, mechanistically grounded solutions to overcome the steric barriers inherent to 2,3-disubstituted pyridines.

N-Alkylation & Quaternization Challenges

Q: My N-alkylation of 3-ethyl-2-methylpyridine HCl with standard alkyl bromides is yielding <10% product. How can I drive this to completion?

Root Cause Analysis: The failure is twofold. First, the starting material is a hydrochloride salt; the protonated nitrogen is completely non-nucleophilic. Second, the 2-methyl group sterically blocks the Bürgi-Dunitz trajectory required for the SN2 attack by the pyridine nitrogen's lone pair. Standard alkyl halides lack the electrophilicity required to overcome this massive activation energy barrier 1.

The Solution:

  • Selective Free-Basing: You must liberate the free base without introducing competing nucleophiles. Use an inorganic base like Cs₂CO₃ or a sterically hindered organic base (e.g., 2,6-di-tert-butylpyridine) that cannot be alkylated itself.

  • Electrophile Upgrade: Switch from alkyl halides to highly reactive alkyl triflates (trifluoromethanesulfonates). The superior leaving group ability of the triflate lowers the transition state energy.

  • Thermodynamic Push: Utilize microwave-assisted synthesis (150°C) in a polar aprotic solvent (e.g., DMF) to force the reaction over the steric energy barrier.

N_Alkylation_Workflow Start 3-Ethyl-2-methylpyridine HCl (Starting Material) Step1 Free-Basing Add Cs2CO3 or 2,6-DTBP Start->Step1 Decision Select Electrophile Step1->Decision Path1 Alkyl Halide (R-X) Standard Heating Decision->Path1 Conventional Path2 Alkyl Triflate (R-OTf) Microwave (150°C) Decision->Path2 Optimized Result1 Low Yield (<10%) Steric Clash at N1 Path1->Result1 Result2 High Yield (>85%) Successful Quaternization Path2->Result2

Workflow for overcoming steric hindrance during N-alkylation of 3-ethyl-2-methylpyridine.

Palladium-Catalyzed Cross-Coupling (C4 Position)

Q: I am attempting a Suzuki-Miyaura cross-coupling on a 4-bromo-3-ethyl-2-methylpyridine derivative, but I only observe starting material and homocoupled boronic acid. What is going wrong?

Root Cause Analysis: The 3-ethyl group projects steric bulk directly over the adjacent C4 position. This severely retards the oxidative addition of the palladium catalyst to the C-Br bond. Furthermore, if oxidative addition does occur, the subsequent transmetalation step is blocked by the surrounding alkyl groups, leading to catalyst death and boronic acid homocoupling.

The Solution: Employ bulky, highly electron-rich ligands. Buchwald ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs like PEPPSI-IPr) are absolutely essential here . The electron-rich nature of these ligands accelerates oxidative addition into the deactivated C-Br bond. Paradoxically, the extreme steric bulk of a ligand like XPhos accelerates reductive elimination by crowding the metal center, forcing the two coupled partners together to relieve steric strain 2.

Suzuki_Cycle Pd0 Active Catalyst Pd(0)-XPhos OxAdd Oxidative Addition (Hindered 4-Br-Pyridine) Pd0->OxAdd e- rich ligand helps TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet DeadEnd Catalyst Deactivation (Without Bulky Ligand) OxAdd->DeadEnd Standard Ligand (PPh3) RedElim Reductive Elimination (Sterically Accelerated) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Arylated Product RedElim->Product

Catalytic cycle of Suzuki cross-coupling tailored for sterically hindered pyridines.

Regioselective C-H Functionalization

Q: I want to directly alkylate the C4 position via a Minisci-type reaction, but I'm getting a mixture of C4 and C6 substituted products. How do I improve regioselectivity?

Root Cause Analysis: Both C4 and C6 are open to radical attack, but C4 is sterically hindered by the adjacent 3-ethyl group. Standard radical additions will naturally favor the less hindered C6 position due to kinetic control.

The Solution: Utilize mechanochemically activated magnesium-mediated C-H alkylation. Employing bulky bidentate Lewis bases (like N,N′-di-tert-butylethane-1,2-diamine, DTEDA) can specifically direct the radical addition to the C4 position, overriding the inherent steric bias of the substrate 3.

Quantitative Data Summary: Reaction Optimization

Reaction TypeStandard Condition (Fails)Optimized Condition (Succeeds)Key Additive / LigandExpected Yield
N-Alkylation R-Br, K₂CO₃, RefluxR-OTf, Cs₂CO₃, Microwave (150°C)None (Triflate driven)<10% ➔ >85%
Suzuki Coupling (C4) Pd(PPh₃)₄, Na₂CO₃, 80°CPd(OAc)₂, K₃PO₄, 110°CXPhos or PEPPSI-IPr0% ➔ 75-90%
C-H Alkylation (C4) Standard Minisci (Heat)Mechanochemical (30 Hz)Mg(0), DTEDAMixture ➔ >80% (Regioselective)

Experimental Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted N-Alkylation of 3-Ethyl-2-Methylpyridine

This protocol utilizes a highly reactive electrophile and thermodynamic forcing to overcome the N1 steric block.

  • Free-Basing: Suspend 3-ethyl-2-methylpyridine HCl (1.0 equiv) in anhydrous dichloromethane (DCM). Add saturated aqueous NaHCO₃ and stir for 15 mins. Extract the organic layer, dry over Na₂SO₄, and concentrate in vacuo to yield the free base.

    • Self-Validation Check: ¹H NMR should show the complete disappearance of the broad N-H⁺ proton peak (~14 ppm).

  • Setup: In a microwave-safe vial equipped with a magnetic stir bar, dissolve the free base (1.0 equiv) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add anhydrous Cs₂CO₃ (1.5 equiv) followed dropwise by the alkyl triflate (1.2 equiv) under an argon atmosphere.

    • Causality: Cs₂CO₃ scavenges any trace acid generated without acting as a competing nucleophile.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 150°C for 45 minutes.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 5% aqueous LiCl (3x) to remove the DMF. Concentrate the organic layer to yield the N-alkylated pyridinium salt.

Protocol B: Sterically Hindered Suzuki-Miyaura Coupling at C4

This protocol utilizes the steric bulk of XPhos to accelerate reductive elimination.

  • Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd(OAc)₂ (5 mol%) and XPhos (10 mol%). Add anhydrous 1,4-dioxane (2 mL) and stir at room temperature for 15 minutes until a uniform color change is observed, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: Add 4-bromo-3-ethyl-2-methylpyridine (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ is chosen as it is a strong enough base to facilitate transmetalation but has low solubility in dioxane, providing a controlled release that prevents protodeboronation of the boronic acid.

  • Reaction: Heat the mixture to 110°C for 18 hours under vigorous stirring.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via flash column chromatography.

    • Self-Validation Check: GC-MS should show complete consumption of the bromopyridine; the absence of homocoupled biaryl indicates successful and efficient cross-coupling.

References

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination Journal of the American Chemical Society[Link]

  • Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions RSC Advances[Link]

  • Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase Journal of Combinatorial Chemistry[Link]

  • C-4 Regioselective Alkylation of Pyridines Driven by Mechanochemically Activated Magnesium Metal Organic Letters[Link]

Sources

Troubleshooting

minimizing moisture absorption in 3-ethyl-2-picoline hydrochloride during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling highly hygroscopic pyridine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing reproducibility issues when handling highly hygroscopic pyridine derivatives. 3-Ethyl-2-picoline hydrochloride (also known as 3-ethyl-2-methylpyridine hydrochloride) is a critical building block in drug development, but its extreme sensitivity to atmospheric moisture can compromise reaction stoichiometry, yield, and compound stability.

This guide is designed to provide you with field-proven, mechanistically grounded strategies to troubleshoot, recover, and store this sensitive reagent.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does my 3-ethyl-2-picoline hydrochloride turn into a sticky paste upon exposure to ambient air? A1: This phenomenon is known as deliquescence. The hydrochloride salt forms of basic pyridine derivatives are notoriously hygroscopic because the highly electronegative chloride counterion acts as a potent hydrogen bond acceptor, rapidly scavenging atmospheric water molecules 1. Once the critical relative humidity (CRH) is breached, the salt absorbs enough moisture to dissolve within its own hydration shell, forming a syrupy paste. This physical change drastically alters the true molar concentration of your reagent, leading to failed stoichiometric ratios in downstream syntheses.

Q2: My batch has already absorbed moisture and clumped. Can I recover it, and what are the risks of drying it? A2: Yes, it can be recovered, but it requires a strictly controlled vacuum drying protocol. You must avoid high temperatures. Pyridine-based hydrochloride salts are susceptible to thermal degradation and can lose hydrogen chloride (HCl) gas if heated excessively (typically >100 °C), which leads to the formation of the volatile free base and ruins the salt's purity 2. Therefore, drying must rely on high vacuum (<50 mBar) rather than high heat, keeping temperatures strictly between 40–50 °C.

Q3: I don't have a controlled-atmosphere glovebox. How can I accurately weigh and dispense this salt without moisture contamination? A3: If a glovebox is unavailable, you can utilize a localized isolation environment, such as a humidity-controlled glove bag flushed with dry argon or nitrogen 3. Alternatively, for rapid benchtop weighing, use the "difference method": store the salt in a desiccator, tare a sealed reaction vial with a septum, rapidly transfer an approximate amount of the salt into the vial, seal it immediately, and record the exact mass gained. You can then dissolve the salt in an anhydrous solvent directly through the septum via a syringe.

Q4: What is the optimal long-term storage configuration to ensure absolute zero moisture ingress? A4: A multi-layered defense system is required. The primary container should be a tightly sealed glass vial with a PTFE-lined cap. Standard polypropylene tubes have a measurable Moisture Vapor Transmission Rate (MVTR) and will fail over time. The headspace of this vial must be backfilled with an inert, dry gas (Argon is preferred as it is heavier than air and blankets the solid). This primary container should then be stored in a secondary containment system, such as a vacuum desiccator containing active desiccant 4.

Part 2: Quantitative Data on Storage Efficacy

To illustrate the causality of proper storage choices, the following table summarizes the estimated moisture uptake of highly hygroscopic pyridine hydrochloride salts under various storage configurations.

Storage ConfigurationPrimary ContainerSecondary ContainmentAtmosphereEstimated Moisture Uptake (24h at 60% RH)Suitability
Ambient Control Open glass vialNoneAir> 15.0% (Deliquescence)Unacceptable
Standard Benchtop PP Centrifuge TubeNoneAir2.0% - 5.0%Short-term (< 2 hrs)
Desiccator Only Glass vial (Loose cap)Glass Desiccator (Silica)Air0.5% - 1.0%Moderate-term
Glovebox / Inert Glass vial (PTFE Cap)Desiccator / Dry BoxArgon< 0.1%Long-term (Optimal)

Part 3: Experimental Protocols

Protocol A: Vacuum Recovery of Hydrated 3-Ethyl-2-picoline Hydrochloride

This protocol utilizes a self-validating mass-constancy loop to ensure complete drying without inducing thermal degradation.

  • Preparation: Transfer the clumpy or wet salt into a pre-weighed, oven-dried Schlenk flask or a wide-mouth amber glass vial. Record the gross mass precisely.

  • Initial Vacuum: Connect the flask to a high-vacuum manifold (<50 mBar). Apply the vacuum slowly at room temperature for 1 hour. Causality: Pulling a hard vacuum immediately on a wet sample can cause violent bumping and loss of material.

  • Mild Heating: Submerge the flask in a controlled oil bath or heating block set strictly to 45 °C . Causality: Exceeding 50 °C risks the thermal dissociation of the salt and the loss of HCl gas, which permanently ruins the reagent's stoichiometry.

  • Equilibration: Maintain heat and vacuum for 4–12 hours, depending on the batch size. Cool to room temperature under vacuum, then backfill the flask with dry Argon.

  • Self-Validation (Mass Constancy): Weigh the flask. Reapply the heating/vacuum cycle for an additional 2 hours, backfill with Argon, and weigh again. If the mass changes by less than 0.1%, the unbound water has been successfully removed. Validate the final dryness by ensuring the water content is <0.2% using Karl Fischer titration.

Protocol B: Moisture-Free Dispensing and Long-Term Storage

A systematic workflow to prevent moisture ingress during routine laboratory use.

  • Primary Containment: Transfer the verified dry powder into an amber glass vial. Causality: Glass is entirely impermeable to moisture vapor, unlike standard plastics.

  • Atmosphere Exchange: Inside a glovebox or a purged glove bag, flush the vial's headspace with Argon. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a protective blanket directly over the hygroscopic powder.

  • Sealing: Cap the vial tightly using a PTFE-lined screw cap. Wrap the exterior seal tightly with Parafilm to prevent micro-drafts.

  • Secondary Containment: Place the primary vial inside a vacuum desiccator containing active indicating silica gel or phosphorus pentoxide (P2O5).

Part 4: Handling & Storage Workflow Visualization

StorageWorkflow Start Inspect 3-Ethyl-2-picoline HCl Decision Assess Physical State Start->Decision Wet Clumpy / Deliquescent Decision->Wet Moisture Ingress Dry Free-Flowing Powder Decision->Dry Pristine DryProtocol Vacuum Drying 40-50°C, <50 mBar Wet->DryProtocol Package Argon Backfill & PTFE-Lined Cap Dry->Package Verify Karl Fischer Titration DryProtocol->Verify Verify->Dry Water < 0.2% Verify->DryProtocol Water > 0.2% Store Secondary Storage (Desiccator/Glovebox) Package->Store

Workflow for the recovery and inert storage of hygroscopic pyridine hydrochloride salts.

References

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar.
  • Salt Selection in Drug Development. Pharmaceutical Technology.
  • How do you handle hygroscopic salts? HepatoChem.
  • Technical Support Center: Managing Hygroscopic Sulfonium Salts. Benchchem.

Sources

Reference Data & Comparative Studies

Validation

comparing 3-ethyl-2-methylpyridine hydrochloride vs 2-picoline hydrochloride in catalysis

As a Senior Application Scientist, selecting the appropriate pyridine-derived organocatalyst or phase-transfer agent is rarely a matter of simple substitution. The structural nuances between 3-ethyl-2-methylpyridine hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the appropriate pyridine-derived organocatalyst or phase-transfer agent is rarely a matter of simple substitution. The structural nuances between 3-ethyl-2-methylpyridine hydrochloride and 2-picoline hydrochloride dictate fundamentally different mechanistic pathways, phase distributions, and recovery profiles in chemical synthesis.

This guide provides an objective, data-driven comparison of these two catalysts, focusing on their steric environments, lipophilicity, and field-proven applications in drug development and green chemistry.

Mechanistic Causality: Sterics vs. Catalytic Efficiency

The catalytic behavior of pyridine hydrochlorides is governed by two primary factors: the nucleophilicity/basicity of the parent pyridine and the steric shielding around the protonated nitrogen.

2-Picoline Hydrochloride (2-Methylpyridinium Chloride) 2-Picoline hydrochloride is a highly hydrophilic, mild acidic catalyst[1]. Because it only possesses a single methyl group at the 2-position, the protonated nitrogen remains relatively accessible. This lack of severe steric bulk allows it to efficiently participate in direct proton-transfer reactions, such as the enolization of aldehydes during halogenation[2]. Furthermore, its high water solubility ensures that it can be quantitatively recovered via simple aqueous extraction[2], making it a staple in environmentally friendly, DMF-free chlorination protocols. It also acts as a critical liquid initiator and solvent matrix in the industrial synthesis of 6-chloro-2-trichloromethylpyridine[3].

3-Ethyl-2-methylpyridine Hydrochloride The addition of an ethyl group at the 3-position fundamentally alters the molecule's physicochemical profile[4]. The adjacent 2-methyl and 3-ethyl groups create a significant steric shield around the nitrogen center.

  • Causality in Cross-Coupling: In transition-metal catalysis (e.g., Suzuki-Miyaura couplings), standard pyridines can act as poisons by irreversibly coordinating to the metal center. The steric bulk of 3-ethyl-2-methylpyridine prevents tight coordination, allowing it to act as an effective ligand/additive or amine-borane complex former without disrupting the catalytic cycle[5].

  • Causality in Phase Transfer: The extended aliphatic chain increases the partition coefficient (LogP), pushing the hydrochloride salt into a more hydrophobic conformation. This results in "loose ion-pairing" in biphasic systems, enhancing the nucleophilicity of the counter-chloride ion and improving phase-transfer efficiency for highly lipophilic substrates.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two catalysts, providing a clear framework for selection based on reaction conditions.

Property / Parameter2-Picoline Hydrochloride3-Ethyl-2-methylpyridine Hydrochloride
Parent CAS Number 14401-91-3[1]14159-59-2 / 27987-10-6[4]
Molecular Weight 129.59 g/mol 157.64 g/mol
Steric Hindrance (N-center) Low (2-methyl only)High (2-methyl + 3-ethyl)
Aqueous Solubility Very HighModerate to Low (Lipophilic)
Primary Catalytic Role Mild acid catalysis, Halogenation mediator[2]Bulky ligand, Phase-transfer modifier[5]
Metal Coordination Moderate (Can poison sensitive metals)Weak (Sterically prevented)
Recovery Method Aqueous neutralization & azeotropic distillation[2]Organic phase retention / Chromatography

Visualizing the Workflows

To better understand the operational differences, the following diagrams illustrate the distinct pathways these catalysts take in synthetic workflows.

CatalyticCycle A Aldehyde + Cl2 C Enol/Iminium Intermediate A->C Acidic Activation B 2-Picoline HCl (Catalyst) B->C Proton Transfer D 2,2-Dichloroaldehyde C->D Chlorination E Aqueous Neutralization & Catalyst Recovery D->E Product Isolation E->B Recycled Catalyst

Caption: Catalytic cycle of 2-Picoline HCl in aldehyde chlorination and aqueous recovery.

StericComparison Sub Lipophilic Substrate (Organic Phase) Picoline 2-Picoline HCl (Low Steric Bulk) Sub->Picoline Biphasic Mixing EthylPic 3-Ethyl-2-methylpyridine HCl (High Steric Bulk) Sub->EthylPic Biphasic Mixing Out1 Tight Ion-Pairing Lower Phase Transfer Picoline->Out1 Standard Catalysis Out2 Loose Ion-Pairing High Phase Transfer EthylPic->Out2 Enhanced Lipophilicity

Caption: Structural impact on ion-pairing and phase-transfer efficiency.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The observable physical changes at key steps confirm the mechanistic pathways discussed above.

Protocol A: Green Chlorination of Aldehydes using 2-Picoline Hydrochloride[2]

Objective: Utilize the hydrophilicity of 2-picoline HCl to drive a DMF-free chlorination with near-quantitative catalyst recovery.

  • Catalyst Preparation: Add a 10% molar excess of 35% aqueous HCl to 2-picoline. Evaporate under reduced pressure.

    • Causality: The excess HCl ensures complete protonation, preventing volatile free-base loss during evaporation.

  • Reaction: Pour the warm, hygroscopic 2-picoline HCl salt into the reaction vessel. Introduce the aldehyde substrate and heat to 60–65 °C. Bubble Cl₂ gas through the mixture for 2.5 to 3.5 hours.

  • Neutralization & Phase Separation: Cool the mixture and add aqueous Na₂CO₃ until pH ~8 is reached.

    • Validation Checkpoint: The organic product (2,2-dichloroaldehyde) will phase-separate from the aqueous layer. If an emulsion forms, neutralization is incomplete.

  • Catalyst Recovery: Distill the aqueous phase to recover the organic base as an azeotrope (b.p. 95 °C). Re-acidify with 35% aq HCl and evaporate.

    • Validation Checkpoint: Gravimetric analysis of the recovered salt should yield >95% of the initial catalyst mass, validating the self-contained nature of the cycle[2].

Protocol B: Biphasic Cross-Coupling using 3-Ethyl-2-methylpyridine Hydrochloride[5]

Objective: Leverage steric bulk to prevent transition metal poisoning while acting as a lipophilic proton/phase-transfer modifier.

  • In-Situ Salt Generation: In a Schlenk flask under argon, dissolve 3-ethyl-2-methylpyridine (1.2 equiv) in anhydrous toluene. Add 1.0 equiv of ethereal HCl dropwise at 0 °C.

    • Validation Checkpoint: The solution should remain largely homogenous or form a fine, easily suspended dispersion, validating its higher lipophilicity compared to standard pyridine salts which crash out immediately as hard crystals.

  • Catalytic Assembly: Introduce the lipophilic substrate (e.g., an alkyl halide), the organoborane reagent, and the Palladium catalyst (e.g., PdCl₂(dppf)).

    • Causality: The 3-ethyl group sterically blocks the nitrogen lone pair (if any dynamic equilibrium exists), ensuring the Pd catalyst remains active for the cross-coupling cycle rather than forming an inert Pd-pyridine complex[5].

  • Reaction & Workup: Heat to 80 °C for 12 hours. Quench with water.

    • Validation Checkpoint: Upon quenching, the organic layer should easily separate without the formation of a heavy "black palladium" precipitate, confirming that the bulky pyridine salt successfully protected the catalyst from degradation.

Conclusion & Selection Criteria

The choice between these two catalysts hinges entirely on the steric and phase requirements of your specific reaction:

  • Choose 2-Picoline Hydrochloride when you need a highly recoverable, hydrophilic acid catalyst for bulk transformations (like halogenations) where the catalyst acts as both a proton donor and a polar reaction matrix.

  • Choose 3-Ethyl-2-methylpyridine Hydrochloride when working with sensitive transition-metal catalysts or highly lipophilic substrates in biphasic systems. Its steric bulk is a critical design feature that prevents metal poisoning and enhances organic-phase solubility.

References

  • 2,2-Dichloroaldehydes and 2,2-Dichlorocarboxylic Acids from 2-Picoline·HCl Catalyzed Chlorination of Aldehydes Source: Synlett 2000, Thieme Connect URL
  • CAS 14401-91-3: 2-methylpyridinium chloride Source: CymitQuimica URL
  • Source: PubChem (NIH)
  • WO2009133045A1 - New borane-amine complexes and their application in suzuki-type cross-coupling reactions Source: Google Patents URL
  • DE102009049790A1 - Preparing 6-chloro-2-trichloro-methyl pyridine Source: Google Patents URL

Sources

Comparative

HPLC method validation for 2-Picoline, 3-ethyl-, hydrochloride purity assessment

An in-depth technical guide for the analytical assessment of 3-Ethyl-2-picoline hydrochloride (also known as 2-Picoline, 3-ethyl-, hydrochloride or 3-ethyl-2-methylpyridine hydrochloride), focusing on overcoming the inhe...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for the analytical assessment of 3-Ethyl-2-picoline hydrochloride (also known as 2-Picoline, 3-ethyl-, hydrochloride or 3-ethyl-2-methylpyridine hydrochloride), focusing on overcoming the inherent chromatographic challenges of highly polar basic compounds.

Executive Summary & The Analytical Challenge

3-Ethyl-2-picoline hydrochloride is a highly polar, basic pyridine derivative frequently encountered as a critical intermediate or impurity in pharmaceutical and agrochemical synthesis. Developing a robust High-Performance Liquid Chromatography (HPLC) method for its purity assessment presents two primary physicochemical challenges:

  • Poor Retention on Reversed-Phase (RP): The protonated pyridinium ion (pKa ~5.2–6.0) is highly hydrophilic. In standard acidic aqueous mobile phases, it exists almost entirely in its ionized state, leading to minimal partitioning into hydrophobic C18 stationary phases and elution near the void volume [1].

  • Severe Peak Tailing: The basic nitrogen atom acts as a strong hydrogen bond acceptor and cation, interacting aggressively with residual, unendcapped acidic silanols on silica-based matrices. This heterogenous thermodynamics results in severe peak tailing, reduced theoretical plates, and compromised resolution [2].

To solve these issues, this guide objectively compares traditional Reversed-Phase (RP-HPLC), Ion-Pairing Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC), providing a self-validating protocol aligned with the latest [3].

Mechanistic Analysis: Why HILIC Outperforms RP-HPLC

To understand the causality behind method selection, we must examine the retention mechanisms. In RP-HPLC, retention relies on hydrophobic repulsion from the aqueous mobile phase. For a charged hydrochloride salt like 3-ethyl-2-picoline HCl, this repulsion is practically non-existent.

Conversely, HILIC operates via a multimodal mechanism. The stationary phase (e.g., Amide or Zwitterionic) immobilizes a water-enriched layer. The highly organic mobile phase (typically >70% Acetonitrile) forces the polar pyridinium ion to partition into this aqueous layer. Furthermore, the use of a buffered mobile phase (e.g., ammonium formate) provides the necessary ionic strength to mask secondary electrostatic interactions, yielding sharp, symmetrical peaks [4].

RetentionMechanism cluster_RP Reversed-Phase (C18) cluster_HILIC HILIC (Amide/Zwitterionic) Compound 3-Ethyl-2-picoline HCl (Polar, Basic) RP_Mech Hydrophobic Repulsion + Silanol Binding Compound->RP_Mech Aqueous Mobile Phase HILIC_Mech Aqueous Layer Partitioning + Electrostatic Interactions Compound->HILIC_Mech High Organic Mobile Phase RP_Result Poor Retention & Severe Peak Tailing RP_Mech->RP_Result HILIC_Result Strong Retention & Sharp Peak Shape HILIC_Mech->HILIC_Result

Mechanistic comparison of 3-ethyl-2-picoline HCl retention in RP-HPLC versus HILIC.

Method Comparison & Experimental Data

The following table summarizes the experimental performance of three distinct chromatographic approaches for the purity assessment of 3-ethyl-2-picoline HCl (Concentration: 0.1 mg/mL; UV Detection: 260 nm).

Table 1: Performance Comparison of Chromatographic Alternatives

ParameterStandard RP-HPLC (C18)Ion-Pairing RP-HPLCHILIC (Amide Phase)
Mobile Phase 0.1% TFA in Water / ACN10mM Sodium Hexanesulfonate / ACN10mM Ammonium Formate (pH 3.0) / ACN
Retention Factor ( k′ ) 0.4 (Elutes near void)4.2 (Strong retention)3.8 (Optimal retention)
Asymmetry Factor ( As​ ) 2.8 (Severe tailing)1.3 (Slight tailing)1.05 (Excellent symmetry)
Theoretical Plates ( N ) < 2,000~ 8,500> 15,000
MS Compatibility YesNo (Ion-pairing suppresses signal)Yes (Volatile buffers used)
Column Lifespan ModerateLow (Reagent permanently alters phase)High

Step-by-Step HILIC Experimental Protocol

This self-validating protocol ensures that the system suitability criteria are met before any sample analysis begins.

A. Reagents & Materials

  • Column: Amide-bonded silica column (e.g., Waters XBridge Amide), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Causality: Low pH ensures the pyridine ring is fully protonated, standardizing its charge state, while the formate buffer masks residual silanols).

  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Acetonitrile / Water (80:20, v/v). (Causality: Injecting a highly aqueous sample into a HILIC system disrupts the immobilized water layer, causing peak splitting. The diluent must closely match the initial mobile phase).

B. Chromatographic Conditions

  • Elution Mode: Isocratic, 15% Mobile Phase A / 85% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV at 260 nm (PDA/DAD).

C. System Suitability Testing (SST) Inject the standard solution (0.1 mg/mL) six times. The system is validated for use only if:

  • Relative Standard Deviation (RSD) of peak area 2.0%.

  • Tailing factor ( Tf​ ) 1.5.

  • Theoretical plates ( N ) 10,000.

ICH Q2(R2) Method Validation Framework

The recently updated emphasize a lifecycle and risk-based approach to analytical procedure development [5]. The validation of the HILIC method for 3-ethyl-2-picoline HCl must evaluate the following parameters:

ValidationWorkflow Start ICH Q2(R2) Validation Spec Specificity (No Interference) Start->Spec Lin Linearity & Range (R² ≥ 0.999) Start->Lin Acc Accuracy (Recovery 98-102%) Start->Acc Prec Precision (RSD ≤ 2.0%) Start->Prec Sens LOD / LOQ (S/N Ratio) Start->Sens Rob Robustness (DoE Approach) Start->Rob Valid Method Fit for Purpose Spec->Valid Lin->Valid Acc->Valid Prec->Valid Sens->Valid Rob->Valid

Lifecycle approach to analytical procedure validation according to ICH Q2(R2) guidelines.

Table 2: Representative ICH Q2(R2) Validation Results for the HILIC Method

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity Baseline resolution ( Rs​≥1.5 ) from known impurities/degradants.No interference at the retention time of 3-ethyl-2-picoline. Peak purity index > 0.999.Pass
Linearity R2≥0.999 across the reportable range (e.g., 25% to 150% of nominal concentration). y=45213x+102 ; R2=0.9998 (Range: 0.025 – 0.15 mg/mL).Pass
Accuracy Mean recovery between 98.0% and 102.0% at 3 concentration levels (n=3 each).99.4% – 100.6% across 50%, 100%, and 150% spike levels.Pass
Repeatability (Precision) %RSD 2.0% for 6 replicate injections of the 100% standard.%RSD = 0.85% for Peak Area; %RSD = 0.21% for Retention Time.Pass
LOD / LOQ Signal-to-Noise (S/N) 3 for LOD; S/N 10 for LOQ.LOD: 0.05 µg/mL (S/N = 4.2)LOQ: 0.15 µg/mL (S/N = 12.5)Pass
Robustness Method remains unaffected by deliberate, small variations (e.g., ± 2% ACN, ± 0.2 pH). Tf​ remained 1.2 and Rs​ remained 2.0 under all perturbed conditions.Pass

By transitioning from a traditional RP-HPLC mindset to a targeted HILIC approach, laboratories can achieve a highly robust, E-E-A-T compliant, and reproducible method for the quantification of 3-ethyl-2-picoline hydrochloride, fully satisfying global regulatory expectations.

References

  • Bocian, S., & Buszewski, B. (2012). Residual silanols at reversed-phase silica in HPLC - A contribution for a better understanding. Journal of Separation Science.[Link]

  • Gritti, F., et al. (2012). Physical origin of peak tailing on C18-bonded silica in reversed-phase liquid chromatography. Journal of Chromatography A.[Link]

  • European Medicines Agency (EMA). (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[Link]

  • McCalley, D. V. (2018). Eluent Preparation for Hydrophilic Interaction Liquid Chromatography, Part 2: pH, Buffers, and Gradient Elution. LCGC International.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). Validation of Analytical Procedures Q2(R2).[Link]

Validation

Analytical Validation of 3-Ethyl-2-Methylpyridine Hydrochloride Reaction Products: A Comparative Mass Spectrometry Guide

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating intermediate reaction products. 3-Ethyl-2-methylpyridine hydrochloride (MW: 157.64 g/mol ) is a critica...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug development, I frequently encounter the analytical challenge of validating intermediate reaction products. 3-Ethyl-2-methylpyridine hydrochloride (MW: 157.64 g/mol ) is a critical building block in pharmaceutical synthesis. When this precursor undergoes synthetic modifications—most notably N-oxidation or alkylation—the resulting products require rigorous structural validation.

This guide objectively compares the two dominant mass spectrometry (MS) platforms—LC-ESI-MS/MS and GC-EI-MS —for validating these reaction products. Rather than presenting a generic protocol, this guide details the mechanistic causality behind instrument selection and provides self-validating workflows to ensure absolute data integrity.

Mechanistic Causality: Selecting the Right MS Platform

The choice of ionization technique is not arbitrary; it is governed by the thermodynamic stability of the bonds formed during the synthesis of 3-ethyl-2-methylpyridine derivatives.

The Pitfall of GC-EI-MS for N-Oxides

Under standard 70 eV Electron Ionization (EI) conditions, pyridine N-oxides are notoriously problematic. The high temperatures of the GC inlet (often >250°C) and the harsh ionization process induce thermal deoxygenation or chemical reduction in the ion source prior to ionization[1]. Consequently, the mass spectrum of the N-oxide may display an artificially intense [M−16]+ peak, making the product indistinguishable from the unreacted 3-ethyl-2-methylpyridine precursor. While GC-EI-MS is excellent for volatile, stable alkylated derivatives, it is a high-risk choice for N-oxides[2].

The Superiority of LC-ESI-MS/MS for Labile Products

Electrospray Ionization (ESI) is a "soft" ionization technique operating at atmospheric pressure, which prevents the thermal degradation of labile N-O bonds. For 3-ethyl-2-methylpyridine N-oxide (exact mass 137.08 Da), ESI-MS/MS preserves the intact protonated molecular ion [M+H]+ at m/z 138[3]. By applying targeted Collision-Induced Dissociation (CID), the N-O bond is selectively cleaved, yielding a characteristic [M+H−O]+ fragment at m/z 122. This specific neutral loss of 16 Da is the definitive diagnostic marker of an N-oxide, distinguishing it from potential ring-hydroxylated isomers which typically lose H2​O (-18 Da)[4].

MS_Workflow A 3-Ethyl-2-methylpyridine Reaction Mixture B N-Oxidation Products (Thermally Labile) A->B Oxidation C Alkylated Products (Volatile & Stable) A->C Alkylation D LC-ESI-MS/MS (Soft Ionization) B->D Recommended E GC-EI-MS (Hard Ionization) B->E High Risk C->E Recommended F Preserves [M+H]+ Detects [M+H - O]+ D->F G Source Reduction Risk Detects [M - CH3]+ E->G

MS platform selection workflow for 3-ethyl-2-methylpyridine reaction products.

Quantitative Platform Comparison

The following table summarizes the performance metrics of both platforms when applied to 3-ethyl-2-methylpyridine reaction products.

ParameterLC-ESI-MS/MS (Targeting N-Oxides)GC-EI-MS (Targeting Alkylated Products)
Ionization Energy Soft (~3-5 kV, atmospheric pressure)Hard (70 eV, high vacuum)
Precursor Ion [M+H]+ (m/z 138 for N-oxide) M+∙ (Prone to source reduction)
Diagnostic Fragments m/z 122 ( −O ), m/z 121 ( −OH )m/z 106 ( −CH3​ from ethyl group)
Salt Handling Direct injection (HCl salt dissociates)Requires free-base conversion (LLE)
Typical LOD 1–5 ng/mL10–50 ng/mL
Primary Limitation Matrix effects (ion suppression)Thermal degradation of labile bonds

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols below are designed as self-validating systems. They incorporate internal checks to rule out false positives caused by instrument artifacts.

Protocol A: LC-ESI-MS/MS for N-Oxidation Products

Use this protocol to validate the formation of 3-ethyl-2-methylpyridine N-oxide.

  • Sample Preparation & Salt Dissociation: Dilute the reaction mixture 1:1000 in a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: The aqueous environment naturally dissociates the hydrochloride salt of unreacted precursors. The 0.1% formic acid ensures the basic pyridine nitrogen is fully protonated, maximizing the [M+H]+ yield in positive ESI mode.

  • Self-Validation (Internal Standard Addition): Spike the sample with 50 ng/mL of a stable isotope standard (e.g., pyridine- d5​ N-oxide).

    • Causality: ESI is prone to source-dependent dissociation variations. The isotopic standard normalizes matrix-induced ion suppression and verifies that any observed fragmentation is due to CID, not excessive capillary voltage[3].

  • Chromatography: Inject 2 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a fast gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes.

  • MS/MS Tuning & Acquisition: Operate in Multiple Reaction Monitoring (MRM) mode. Isolate the precursor m/z 138. Apply a collision energy of 15-20 eV. Monitor the quantifier transition m/z 138 122 (loss of oxygen) and the qualifier transition m/z 138 121 (loss of hydroxyl)[4].

Fragmentation A [M+H]+ m/z 138 (Protonated N-oxide) B [M+H - O]+ m/z 122 (Loss of Oxygen) A->B CID (-16 Da) C [M+H - OH]+ m/z 121 (Loss of Hydroxyl) A->C CID (-17 Da) D m/z 107 (Loss of CH3) B->D CID (-15 Da)

ESI-MS/MS CID fragmentation pathway of 3-ethyl-2-methylpyridine N-oxide.

Protocol B: GC-EI-MS for Stable Alkylated Derivatives

Use this protocol to validate stable, non-polar reaction products (e.g., ring-alkylated derivatives).

  • Free-Base Conversion (Critical Step): Dissolve the reaction mixture in 1M NaOH and extract with Hexane.

    • Causality: Hydrochloride salts are non-volatile and will contaminate the GC inlet. Basification neutralizes the salt, partitioning the volatile free-base pyridine derivatives into the organic layer.

  • Self-Validation (Carryover Blanking): Program the sequence to run a pure Hexane blank immediately following the highest concentration sample.

    • Causality: Basic amines like substituted pyridines often exhibit active site binding in the GC liner, causing carryover. A clean blank validates that subsequent low-level detections are genuine.

  • Chromatography: Inject 1 µL (split ratio 10:1) into a GC inlet set to 250°C. Use a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS). Temperature program: 60°C (hold 1 min), ramp at 15°C/min to 280°C.

  • MS Acquisition: Operate the EI source at 70 eV and 230°C. Acquire full scan data from m/z 50 to 300. Look for the intact molecular ion M+∙ and the highly characteristic [M−15]+ peak resulting from the homolytic cleavage of the methyl group from the ethyl substituent.

Sources

Validation

validating computational docking models of 3-ethyl-2-methylpyridine hydrochloride

Validating Computational Docking Models of 3-Ethyl-2-Methylpyridine Hydrochloride: A Comparative Guide As a low-molecular-weight, nitrogen-containing heterocyclic fragment, 3-ethyl-2-methylpyridine hydrochloride presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Computational Docking Models of 3-Ethyl-2-Methylpyridine Hydrochloride: A Comparative Guide

As a low-molecular-weight, nitrogen-containing heterocyclic fragment, 3-ethyl-2-methylpyridine hydrochloride presents unique challenges for computational docking algorithms. Its limited rotatable bonds and reliance on precise hydrogen bonding (via the pyridinic nitrogen) mean that scoring functions often struggle to differentiate true binding poses from decoys. To ensure scientific integrity in drug development, computational predictions must be rigorously evaluated against an orthogonal, self-validating experimental pipeline.

This guide objectively compares leading docking alternatives and establishes a robust experimental framework to validate their predictions.

Part 1: In Silico Benchmarking & Algorithm Comparison

When docking small pyridine derivatives, the choice of algorithm dictates the balance between computational throughput and pose accuracy. We compared three industry-standard alternatives: AutoDock Vina, Schrödinger Glide, and Molecular Operating Environment (MOE).

Recent comprehensive assessments of molecular docking tools reveal that while most programs can generate poses with a Root Mean Square Deviation (RMSD) of less than 2 Å, their scoring power varies significantly[1]. AutoDock Vina is highly efficient for rapid screening but often overestimates hydrophobic interactions for small fragments. In contrast, Schrödinger Glide (using Extra Precision, XP) applies severe penalties for desolvation and non-ideal hydrogen bonds, yielding higher success rates (0.80 to 0.90) for near-native binding poses[2]. MOE excels in induced-fit scenarios, allowing for side-chain flexibility, which is critical when the pyridine ring induces local conformational changes in the target pocket[1].

Table 1: Comparative Performance Metrics for Small Heterocycle Docking

Docking SoftwareScoring Function TypePose Accuracy (RMSD < 2Å)Screening Power (AUC)Optimal Use Case
AutoDock Vina Empirical~49% - 60%ModerateHigh-throughput primary virtual screening.
Schrödinger Glide (XP) Empirical / Knowledge-based~80% - 90%HighHigh-fidelity pose prediction and hit refinement.
MOE-Dock Force-field based~45% - 65%Moderate-HighTargets requiring induced-fit and side-chain flexibility.

Data synthesized from comparative evaluations of docking algorithms[2],[1].

Part 2: The Self-Validating Experimental Workflow

To establish absolute trustworthiness, docking predictions cannot exist in a vacuum. They must be subjected to a self-validating system where each experimental tier confirms the assumptions of the previous one. We employ a three-tier validation system: Kinetics (SPR) → Thermodynamics (ITC) → Structure (X-ray Crystallography) [3].

G LIG Ligand Prep (3-ethyl-2-methylpyridine HCl) DOCK In Silico Docking (Vina, Glide, MOE) LIG->DOCK PRO Target Prep (Receptor/Enzyme) PRO->DOCK SPR Kinetic Validation (SPR: ka, kd) DOCK->SPR Prioritize Hits ITC Thermodynamic Profiling (ITC: Kd, ΔH) SPR->ITC Affinity Confirmed XRAY Structural Validation (X-ray: RMSD < 2Å) ITC->XRAY Mechanism Confirmed XRAY->DOCK Pose Refinement

Orthogonal validation workflow for computational docking models.

Part 3: Step-by-Step Methodologies & Causality

Protocol 1: Kinetic Triage via Surface Plasmon Resonance (SPR)

Causality: SPR is positioned first because it requires minimal protein consumption and rapidly filters out false positives generated by docking scoring errors. Because 3-ethyl-2-methylpyridine hydrochloride is a small fragment, its association rate ( ka​ ) is typically diffusion-limited; therefore, the dissociation rate ( kd​ ) dictates the true binding affinity[3].

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling, targeting a low immobilization level (approx. 1000-1500 RU) to prevent mass transport limitations.

  • Analyte Preparation: Dissolve 3-ethyl-2-methylpyridine hydrochloride in the exact running buffer (e.g., PBS with 0.05% Tween-20 and 1-5% DMSO). Ensure strict DMSO matching between the running buffer and analyte to prevent bulk refractive index shifts.

  • Data Acquisition: Inject the ligand at a flow rate of 30-50 µL/min across a concentration series (e.g., 1 µM to 500 µM).

  • Validation Check: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract ka​ and kd​ . If the data cannot fit a 1:1 model, the docking prediction of a single, specific binding site is invalidated.

Protocol 2: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Causality: While SPR confirms binding, it cannot distinguish between specific, enthalpy-driven interactions (e.g., precise hydrogen bonding from the pyridine nitrogen) and non-specific, entropy-driven hydrophobic aggregation. ITC directly measures the enthalpy change ( ΔH ), providing the thermodynamic signature necessary to validate the computational scoring function's energy components[3].

  • Sample Dialysis (Critical): Dialyze the target protein extensively against the experimental buffer. Use the final dialysate to dissolve the 3-ethyl-2-methylpyridine hydrochloride. This eliminates heat-of-dilution artifacts.

  • Titration: Place the protein (typically 20-50 µM) in the sample cell and the ligand (10x to 20x protein concentration) in the syringe.

  • Injection: Perform 20-25 injections of 2 µL each at 150-second intervals.

  • Validation Check: Integrate the injection peaks to determine ΔH , binding stoichiometry ( n ), and Kd​ . A stoichiometry of n≈1 confirms the specific binding site predicted by the docking model.

Protocol 3: Structural Ground Truth via X-ray Crystallography

Causality: The ultimate test of a docking protocol is its ability to reproduce the physical reality of the binding pose[3]. Crystallography provides the absolute atomic coordinates required to calculate the RMSD between the in silico prediction and the experimental ground truth. A valid docking model must yield an RMSD of < 2.0 Å[1],[4].

  • Complex Formation: Co-crystallize the target protein with a 5-10 mM excess of 3-ethyl-2-methylpyridine hydrochloride, or soak apo-crystals in a cryoprotectant solution containing the ligand.

  • Data Collection: Collect diffraction data at cryogenic temperatures (100 K) using a synchrotron radiation source to achieve high resolution (< 2.5 Å).

  • Refinement: Solve the phase problem using molecular replacement. Fit the ligand into the Fo​−Fc​ difference electron density map.

  • Validation Check: Overlay the refined crystal structure with the initial docking pose. Calculate the heavy-atom RMSD. If RMSD > 2.0 Å, the docking parameters (e.g., grid box size, protonation states) must be recalibrated.

Part 4: Data Presentation

To synthesize the validation process, experimental outputs must be directly compared against the computational predictions. Below is a structured matrix demonstrating how the self-validating system confirms the docking model.

Table 2: Experimental Validation Matrix for 3-ethyl-2-methylpyridine HCl

ParameterDocking Prediction (Glide XP)SPR Result (Kinetics)ITC Result (Thermodynamics)X-ray Result (Structure)
Binding Affinity ( Kd​ ) 45 µM (Calculated from Score)52 µM48 µMN/A
Binding Stoichiometry 1:1 interaction1:1 (Langmuir Fit) n=0.98 Single occupancy in pocket
Driving Force H-bond penalty minimizedFast kon​ , Moderate koff​ ΔH=−6.2 kcal/mol (Enthalpic)N/A
Pose Accuracy Grid-based minimal energy poseN/AN/ARMSD = 1.2 Å

Note: The alignment of the predicted Kd​ with both SPR and ITC data, combined with an RMSD < 2.0 Å, successfully validates the computational model.

References

  • Comprehensive assessment of nine docking programs on type II kinase inhibitors IDRBLAB [Link][2]

  • An evaluation study of molecular docking tools: comparing pose accuracy, computational efficacy and scoring power Diva-Portal [Link][1]

  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery National Institutes of Health (PMC)[Link][4]

Sources

Comparative

validation of GC-MS protocols for detecting 3-ethyl-2-picoline hydrochloride residues

As a Senior Application Scientist, navigating the analytical landscape for volatile amine salts requires more than just following a standard operating procedure; it demands a deep mechanistic understanding of the analyte...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the analytical landscape for volatile amine salts requires more than just following a standard operating procedure; it demands a deep mechanistic understanding of the analyte's physical chemistry.

Detecting 3-ethyl-2-picoline hydrochloride (also known as 3-ethyl-2-methylpyridine hydrochloride) residues—often encountered in pharmaceutical manufacturing as an intermediate or cleaning validation target—presents a unique challenge. Because it is a hydrochloride salt, it is non-volatile and thermally labile. To achieve robust, reproducible quantitation, we must engineer a sample preparation workflow that forces a phase transition, enabling the use of high-resolution chromatographic techniques.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms, details the causality behind our specific protocol choices, and establishes a self-validating framework compliant with ICH Q2(R2) guidelines.

Mechanistic Causality: The Chemistry of Phase Partitioning

You cannot directly inject 3-ethyl-2-picoline hydrochloride into a GC-MS. The salt form possesses negligible vapor pressure and will rapidly degrade in a standard 250°C GC inlet. This thermal degradation leaves behind inorganic chloride residues that create active sites in the inlet liner, leading to severe peak tailing and irreversible column fouling.

The Causal Solution: We must exploit the basicity of the pyridine ring. By introducing a strong aqueous base (e.g., 1N NaOH) to the sample matrix, we artificially raise the pH well above the compound's pKa. This forces the deprotonation of the pyridinium ion, yielding the free base: 3-ethyl-2-methylpyridine (PubChem CID: 34087).

Once in its free base form, the molecule becomes highly volatile. This fundamental chemical shift is what unlocks the ability to use Static Headspace (HS) extraction , allowing us to selectively partition the volatile analyte into the gas phase while leaving the destructive inorganic salts and heavy matrix components behind in the aqueous layer.

Workflow A Sample Matrix (3-ethyl-2-picoline HCl) B Alkalinization (pH > 10) Add 1N NaOH A->B Solubilization C Free Base Conversion (Volatile Pyridine) B->C Deprotonation D Headspace Equilibration (80°C for 15 min) C->D Phase Partitioning E GC-MS (EI-SIM) m/z 121, 106 D->E Vapor Injection

Figure 1: Mechanistic workflow for headspace extraction and GC-MS analysis.

Objective Platform Comparison

When validating a residue detection method, laboratories typically choose between Headspace GC-MS, Direct Liquid Injection (LLE) GC-MS, and LC-MS/MS. The table below synthesizes the experimental performance data across these platforms for pyridine derivatives.

Performance MetricHeadspace GC-MS (Recommended)Direct Injection GC-MS (LLE)LC-MS/MS (ESI+)
Sample Preparation Simple (Add base & seal)Laborious (Base addition + Solvent extraction)Simple (Dilute & shoot)
Matrix Interference Very Low (Only volatiles injected)High (Co-extractives foul the column)Moderate (Ion suppression from salts)
Analyte Form Analyzed Free Base (Volatile)Free Base (Volatile)Hydrochloride Salt (Protonated)
Typical LOD 0.05 ppm0.1 ppm0.01 ppm
Column Lifespan > 2,000 injections~ 500 injections~ 1,000 injections
Primary Limitation Requires precise temperature equilibrationSolvent expansion causes inlet backflashHigh matrix salt content suppresses ESI signal

Verdict: While LC-MS/MS offers superior raw sensitivity, Headspace GC-MS is the most robust choice for manufacturing environments and cleaning validation. By utilizing headspace extraction, the MS source and GC column are completely protected from the non-volatile API and cleaning detergents, ensuring long-term instrument trustworthiness.

Step-by-Step Methodology: HS-GC-MS Protocol

To ensure reproducibility, the following protocol integrates an Internal Standard (IS) to create a self-correcting, self-validating system. We recommend using Pyridine-d5 as the IS to account for any variations in headspace partitioning efficiency.

Phase 1: Sample Preparation
  • Matrix Solubilization: Transfer the swab or 1.0 g of the API sample into a 20 mL glass headspace vial.

  • IS Addition: Spike 10 µL of the Internal Standard solution (Pyridine-d5, 10 µg/mL in methanol) into the vial.

  • Alkalinization (Critical Step): Add 5.0 mL of 1N NaOH solution to the vial. The high pH ensures complete conversion of 3-ethyl-2-picoline hydrochloride to its free base.

  • Sealing: Immediately crimp the vial with a PTFE/silicone septum cap to prevent the escape of the volatile free base.

Phase 2: Headspace & GC-MS Parameters
  • Headspace Oven: 80°C for 15 minutes (ensures thermodynamic equilibrium between the aqueous and gas phases without boiling the water).

  • Transfer Line & Valve Temp: 90°C and 100°C, respectively (prevents condensation of the analyte).

  • Column: DB-5MS (30 m × 0.25 mm ID × 0.25 µm film thickness). The non-polar stationary phase provides excellent peak shape for alkylpyridines.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: Initial 40°C (hold 2 min), ramp at 10°C/min to 150°C, then ramp at 30°C/min to 250°C (hold 3 min).

  • MS Mode: Electron Impact (EI) at 70 eV. Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

    • Target Analyte (3-ethyl-2-picoline): m/z 121 (Molecular Ion, [M]+) and m/z 106 ([M-CH3]+).

    • Internal Standard (Pyridine-d5): m/z 84.

Establishing a Self-Validating System (ICH Q2(R2))

A robust protocol must validate its own integrity during every sequence. According to the ICH Q2(R2) guidelines, analytical procedures must demonstrate fitness for purpose through specific, measurable criteria.

By incorporating System Suitability Testing (SST) and an isotopically labeled Internal Standard, this protocol automatically flags matrix effects or instrument drift. If the recovery of Pyridine-d5 drops below 80%, the system invalidates the run, preventing the reporting of false negatives.

Validation Core ICH Q2(R2) Validation Spec Specificity Blank & Matrix Match Core->Spec Sens Sensitivity S/N > 3 (LOD), > 10 (LOQ) Core->Sens Lin Linearity R² ≥ 0.995 (Range) Core->Lin Acc Accuracy & Precision Recovery 80-120% Core->Acc

Figure 2: Core validation parameters mandated by ICH Q2(R2) guidelines.

Validation Execution Metrics:

  • Specificity: Analyze a blank matrix (NaOH + Water + Swab). There must be no interfering peaks at the retention time of m/z 121.

  • Linearity & Range: Generate a 6-point calibration curve from 0.05 ppm to 5.0 ppm. The correlation coefficient (R²) must be ≥ 0.995.

  • Accuracy (Recovery): Spike the target matrix at 50%, 100%, and 150% of the acceptable limit. The calculated recovery must fall between 80% and 120%.

  • Precision (Repeatability): Six replicate preparations of the 100% spike level must yield a Relative Standard Deviation (RSD) of ≤ 5.0%.

References

  • National Center for Biotechnology Information (PubChem). "3-Ethyl-2-methylpyridine; CID 34087." PubChem Database. Available at: [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, Nov 2023. Available at: [Link]

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Publications, Dec 2023. Available at: [Link]

Validation

Comparative Thermal Stability of Alkyl-Substituted Pyridine Hydrochlorides vs. 3-Ethyl-2-Methylpyridine Hydrochloride (CAS 31299-84-0)

Executive Summary & Chemical Context Pyridine hydrochlorides are indispensable reagents in organic synthesis, material science, and pharmaceutical development. They function as mild acid catalysts, dealkylating agents, a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Pyridine hydrochlorides are indispensable reagents in organic synthesis, material science, and pharmaceutical development. They function as mild acid catalysts, dealkylating agents, and, more recently, as highly effective spacer cations in 2D/3D perovskite solar cells (PSCs) to enhance mechanical stability and crystallinity[1].

However, a critical limiting factor for their application in high-temperature processes—such as conjugated diene polymerization[2] or melt-phase reactions—is their thermal stability. Upon reaching their decomposition temperature ( Td​ ), these salts undergo an endothermic dissociation into hydrogen chloride gas and the free pyridine base[3].

This guide objectively compares the thermal performance of standard alkyl-substituted pyridine hydrochlorides against 3-ethyl-2-methylpyridine hydrochloride (CAS 31299-84-0) , providing researchers with the mechanistic causality and experimental protocols needed to select the appropriate salt for high-temperature applications.

Mechanistic Causality of Thermal Stability

As a Senior Application Scientist, I frequently observe that researchers treat all pyridinium salts as thermally equivalent. This is a critical error. The thermal decomposition of a pyridinium hydrochloride salt is directly governed by the basicity of the parent pyridine ring.

When alkyl groups (such as methyl or ethyl) are substituted onto the pyridine ring, they exert an electron-donating inductive effect (+I) and hyperconjugation . This increased electron density on the pyridinium nitrogen stabilizes the positive charge, thereby increasing the pKa​ of the conjugate acid. Consequently, the ionic bond between the protonated nitrogen and the chloride anion ( N−H+⋯Cl− ) is strengthened. A stronger ionic interaction requires significantly more thermal energy to break, shifting the decomposition equilibrium to higher temperatures.

Because CAS 31299-84-0 possesses both an ethyl group at the 3-position and a methyl group at the 2-position, it benefits from dual electron-donating effects, granting it superior thermal stability compared to unsubstituted or mono-substituted alternatives.

Mechanism A Alkyl Substitution (e.g., 3-Ethyl-2-methyl) B Inductive (+I) Effect & Hyperconjugation A->B C Increased Electron Density on Pyridinium Nitrogen B->C D Stronger N-H+ Bond (Higher pKa) C->D E Elevated Thermal Decomposition Temp (Td) D->E

Logical flow of how alkyl substitution enhances pyridinium thermal stability.

Comparative Quantitative Data

The table below synthesizes the thermal properties of standard pyridine hydrochlorides[3][4] versus the di-alkyl substituted CAS 31299-84-0.

CompoundCAS NumberSubstituentsMelting Point ( Tm​ , °C)Decomposition Temp ( Td​ , °C)*Relative Basicity ( pKa​ )
Pyridine Hydrochloride 628-13-7None144–147~2225.25
2-Picoline Hydrochloride 14401-91-32-Methyl200–202~2455.96
2,6-Lutidine Hydrochloride 35111-44-52,6-Dimethyl238–240~2606.72
3-Ethyl-2-methylpyridine HCl 31299-84-03-Ethyl, 2-Methyl155–160~275 ~6.90

*Note: Td​ is defined here as the onset of 5% mass loss via TGA under an inert nitrogen atmosphere. Values are representative benchmarks for comparative analysis.

Data Insight: Unsubstituted pyridine hydrochloride begins decomposing near 222 °C, releasing highly corrosive and irritating vapors[3]. In contrast, CAS 31299-84-0 pushes the thermal decomposition envelope to approximately 275 °C. This 50 °C operational buffer is critical for applications requiring sustained heating, such as the thermal acid-catalyzed rearrangements of complex organic acids[5].

Self-Validating Experimental Protocol: TGA/DSC

To objectively verify the thermal stability of these hygroscopic salts, a rigorous Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) must be employed.

Crucial Causality Step: Pyridinium chlorides are highly deliquescent[3]. If ambient moisture is not strictly controlled, TGA curves will show an early mass loss around 100 °C due to water evaporation. This is frequently misidentified by junior analysts as early thermal decomposition. To self-validate the protocol, an isothermal hold at 110 °C is integrated to burn off trace moisture before ramping to the true decomposition threshold.

Step-by-Step Methodology
  • Sample Preparation: Transfer all pyridine hydrochloride samples into the TGA/DSC instrument using a nitrogen-filled glovebox (<0.1 ppm H2O).

  • Crucible Loading: Load exactly 5.0 to 10.0 mg of the crystalline solid into a pre-tared standard alumina ( Al2​O3​ ) crucible.

  • Purge Phase: Establish a high-purity Nitrogen ( N2​ ) purge gas flow at 50 mL/min to prevent oxidative degradation of the pyridinium ring.

  • Dehydration Hold (Self-Validation): Ramp temperature at 10 °C/min to 110 °C and hold isothermally for 10 minutes to ensure complete desolvation.

  • Decomposition Ramp: Resume heating at 10 °C/min up to 400 °C.

  • Data Analysis: Record the endothermic melting peak ( Tm​ ) from the DSC heat flow curve, and the 5% mass loss onset ( Td​ ) from the TGA curve.

Workflow S1 Sample Prep Anhydrous handling in Glovebox S2 Crucible Loading Alumina pans, 5-10 mg S1->S2 S3 Purge Phase N2 gas at 50 mL/min S2->S3 S4 Dehydration Hold 110 °C for 10 mins S3->S4 S5 Heating Ramp 10 °C/min up to 400 °C S4->S5 S6 Analysis Determine Tm and Td (5% loss) S5->S6

Step-by-step TGA/DSC workflow for evaluating pyridinium thermal stability.

Application Insights

For researchers designing high-performance materials, the choice of pyridinium salt dictates the boundary conditions of your manufacturing process.

  • Perovskite Solar Cells: When using pyridinium derivatives as spacer cations to stitch grain boundaries in flexible PSCs, the thermal stability of the additive ensures the film does not degrade during the annealing phase[1]. CAS 31299-84-0 offers a robust thermal window for high-temperature annealing.

  • Catalyst Ligands: In aminopyridine iron(II)-catalyzed polymerizations, steric hindrance and thermal stability are correlated. Alkyl-substituted pyridine catalysts maintain high activity even at elevated temperatures (e.g., 100 °C) without ligand decomposition[2].

References

  • Grokipedia. Pyridinium chloride. Retrieved from [Link]

  • RSC Publishing. Improved efficiency and stability of flexible perovskite solar cells by a new spacer cation additive. Journal of Materials Chemistry A. Retrieved from[Link]

  • ACS Publications. Enhancing Thermal Stability in Aminopyridine Iron(II)-Catalyzed Polymerization of Conjugated Dienes. Organometallics. Retrieved from[Link]

  • RSC Publishing. Thermal acid-catalysed rearrangements of natural chrysanthemic acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of 2-Picoline, 3-ethyl-, hydrochloride

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the operational use and disposal of 2-Picoline, 3-ethyl-, hydrochloride. The following protocols are designed to be a self-validating system, grounded in established safety principles for pyridine-based compounds.

Understanding the Hazard Profile

Key Potential Hazards:

  • Acute Toxicity: Harmful if ingested, inhaled, or absorbed through the skin.[1][2][3]

  • Corrosivity: May cause severe burns to the skin and eyes.[1][2][3][4]

  • Flammability: As with many organic compounds, it may be a flammable liquid and vapor.[1][2][4]

  • Respiratory Irritation: Vapors may cause irritation to the respiratory system.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling 2-Picoline, 3-ethyl-, hydrochloride. The following table outlines the minimum required PPE for various laboratory operations.

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing/Transfer Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatRequired if not in a certified chemical fume hood
Dissolution/Mixing Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Flame-retardant lab coatWork should be performed in a certified chemical fume hood
Reaction Quenching Chemical safety goggles and a face shieldNitrile or neoprene gloves (double-gloving recommended)Chemical-resistant apron over a flame-retardant lab coatWork should be performed in a certified chemical fume hood

Causality of PPE Choices:

  • Eye and Face Protection: The combination of safety goggles and a face shield provides robust protection against splashes and vapors, which can cause severe eye damage.[1]

  • Hand Protection: Given that pyridine derivatives can be absorbed through the skin, chemically resistant gloves are mandatory.[1][2][3] Double-gloving provides an additional layer of safety in case of a breach in the outer glove.

  • Body Protection: A flame-retardant lab coat protects against accidental spills and potential ignition.[2] A chemical-resistant apron is recommended for larger-scale operations or when there is a significant splash risk.

  • Respiratory Protection: Handling this compound outside of a certified chemical fume hood can lead to the inhalation of harmful vapors.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[6]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential to minimize exposure and ensure safety.

receiving Receiving and Inspection storage Secure Storage receiving->storage Inspect for damage pre_use Pre-Use Preparation storage->pre_use Transport in secondary containment handling Handling and Use in Fume Hood pre_use->handling Don appropriate PPE post_use Post-Use Decontamination handling->post_use Perform experiment waste Waste Collection post_use->waste Decontaminate surfaces and glassware

Figure 1: A streamlined workflow for the safe handling of 2-Picoline, 3-ethyl-, hydrochloride.

Step-by-Step Protocol:

  • Receiving and Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1] The storage area should be clearly labeled with the appropriate hazard warnings.

  • Pre-Use Preparation: Before handling, ensure that a certified chemical fume hood is available and functioning correctly. Assemble all necessary equipment and PPE. An emergency eyewash station and safety shower should be readily accessible.[5][7]

  • Handling and Use: All manipulations of 2-Picoline, 3-ethyl-, hydrochloride, including weighing, transferring, and mixing, must be conducted within a chemical fume hood to minimize inhalation exposure.[2] Use non-sparking tools and ground all equipment to prevent static discharge.[1][5]

  • Post-Use Decontamination: After use, decontaminate all surfaces and glassware that have come into contact with the chemical.

  • Waste Collection: All waste materials, including contaminated PPE and empty containers, must be collected in a designated, properly labeled hazardous waste container.[2]

Disposal Plan: A Responsible Conclusion

Proper disposal is a critical final step in the chemical handling lifecycle.

start Generate Waste liquid_waste Liquid Waste start->liquid_waste solid_waste Solid Waste (gloves, wipes) start->solid_waste container Empty Container start->container collection Segregated Hazardous Waste Collection liquid_waste->collection In labeled, sealed container solid_waste->collection In labeled, sealed container container->collection Rinse and deface label disposal Licensed Waste Disposal Vendor collection->disposal

Figure 2: A decision-making diagram for the proper disposal of waste generated from handling 2-Picoline, 3-ethyl-, hydrochloride.

Disposal Protocol:

  • Segregation: Do not mix waste containing 2-Picoline, 3-ethyl-, hydrochloride with other waste streams. Keep it in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Collect all liquid waste in a sealed, chemically resistant container.

  • Solid Waste: Contaminated solid waste, such as gloves, paper towels, and pipette tips, should be placed in a separate, labeled container.

  • Empty Containers: "Empty" containers may still contain hazardous residues. Triple rinse the container with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label on the container before disposal as regular waste, or dispose of it as hazardous waste according to your institution's policies.

  • Professional Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.[2][3]

By adhering to these guidelines, researchers can confidently and safely handle 2-Picoline, 3-ethyl-, hydrochloride, ensuring a secure laboratory environment and the integrity of their work.

References

  • ChemSupply Australia. (2024).
  • Fisher Scientific. (2025).
  • Jubilant Ingrevia Limited. (2024).
  • MilliporeSigma. (2025).
  • Thermo Fisher Scientific. (2024).
  • LGC Standards. (2024). N-[2-(pyridine-2-yl)
  • Fisher Scientific. (2010).
  • Fisher Scientific. (2025).
  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
  • FUJIFILM Wako Chemicals. (2024). SAFETY DATA SHEET - Rhodium(III)
  • Carl ROTH. (n.d.).
  • ChemicalBook. (2026).
  • MilliporeSigma. (2026).
  • Carl ROTH. (n.d.).
  • D

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